Pacritinib
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVIOGONBBTBY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045679 | |
| Record name | Pacritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937272-79-2 | |
| Record name | Pacritinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937272-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pacritinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pacritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11697 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pacritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PACRITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pacritinib's Mechanism of Action on the JAK2 V617F Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of pacritinib, a potent kinase inhibitor, with a specific focus on its activity against the Janus kinase 2 (JAK2) V617F mutation. The JAK2 V617F mutation is a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. This compound has demonstrated significant efficacy in inhibiting both wild-type JAK2 and the V617F mutant, making it a crucial therapeutic agent for patients with myelofibrosis, particularly those with thrombocytopenia. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in the study of this compound.
Introduction: The Role of JAK2 V617F in Myeloproliferative Neoplasms
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells. A significant breakthrough in understanding the molecular basis of these diseases was the discovery of a somatic gain-of-function mutation in the JAK2 gene.[1][2] This mutation, a single nucleotide substitution (G>T) at position 1849 in exon 14, results in the replacement of valine with phenylalanine at codon 617 (V617F) in the pseudokinase (JH2) domain of the JAK2 protein.[1]
The JH2 domain normally exerts an inhibitory effect on the adjacent kinase (JH1) domain. The V617F substitution disrupts this autoinhibitory function, leading to constitutive activation of the JAK2 kinase domain, independent of cytokine binding to its associated receptor.[1] This uncontrolled JAK2 activity results in the persistent phosphorylation and activation of downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1] Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of genes involved in cell proliferation, differentiation, and survival, thus driving the MPN phenotype. The JAK2 V617F mutation is found in the majority of patients with polycythemia vera and a significant proportion of those with essential thrombocythemia and primary myelofibrosis.[1]
This compound: A Potent Inhibitor of JAK2 V617F
This compound is an orally bioavailable, small-molecule kinase inhibitor that has demonstrated potent activity against both wild-type JAK2 and the constitutively active JAK2 V617F mutant.[3][4][5] Its mechanism of action centers on the competitive inhibition of the ATP-binding site within the kinase domain of JAK2, thereby preventing the phosphorylation of its downstream targets.[3]
Kinase Selectivity Profile
A key feature of this compound is its selectivity profile. While it potently inhibits JAK2, it exhibits significantly less activity against other members of the JAK family, particularly JAK1.[4][5] This selectivity is thought to contribute to its distinct clinical profile, including a lower incidence of myelosuppression compared to less selective JAK inhibitors.[4] In addition to its activity against JAK2, this compound also inhibits other kinases, including FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia.[5]
Quantitative Data: Inhibitory Potency of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various kinases, as measured by the half-maximal inhibitory concentration (IC50). These values highlight the drug's potency and selectivity.
| Kinase Target | IC50 (nM) | Reference |
| JAK2 (Wild-Type) | 23 | [4][5] |
| JAK2 V617F | 19 | [4] |
| JAK1 | 1280 | [4][5] |
| JAK3 | 520 | [4][5] |
| TYK2 | 50 | [4][5] |
| FLT3 (Wild-Type) | 22 | [4][5] |
| FLT3 D835Y | 6 | [4] |
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases and FLT3.
| Cell Line | Genotype | IC50 (nM) for Cell Proliferation | Reference |
| HEL | JAK2 V617F | ~100-200 | [6] |
| SET-2 | JAK2 V617F | ~200-400 | [6] |
| UKE-1 | JAK2 V617F | ~200-400 | [6] |
Table 2: Antiproliferative Activity of this compound in JAK2 V617F-Positive Cell Lines.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention by this compound.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Constitutively Active JAK2 V617F Signaling
The following diagram depicts the signaling cascade initiated by the JAK2 V617F mutation, which bypasses the need for cytokine stimulation.
Caption: Constitutively active signaling by JAK2 V617F and its inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of this compound.
Caption: A generalized workflow for an in vitro kinase assay to determine this compound's IC50.
Experimental Protocols
Detailed experimental protocols are often specific to the laboratory and the particular reagents and equipment used. The following sections provide a generalized overview of the key assays employed in the characterization of this compound's mechanism of action, based on commonly used methodologies.
In Vitro Kinase Assay (IC50 Determination)
Principle: In vitro kinase assays measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. This is typically achieved by quantifying the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant human JAK2 (wild-type or V617F mutant)
-
Kinase-specific peptide substrate
-
ATP (often radiolabeled with ³²P or ³³P, or in a system coupled with a fluorescent or luminescent reporter)
-
This compound, serially diluted in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
96- or 384-well microplates
-
Detection system (e.g., scintillation counter, fluorescence/luminescence plate reader)
-
-
Procedure:
-
A reaction mixture is prepared in the wells of a microplate containing the kinase buffer, the peptide substrate, and the purified JAK2 enzyme.
-
This compound at various concentrations (typically a 10-point serial dilution) is added to the wells. Control wells receive only the vehicle (DMSO).
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, often by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In non-radiometric assays (e.g., LanthaScreen™, Z'-LYTE™), the signal is read directly on a plate reader.
-
The percentage of kinase activity inhibition is calculated for each this compound concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
This generalized protocol is based on methodologies described in studies such as those by Singer et al. (2016) and Hart et al. (2011).[3]
Cellular Phosphorylation Assay (Western Blotting)
Principle: Western blotting is used to detect the phosphorylation status of specific proteins within cells, providing a measure of the activity of upstream kinases. In the context of this compound, this assay is crucial for demonstrating the inhibition of JAK2-mediated phosphorylation of downstream targets like STAT3 in a cellular environment.
General Protocol:
-
Cell Culture and Treatment:
-
JAK2 V617F-positive cells (e.g., HEL, SET-2) are cultured under standard conditions.
-
Cells are treated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The membrane is then stripped and re-probed with an antibody that recognizes the total amount of the target protein (e.g., anti-STAT3) to serve as a loading control.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified, and the level of phosphorylated protein is normalized to the total protein level for each sample.
-
This protocol is based on the general principles of Western blotting as applied in studies investigating JAK-STAT signaling inhibition.[3][7]
Cell Viability/Proliferation Assay
Principle: Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on a cell population. Assays like the alamarBlue™ (resazurin) assay measure the metabolic activity of cells, which is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding and Treatment:
-
JAK2 V617F-positive cells are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
-
Incubation:
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Assay Reagent Addition and Incubation:
-
The alamarBlue™ reagent is added to each well.
-
The plates are incubated for a further 1-4 hours, during which viable cells reduce the resazurin to the fluorescent resorufin.
-
-
Signal Detection and Analysis:
-
The fluorescence is measured using a microplate reader.
-
The relative cell viability is calculated for each this compound concentration compared to the vehicle-treated cells.
-
The IC50 for cell proliferation is determined from the dose-response curve.
-
This protocol is based on the manufacturer's instructions for the alamarBlue™ assay and its application in studies such as that by Celik et al. (2023).[6]
Conclusion
This compound is a potent and selective inhibitor of JAK2 and its constitutively active V617F mutant, a key driver of myeloproliferative neoplasms. Its mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the suppression of downstream STAT signaling and subsequent inhibition of cell proliferation and survival in malignant cells. The quantitative data and experimental findings summarized in this guide underscore the molecular basis for the clinical efficacy of this compound in the treatment of myelofibrosis. The provided diagrams and protocol outlines offer a foundational understanding for researchers and drug development professionals working in this field. Further research into the broader kinome profile of this compound and its effects on the tumor microenvironment will continue to refine our understanding of its therapeutic potential.
References
- 1. 用于微孔板的 alamarBlue 细胞活力检测方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. Results of a phase 2 study of this compound (SB1518), a JAK2/JAK2(V617F) inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pacritinib in Inhibiting the FLT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib (formerly SB1518) is a novel macrocyclic compound recognized for its potent, dual inhibitory activity against Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] While its role in myelofibrosis through JAK2 inhibition is well-documented, its potent activity against FLT3 positions it as a significant therapeutic agent for other hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[3][4] In AML, mutations in the FLT3 gene are among the most common genetic alterations, occurring in up to 35% of patients and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells.[2] This guide provides an in-depth technical overview of the mechanism by which this compound inhibits the FLT3 signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of FLT3 Phosphorylation
The FLT3 receptor is a member of the class III receptor tyrosine kinase family.[3] In its normal state, the binding of the FLT3 ligand (FL) triggers receptor dimerization and subsequent auto-phosphorylation of tyrosine residues within the kinase domain.[5] This activation initiates a cascade of downstream signaling pathways crucial for the proliferation, survival, and differentiation of hematopoietic progenitor cells.[2][5]
Activating mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), cause the FLT3 receptor to be constitutively phosphorylated and activated, independent of ligand binding.[2][3] This aberrant signaling drives leukemogenesis through the chronic activation of key downstream pathways, including:
-
RAS/MAPK Pathway: Promotes cell proliferation.[2]
-
PI3K/AKT Pathway: Mediates cell survival and inhibits apoptosis.[2]
-
STAT5 Pathway: A critical pathway for cell growth that is potently activated by FLT3-ITD mutations.[2]
This compound exerts its therapeutic effect by directly inhibiting the auto-phosphorylation of both wild-type (wt) and mutated FLT3.[3][6] By blocking this initial activation step, this compound effectively shuts down the downstream signaling cascades that leukemic cells depend on for their growth and survival.[3][7]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Profile of this compound and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Pacritinib's Effect on Downstream STAT5 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib is a potent and selective inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3), key enzymes in signaling pathways that regulate hematopoiesis and immune function.[1][2] Dysregulation of the JAK/STAT pathway, particularly through mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2][3] This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effect on the downstream phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). Understanding this crucial interaction is paramount for the ongoing research and development of targeted cancer therapies.
Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated by the binding of cytokines to their corresponding receptors, leading to the activation of associated JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, regulating the expression of genes involved in cell proliferation, differentiation, and survival.[2]
In many hematological malignancies, mutations in JAK2, such as the V617F mutation, lead to constitutive activation of the kinase, resulting in uncontrolled cell growth.[2] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of both wild-type and mutated JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules, including STAT5.[1][2]
Signaling Pathway Diagram
References
The Impact of Pacritinib on IRAK1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib is a potent kinase inhibitor with a multifaceted mechanism of action, targeting key signaling pathways involved in hematological malignancies and inflammatory disorders.[1][2][3] While initially developed as a Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, subsequent research has unveiled its significant inhibitory activity against Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[4][5][6] This dual targeting of both JAK/STAT and IRAK1 signaling pathways positions this compound as a unique therapeutic agent with the potential to address both the proliferative and inflammatory aspects of various diseases.[7] This technical guide provides an in-depth exploration of this compound's impact on IRAK1 signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against IRAK1 and other relevant kinases, providing a comparative view of its selectivity and potency.
| Kinase Target | IC50 (nM) | Reference(s) |
| IRAK1 | 6 - 13.6 | [4][5] |
| JAK2 | 23 | [6] |
| JAK2 V617F | 19 | [6] |
| FLT3 | 22 | [6] |
| FLT3 D835Y | 6 | [6] |
| TYK2 | 50 | [6] |
| JAK3 | 520 | [6] |
| JAK1 | 1280 | [6] |
Table 2: Effect of this compound on Cell Viability in Acute Myeloid Leukemia (AML) Cell Lines
This table presents the IC50 values of this compound in various AML cell lines, demonstrating its anti-proliferative effects.
| AML Cell Line | Genotype | IC50 (nM) | Reference(s) |
| MV4-11 | FLT3-ITD | 47 | [6] |
| MOLM-13 | FLT3-ITD | 67 | [6] |
| RS4;11 | FLT3-wt | 930 | [6] |
Table 3: this compound-Mediated Inhibition of Pro-inflammatory Cytokine Secretion
This table illustrates the dose-dependent effect of this compound on the secretion of key pro-inflammatory cytokines in macrophages stimulated with TLR8 agonists (GU-rich single-stranded RNA).
| Cytokine | This compound Concentration | % Inhibition | Reference(s) |
| IL-1β | Dose-dependent | Significant | [8] |
| IL-6 | Dose-dependent | Significant | [8] |
| TNF | Dose-dependent | Significant | [8] |
Table 4: Clinical Efficacy of this compound in Myelofibrosis (PERSIST-1 Trial)
This table summarizes key efficacy endpoints from the PERSIST-1 phase III clinical trial, highlighting the clinical impact of this compound.
| Endpoint | This compound | Best Available Therapy (BAT) | p-value | Reference(s) |
| ≥35% Spleen Volume Reduction at Week 24 | 19% | 5% | 0.0003 | [9] |
| ≥50% Reduction in Total Symptom Score (TSS) at Week 24 (evaluable population) | 36% | 14% | - | [9] |
Signaling Pathways and Experimental Workflows
IRAK1 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical IRAK1 signaling pathway downstream of Toll-like receptor (TLR) activation and highlights the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Effect on IRAK1 Phosphorylation
This diagram outlines the key steps in a Western blot experiment to measure the impact of this compound on IRAK1 phosphorylation.
Co-Immunoprecipitation Workflow to Study IRAK1-TAK1 Complex Formation
The following diagram details the experimental procedure for co-immunoprecipitation to investigate the effect of this compound on the interaction between IRAK1 and the TAK1 complex.
Experimental Protocols
Western Blot for IRAK1 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of IRAK1 in response to a stimulus.
Materials:
-
Cell line of interest (e.g., human macrophages, AML cell lines)
-
This compound
-
Stimulus (e.g., GU-rich single-stranded RNA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1 (total), anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or vehicle control for 2 hours.[8] Subsequently, stimulate the cells with the appropriate agonist for the indicated time (e.g., 6 hours with GU-rich ssRNA).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and resolve the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRAK1, total IRAK1, and a loading control (e.g., β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IRAK1 signal to the total IRAK1 signal and the loading control.
Co-Immunoprecipitation of IRAK1 and TAK1 Complex
Objective: To investigate whether this compound inhibits the interaction between IRAK1 and components of the TAK1 complex (TAK1, TAB2, TRAF6).
Materials:
-
Cell culture and treatment reagents as described for Western blotting.
-
Co-immunoprecipitation lysis buffer (non-denaturing, e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease and phosphatase inhibitors).[8]
-
Anti-IRAK1 antibody for immunoprecipitation (e.g., Cell Signaling #4362).[8][10]
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (similar to lysis buffer).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Primary antibodies for Western blotting: anti-IRAK1, anti-TAK1, anti-TAB2, anti-TRAF6.
Procedure:
-
Cell Preparation and Lysis: Culture, treat, and lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[8]
-
Pre-clearing: (Optional but recommended) Incubate the cell lysate with non-specific IgG and protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-IRAK1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation to form immune complexes.[8]
-
Capture of Immune Complexes: Add protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the IRAK1-containing immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described above, probing for IRAK1, TAK1, TAB2, and TRAF6 to determine if they were co-immunoprecipitated with IRAK1.[8][11]
Cytokine Secretion Assay (ELISA)
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.
Materials:
-
Human macrophages or other relevant cell types.
-
This compound.
-
Stimulus (e.g., GU-rich ssRNA).
-
Commercially available ELISA kits for IL-1β, IL-6, and TNF.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate. Pre-treat with a dose range of this compound for 2 hours, followed by stimulation for 24 hours.[8]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition for each this compound concentration compared to the vehicle-treated, stimulated control.
IRAK1 Ubiquitination Assay
Objective: To assess the impact of this compound on the ubiquitination of IRAK1.
Materials:
-
Reagents for cell culture, treatment, and immunoprecipitation as described above.
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide).
-
Anti-ubiquitin antibody (for Western blotting).
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and a stimulus as previously described. Lyse the cells in a buffer that preserves ubiquitination.
-
Immunoprecipitation of IRAK1: Perform immunoprecipitation of IRAK1 from the cell lysates as detailed in the co-immunoprecipitation protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated IRAK1, which will appear as a high molecular weight smear.[1] Also, probe for total IRAK1 as a loading control for the immunoprecipitation.
-
Deubiquitination Control (Optional): To confirm the specificity of the ubiquitin signal, a parallel immunoprecipitated sample can be treated with a deubiquitinase (e.g., USP2) prior to Western blotting.[8] This should lead to a reduction in the high molecular weight smear and an increase in the band corresponding to unmodified IRAK1.
Conclusion
This compound demonstrates a potent and specific inhibitory effect on IRAK1 signaling. By directly targeting IRAK1, this compound effectively blocks its phosphorylation and ubiquitination, thereby preventing the recruitment of downstream signaling complexes, including the TAK1 complex.[8][12] This upstream inhibition translates into a significant reduction in the activation of NF-κB and MAPK pathways, ultimately leading to a marked decrease in the production of pro-inflammatory cytokines.[8] The quantitative data and experimental evidence presented in this guide underscore the importance of IRAK1 inhibition as a key component of this compound's therapeutic mechanism. This dual activity against both JAK2-mediated proliferation and IRAK1-driven inflammation provides a strong rationale for its clinical application in a range of hematological and inflammatory diseases. Further research into the nuanced effects of this compound on IRAK1 signaling will continue to illuminate its full therapeutic potential.
References
- 1. Lys63-Linked Polyubiquitination of IRAK-1 Is Required for Interleukin-1 Receptor- and Toll-Like Receptor-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive kinase profile of this compound, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P987: IRAK1 AND JAK2 DUAL INHIBITION WITH this compound PREVENTS MYELOFIBROSIS-LIKE PHENOTYPE IN AN INFLAMMATION-DRIVEN MURINE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. IRAK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Pacritinib in Acute Myeloid Leukemia: A Technical Overview
This guide provides a comprehensive overview of the preclinical data for pacritinib, a multi-kinase inhibitor, in the context of acute myeloid leukemia (AML). The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: A Multi-Pronged Attack on AML Signaling
This compound is an oral tyrosine kinase inhibitor with a unique profile, potently targeting key signaling pathways implicated in the pathogenesis of AML.[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[1][2][3] This multi-targeted approach allows this compound to address various oncogenic drivers and potential resistance mechanisms in AML.
-
FLT3 Inhibition: Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are present in approximately 25-30% of adult AML cases and are associated with a poor prognosis.[4] this compound directly inhibits the kinase activity of both wild-type and mutated FLT3, including the ITD and tyrosine kinase domain (TKD) mutations that can confer resistance to other FLT3 inhibitors.[4][5]
-
JAK2 Inhibition: The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling that is often dysregulated in myeloid malignancies.[1][6] this compound's inhibition of JAK2 can disrupt this aberrant signaling, which is not only a driver in some leukemias but can also be a mechanism of resistance to more selective FLT3 inhibitors.[2][7]
-
IRAK1 Inhibition: IRAK1 is a crucial component of the toll-like receptor and interleukin-1 receptor signaling pathways, which contribute to an inflammatory microenvironment that supports leukemia cell survival and proliferation.[7][8] this compound has been shown to be a potent inhibitor of IRAK1, a feature that distinguishes it from many other kinase inhibitors and allows it to target a broader range of AML subtypes, not limited to those with FLT3 or JAK2 mutations.[3][7][8]
The inhibition of these kinases by this compound leads to the downstream suppression of pro-survival signaling pathways, including the STAT5, MAPK, and PI3K pathways, ultimately inducing cell cycle arrest and apoptosis in AML cells.[2][9]
Quantitative Preclinical Data
The following tables summarize the quantitative data on this compound's activity from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Reference(s) |
| FLT3 (Wild-Type) | Kinase Assay | 22 | - | [2] |
| FLT3-ITD | Kinase Assay | 9 | 8.2 | [4] |
| FLT3-D835Y | Kinase Assay | 3.1 - 6 | 0.69 - 17 | [2][4] |
| JAK2 | Kinase Assay | 23 | - | [2] |
| JAK1 | Kinase Assay | 1280 | - | [2] |
| JAK3 | Kinase Assay | 520 | - | [2] |
| TYK2 | Kinase Assay | 50 | - | [2] |
| IRAK1 | Kinase Assay | < 20 | - | [3] |
Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) for Cell Viability | Reference(s) |
| MV4-11 | FLT3-ITD | 33 - 47 | [2][4] |
| MOLM-13 | FLT3-ITD | 67 - 73 | [2][4] |
| MOLM-13-Res | FLT3-ITD, D835Y | 173 | [4] |
| Ba/F3 (FLT3-ITD) | Engineered | 133 | [4] |
| Ba/F3 (FLT3-TKD mutants) | Engineered | 97 - 434 | [4] |
Table 3: Ex Vivo Activity of this compound in Primary AML Samples
| Sample Type | Key Mutations | IC50 Range (nM) | Reference(s) |
| Primary FLT3-ITD+ AML blasts | FLT3-ITD | 152 - 302 | [4] |
| Primary AML blasts (various genotypes) | Heterogeneous | Median IC50 = 90 | [7] |
| Murine primary leukemia cells | FLT3-ITD+/-, IDH2-R140Q+/- | 8,700 | [4] |
Table 4: In Vivo Efficacy of this compound in AML Xenograft Models
| Model | Treatment | Outcome | Reference(s) |
| MV4-11 (FLT3-ITD) subcutaneous xenograft | This compound (dose-dependent) | Blocked tumor growth; highest dose led to complete tumor regression. | [2] |
| MOLM-13 (FLT3-ITD) subcutaneous xenograft | This compound | Significant inhibition of tumor growth. | [2] |
| MOLM-14 (AML) xenograft | This compound | Reduced leukemia burden. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.
Cell Viability Assays
To determine the effect of this compound on the proliferation and viability of AML cells, assays such as the CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells.
-
Protocol Outline:
-
Cell Plating: AML cell lines or primary patient cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of this compound concentrations (e.g., from 1.2 to 10,000 nM) for a specified duration (e.g., 48 or 72 hours).[2][10]
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
-
Signal Measurement: After a brief incubation period to stabilize the luminescent signal, the plate is read using a luminometer.
-
Data Analysis: Luminescence values are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis
Western blotting is used to assess the impact of this compound on specific signaling proteins and their phosphorylation status, providing mechanistic insights.
-
Principle: This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect target proteins.
-
Protocol Outline:
-
Cell Treatment and Lysis: AML cells are treated with this compound or a vehicle control for a defined period (e.g., 3 hours).[9] Cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., phospho-FLT3, phospho-STAT5, total FLT3, total STAT5, and a loading control like actin).[4][9]
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
-
In Vivo Xenograft Studies
To evaluate the anti-leukemic activity of this compound in a living organism, AML xenograft models are utilized.
-
Principle: Human AML cells are implanted into immunodeficient mice, which are then treated with this compound to assess its effect on tumor growth and survival.
-
Protocol Outline:
-
Cell Implantation: A specified number of AML cells (e.g., MV4-11 or MOLM-13) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).[2][3]
-
Tumor Establishment: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., 150 mg/kg).[2][9]
-
Efficacy Assessment: Tumor volume is measured regularly. In some studies, the leukemia burden in peripheral blood or bone marrow is assessed by flow cytometry.[3] Animal survival is also a key endpoint.
-
Pharmacodynamic Studies: To confirm target engagement in vivo, tumors can be harvested at specific time points after dosing to analyze the phosphorylation status of target proteins like STAT5 via western blot.[9]
-
Combination Therapies: Exploring Synergy
Preclinical studies have also investigated the potential of this compound in combination with other anti-leukemic agents to enhance efficacy and overcome resistance.
-
With HDAC Inhibitors (e.g., Panobinostat): Synergistic effects have been observed, with the combination leading to a greater reduction in AML cell viability compared to either agent alone.[7] For instance, 50 nM this compound or 20 nM panobinostat alone reduced primary AML cell viability to 50%, while the combination reduced it to approximately 10%.[7]
-
With BET Inhibitors (e.g., JQ1): Similar synergistic interactions have been reported with BET inhibitors. The combination of 50 nM this compound and 50 nM JQ1 reduced primary AML cell viability to ~25%, whereas each agent alone reduced it to 50%.[7]
-
With Chemotherapy (e.g., Cytarabine and Daunorubicin): The rationale for combining this compound with standard chemotherapy is to target both the bulk leukemia population and the underlying signaling pathways driving the disease.[4][5]
Conclusion
The preclinical data for this compound in AML models demonstrate its potent and multi-faceted anti-leukemic activity. Through the simultaneous inhibition of FLT3, JAK2, and IRAK1, this compound effectively suppresses key oncogenic signaling pathways, leading to reduced cell proliferation and survival in both AML cell lines and primary patient samples.[2][3] In vivo studies have confirmed its efficacy in reducing tumor burden.[2] Furthermore, the unique targeting of IRAK1 suggests a broader applicability across various AML subtypes, and promising synergistic effects in combination with other agents highlight its potential to be a valuable component of future AML therapeutic strategies.[7] These robust preclinical findings have provided a strong rationale for the clinical investigation of this compound in patients with AML.[4][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pacritinib's Dual Inhibition of JAK2 and FLT3: A Technical Overview for Myelofibrosis Research
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, debilitating constitutional symptoms, and impaired hematopoiesis.[1] The pathogenesis of MF is intrinsically linked to dysregulated signaling from the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2.[2] The JAK2 V617F mutation is a key driver in many MF cases, leading to constitutive activation of the JAK-STAT pathway, which promotes uncontrolled cell proliferation and inflammation.[2][3] Furthermore, FMS-like tyrosine kinase 3 (FLT3) is another critical receptor tyrosine kinase involved in hematopoietic cell proliferation; mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with poor prognosis.[2][4]
Pacritinib (formerly SB1518) is a novel oral macrocyclic kinase inhibitor with potent, equipotent activity against both JAK2 and FLT3.[3][4][5] Unlike other JAK inhibitors that also target JAK1, this compound's relative selectivity for JAK2 and its dual action against FLT3 provide a unique therapeutic profile.[1][2] This profile is particularly relevant for MF patients with thrombocytopenia, a condition that often limits the use of other JAK inhibitors due to myelosuppression.[6][7][8] This technical guide provides an in-depth review of this compound's mechanism of action, preclinical data, clinical efficacy, and the experimental protocols used to characterize its dual inhibitory function.
Mechanism of Action: Dual Kinase Inhibition
This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of JAK2 and FLT3, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.[4][5]
Inhibition of the JAK-STAT Pathway In MF, the JAK-STAT pathway is constitutively active, largely due to mutations like JAK2 V617F.[2] This leads to the continuous phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[9] Phosphorylated STATs then dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation, differentiation, and inflammation. This compound directly inhibits both wild-type JAK2 and the mutated JAK2 V617F, interrupting this aberrant signaling cascade.[1][7] This blockade reduces cytokine production and alleviates the pathological overproduction of blood cells.[2]
Inhibition of the FLT3 Signaling Pathway Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive kinase activity.[4][9] This drives the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, all of which promote leukemic cell proliferation and survival.[1][4] this compound potently inhibits wild-type FLT3, FLT3-ITD, and tyrosine kinase domain (TKD) mutants like FLT3-D835Y.[1][10] This dual inhibition is significant, as upregulation of JAK2 signaling has been identified as a potential mechanism of resistance to selective FLT3 inhibitors.[4] By targeting both kinases, this compound may overcome this resistance mechanism.[4][9]
Quantitative Data Presentation
Table 1: Kinase Inhibitory Profile of this compound this compound demonstrates high potency against JAK2 and FLT3, with significantly less activity against JAK1 at clinically relevant concentrations.[1][5]
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK Family | ||
| Wild-Type JAK2 | 23 | [4][5][9] |
| JAK2V617F | 19 | [1][5] |
| JAK1 | 1280 | [1][9] |
| JAK3 | 520 | [1][9] |
| TYK2 | 50 | [1][9] |
| FLT3 Family | ||
| Wild-Type FLT3 | 22 | [1][4][5] |
| FLT3ITD | 9 | [10] |
| FLT3D835Y | 3.1 - 6 | [1][10] |
Table 2: In Vitro Cellular Activity of this compound in Hematologic Cancer Cell Lines this compound effectively inhibits the proliferation of cell lines dependent on JAK2 or FLT3 signaling.[4][10]
| Cell Line | Key Mutation(s) | IC50 (nM) | Reference(s) |
| MV4-11 | FLT3-ITD | 33 | [10] |
| MOLM13 | FLT3-ITD | 73 | [10] |
| MOLM13-Res | FLT3-ITD, D835Y | 173 | [10] |
| Ba/F3 | FLT3-ITD | 133 | [10] |
| SET2 (JAK2-dependent) | JAK2V617F | 429 | [11] |
| Primary AML (FLT3-ITD) | FLT3-ITD | 92 (mean) | [12] |
| Primary AML (FLT3-WT) | FLT3-WT | 292 (mean) | [12] |
Table 3: Summary of Clinical Efficacy in Myelofibrosis (Key Phase 3 Trials) Clinical trials have demonstrated this compound's efficacy in reducing spleen volume and symptom burden, particularly in patients with severe thrombocytopenia.[13][14][15]
| Trial (Patient Population) | This compound Arm | Comparator Arm (BAT*) | Endpoint | This compound Result | Comparator Result | Reference(s) |
| PERSIST-1 (JAKi-naïve, any platelet count) | 400 mg QD | BAT | ≥35% SVR at Wk 24 | 19% | 5% | [16] |
| ≥50% TSS Reduction at Wk 24 | 25% | 14% | [16] | |||
| PERSIST-2 (Platelets ≤100x10⁹/L) | 200 mg BID | BAT (incl. ruxolitinib) | ≥35% SVR at Wk 24 | 22% | 3% | [14] |
| ≥50% TSS Reduction at Wk 24 | 32% | 14% | [14] | |||
| Transfusion Independence | 37% | 7% | [17] |
*BAT: Best Available Therapy. SVR: Spleen Volume Reduction. TSS: Total Symptom Score.
Experimental Protocols
Detailed methodologies are crucial for interpreting the preclinical data supporting this compound's dual-inhibitory action.
1. In Vitro Kinase Inhibition Assay To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases, radioisotope-based filter binding assays are commonly employed.[18]
-
Principle: Measures the incorporation of radiolabeled phosphate (from ³³P-ATP) into a substrate peptide by the target kinase.
-
Methodology:
-
The recombinant kinase of interest (e.g., JAK2, FLT3) is incubated with a specific substrate peptide, ATP (spiked with γ-³³P-ATP), and varying concentrations of this compound in an appropriate reaction buffer.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane. The substrate peptide binds to the filter, while unincorporated ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.[4]
-
2. Cellular Proliferation and Viability Assays These assays measure the effect of this compound on the growth of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[9]
-
Principle: Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Methodology:
-
Hematopoietic cells (e.g., MV4-11, MOLM-13) are seeded in triplicate in 96-well plates.[19]
-
Cells are treated with a range of this compound concentrations (or vehicle control) and incubated for a specified period (e.g., 48-72 hours).[4]
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and contains luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a plate-reading luminometer.
-
IC50 values are determined by plotting cell viability against the log of the inhibitor concentration.[4]
-
3. Western Blotting for Phospho-Protein Analysis Western blotting is used to visualize the inhibition of phosphorylation of key signaling proteins downstream of JAK2 and FLT3.[10][20]
-
Principle: Uses specific antibodies to detect target proteins (e.g., p-STAT5, p-FLT3) that have been separated by size via gel electrophoresis.
-
Methodology:
-
Cells are treated with this compound for a short duration (e.g., 3 hours).[9]
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with BSA or non-fat milk) and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT5).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected.
-
The membrane is often stripped and re-probed with antibodies for the total protein and a loading control (e.g., actin) to ensure equal loading.[9]
-
4. Clinical Efficacy Assessment in Myelofibrosis The primary endpoints in MF clinical trials focus on objective measures of disease burden.[21][22]
-
Spleen Volume Reduction (SVR): Spleen size is a key indicator of disease activity. It is measured volumetrically using magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and specified follow-up times (e.g., week 24).[23] A clinically meaningful response is typically defined as a ≥35% reduction in spleen volume from baseline.[15][23]
-
Total Symptom Score (TSS): Patient-reported outcomes are critical for assessing quality of life. The Myelofibrosis Symptom Assessment Form (MFSAF) is often used, where patients rate the severity of symptoms like fatigue, night sweats, bone pain, and pruritus. The TSS is calculated, and a response is defined as a ≥50% reduction from baseline.[14][23]
Conclusion
This compound's unique pharmacological profile as a potent dual inhibitor of JAK2 and FLT3 provides a strong rationale for its use in myelofibrosis. Preclinical data robustly demonstrate its ability to block the key signaling pathways driving the disease, while clinical trials have confirmed its efficacy in reducing splenomegaly and symptom burden, especially in the high-risk, underserved population of patients with severe thrombocytopenia.[6][14] The lack of significant myelosuppression compared to other JAK inhibitors further distinguishes this compound as a valuable therapeutic option.[1][23] For researchers and drug development professionals, understanding this dual mechanism is key to exploring its full potential in MF and other hematologic malignancies where both JAK2 and FLT3 signaling are implicated.
References
- 1. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A comprehensive review of this compound in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. This compound vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. onclive.com [onclive.com]
- 17. ashpublications.org [ashpublications.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Rational polypharmacological targeting of FLT3, JAK2, ABL, and ERK1 suppresses the adaptive resistance to FLT3 inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Assessing efficacy in myelofibrosis treatment: a focus on JAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase 1/2 study of this compound, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of Pacritinib in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib is an oral kinase inhibitor that has demonstrated significant clinical activity in hematological malignancies, particularly in patients with myelofibrosis and thrombocytopenia.[1][2] Its unique mechanism of action, targeting multiple key signaling pathways implicated in the pathogenesis of these diseases, distinguishes it from other approved therapies. This technical guide provides a comprehensive overview of the molecular targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.
Molecular Targets of this compound
This compound is a potent inhibitor of several tyrosine and serine/threonine kinases that are crucial for the growth and survival of malignant hematopoietic cells. The primary targets of this compound include Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[2][3][4] Additionally, it exhibits inhibitory activity against other kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R).[4]
Quantitative Inhibition Data
The inhibitory activity of this compound against its key molecular targets has been quantified through various preclinical studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Reference(s) |
| JAK Family | ||
| JAK2 (wild-type) | 6.0 - 23 | [2][5][6] |
| JAK2 (V617F mutant) | 9.4 - 19 | [2][5][7] |
| JAK1 | > 100 - 1280 | [2][5][7] |
| JAK3 | 18.3 - 520 | [5][6][8] |
| TYK2 | 27.0 - 50 | [5][6][7] |
| FLT3 Family | ||
| FLT3 (wild-type) | 14.8 - 22 | [5][7][8] |
| FLT3 (ITD mutant) | 9.0 - 12.0 | [8][9] |
| FLT3 (D835Y mutant) | 3.1 - 8.3 | [5][8][9] |
| IRAK Family | ||
| IRAK1 | 13.6 | [2][3][5] |
| Other Kinases | ||
| CSF1R (c-fms) | 39.5 - 46 | [4][8][10] |
| ROS1 | 18.4 | [5] |
| c-Kit | 43.8 | [6] |
| TRKC | 18.4 | [6] |
| HIPK4 | 14.5 | [6] |
| TNK1 | 15 | [5] |
Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effects by modulating multiple oncogenic signaling pathways.
JAK/STAT Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[1] Dysregulation of this pathway, often due to activating mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[11][12] this compound is a potent inhibitor of both wild-type and mutant JAK2.[1] By inhibiting JAK2, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[12][13] This inhibition leads to reduced proliferation, cell cycle arrest, and induction of apoptosis in malignant cells.[5][12] Notably, this compound has significantly less activity against JAK1, which may contribute to its non-myelosuppressive profile compared to other JAK inhibitors that also suppress JAK1-mediated signaling.[2][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Comprehensive kinase profile of this compound, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Clinical potential of this compound in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Profile of this compound and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pacritinib's Effect on Apoptosis and Cell Cycle Arrest in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pacritinib is a potent, orally bioavailable small molecule inhibitor targeting Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Dysregulation of the JAK/STAT and FLT3 signaling pathways is a critical driver in the pathogenesis of various hematological malignancies and other cancers, promoting uncontrolled cell proliferation and survival.[3][4] this compound's dual inhibitory action disrupts these oncogenic signals, leading to significant anti-tumor effects. This document provides a comprehensive technical overview of the core mechanisms by which this compound induces apoptosis and cell cycle arrest in cancer cells. It consolidates quantitative data from preclinical studies, details key experimental protocols for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of JAK2 and FLT3
This compound exerts its therapeutic effects by inhibiting the constitutive activation of JAK2 and FLT3 kinases.[5][6]
-
JAK/STAT Pathway: In many myeloproliferative neoplasms (MPNs), a mutation such as JAK2V617F leads to constant, cytokine-independent activation of the JAK/STAT pathway.[3][4] this compound inhibits both wild-type and mutant JAK2, blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[4][7][8] This prevents their translocation to the nucleus, thereby downregulating the expression of genes crucial for cell proliferation, differentiation, and survival.[8]
-
FLT3 Pathway: Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[9] These mutations cause ligand-independent dimerization and activation of the FLT3 receptor, leading to the stimulation of pro-survival pathways including RAS/MAPK and PI3K/AKT, and potent activation of STAT5.[4][5] this compound effectively inhibits both wild-type and mutated FLT3, abrogating these downstream signals.[1]
The concurrent inhibition of both JAK2 and FLT3 may also help overcome chemoresistance that arises from interactions between leukemic and stromal cells.[5]
Signaling Pathway Diagrams
Caption: this compound's inhibition of the JAK/STAT signaling pathway.
Caption: this compound's inhibition of the FLT3 signaling pathway.
Quantitative Data Summary
Kinase Inhibitory Activity
This compound demonstrates potent, low-nanomolar inhibitory activity against its primary targets.
| Target Kinase | IC50 (nM) | Reference(s) |
| JAK2 (Wild-Type) | 19 - 23 | [1][2] |
| JAK2V617F | 19 | [2] |
| FLT3 (Wild-Type) | 22 | [2] |
| FLT3-ITD | 9 | [10] |
| FLT3D835Y | 3.1 - 6 | [2][10] |
| TYK2 | 50 | [1] |
| JAK3 | 520 | [1] |
| JAK1 | 1280 | [1] |
Anti-Proliferative Activity in Cancer Cell Lines
The inhibition of oncogenic signaling pathways translates to potent anti-proliferative effects, particularly in cell lines dependent on JAK2 or FLT3 signaling.
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |
| MV4-11 | AML | FLT3-ITD | 33 - 47 | [9][10][11] |
| MOLM-13 | AML | FLT3-ITD | 67 - 73 | [10][11][12] |
| MOLM13-Res | AML | FLT3-ITD, D835Y | 173 | [10] |
| RS4;11 | AML | FLT3-wt | 930 | [11][12] |
| Ba/F3-JAK2V617F | Pro-B | JAK2V617F | 160 | [1] |
| SET-2 | Megakaryoblastic Leukemia | JAK2V617F | N/A (Tumor growth inhibition) | [13] |
Induction of Apoptosis and Cell Cycle Arrest
This compound treatment leads to a dose-dependent increase in apoptotic cells and arrest in the G1 phase of the cell cycle.[9][11]
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G1 Phase | % S Phase | Reference(s) |
| MV4-11 | Control (48h) | 4.8 | 4.5 | 45.4 | 42.1 | [11] |
| MV4-11 | 250nM this compound (48h) | 18.2 | 10.1 | 67.2 | 22.3 | [11] |
| MV4-11 | 500nM this compound (48h) | 27.6 | 15.6 | 74.5 | 13.8 | [11] |
| RS4;11 | Control (24h) | N/A | N/A | 51.2 | 35.8 | [11] |
| RS4;11 | 1µM this compound (24h) | N/A | N/A | 62.1 | 26.5 | [11] |
Data presented is representative of reported effects. Values may vary based on specific experimental conditions.
Experimental Protocols
Apoptosis Detection via Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane. Annexin V, a calcium-dependent protein, binds with high affinity to PS and can be detected with a fluorescent conjugate (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[14]
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at a density of 0.5 x 10^6 cells/mL. Treat with desired concentrations of this compound (e.g., 0, 250, 500 nM) or vehicle control (DMSO) for 24-72 hours.[11][15]
-
Cell Harvesting: For suspension cells, collect cells by centrifugation at 500 x g for 5 minutes. For adherent cells, collect the media (containing floating/dead cells) and gently detach adherent cells using a non-enzymatic dissociation solution. Combine and centrifuge.[16]
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately by flow cytometry.
-
Viable Cells: Annexin V-negative / PI-negative.
-
Early Apoptotic Cells: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
-
Caption: Experimental workflow for apoptosis detection.
Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. This allows for discrimination between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in section 4.1. A 24-hour treatment is often sufficient to observe cell cycle changes.[11]
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample by centrifugation.
-
Fixation: Wash cells with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix cells for at least 2 hours at -20°C (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.
-
-
Analysis: Incubate for 30 minutes at room temperature, protected from light. Analyze by flow cytometry, measuring the fluorescence intensity to generate a DNA content histogram.
Caption: Experimental workflow for cell cycle analysis.
Western Blotting for Signaling and Apoptotic Markers
This technique is used to detect and quantify specific proteins to confirm on-target effects and elucidate apoptotic pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[17]
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified duration (e.g., 3-48 hours). Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a digital imager or X-ray film. Quantify band intensity using densitometry software.
Conclusion
This compound effectively induces caspase-dependent apoptosis and G1 phase cell cycle arrest in cancer cells, particularly those harboring activating mutations in JAK2 or FLT3.[9][11] Its mechanism is rooted in the dual inhibition of these key oncogenic kinases, leading to the shutdown of critical downstream pro-survival signaling pathways like STAT5, PI3K/AKT, and RAS/MAPK.[1][4] The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate and validate the anti-cancer effects of this compound in preclinical models. These mechanisms underscore its clinical potential in treating hematological malignancies and warrant further investigation in other cancer types driven by these pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of this compound and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical potential of this compound in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The odyssey of this compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Flow Cytometry [protocols.io]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
Pacritinib's In Vitro Effect on Inflammatory Cytokine Production: A Technical Guide
Introduction
Pacritinib is an oral macrocyclic kinase inhibitor with demonstrated activity against key signaling pathways implicated in inflammation and myeloproliferative neoplasms.[1][2] While initially developed as a Janus kinase 2 (JAK2) inhibitor, subsequent kinome profiling has revealed its potent inhibitory effects on other kinases, most notably the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[3][4] This dual inhibition of the JAK/STAT and TLR/IRAK1 signaling pathways provides a comprehensive mechanism for modulating the production of inflammatory cytokines.[3] Myelofibrosis (MF), a primary indication for this compound, is characterized by aberrant inflammatory cytokine expression.[3] This technical guide provides an in-depth overview of the in vitro effects of this compound on inflammatory cytokine production, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting two distinct and critical signaling cascades: the Toll-like Receptor/Myddosome/IRAK1 pathway and the JAK/STAT pathway.
Inhibition of the IRAK1 Signaling Pathway
The Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a central mediator of immune and inflammatory responses downstream of Toll-like receptors (TLRs) and IL-1 receptors. In various pathological states, including acute myeloid leukemia (AML) and inflammatory conditions, this pathway becomes overactive.[5][6] this compound is a potent inhibitor of IRAK1 with an IC50 of 13.6 nM.[3][5] By inhibiting IRAK1, this compound blocks the phosphorylation and ubiquitination events necessary for the recruitment of the TAK1 complex, which in turn prevents the activation of downstream effectors like NF-κB and p38 MAPK, ultimately suppressing the transcription and secretion of numerous pro-inflammatory cytokines.[7][8]
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of enzymes are critical for signaling initiated by over 50 cytokines and growth factors.[3] In myelofibrosis, dysregulation of the JAK/STAT pathway, often due to a JAK2 V617F mutation, leads to aberrant cell proliferation and inflammatory cytokine production.[2] this compound is a potent inhibitor of JAK2 (IC50 = 6.0 nM) and the JAK2V617F mutant (IC50 = 9.4 nM).[3] It functions by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[9][10] This prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes, including those encoding inflammatory cytokines like IL-6.[11][12]
Quantitative Data on Cytokine Inhibition
This compound has been shown to dose-dependently inhibit the production of a wide range of pro-inflammatory cytokines across various in vitro models.
Table 1: this compound Inhibition of TLR-Mediated Cytokine Production in Human Macrophages
| Cytokine | Stimulus | Cell Type | Key Finding | Reference |
|---|---|---|---|---|
| IL-1β | GU-rich ssRNA (RNA40, RNA649) | Human Primary Macrophages | Dose-dependent inhibition of secretion. | [7][13] |
| TNF-α | GU-rich ssRNA (RNA40, RNA649) | Human Primary Macrophages | Dose-dependent inhibition of secretion. | [7][13] |
| IL-6 | GU-rich ssRNA (RNA40, RNA649) | Human Primary Macrophages | Dose-dependent inhibition of secretion. | [7][13] |
| TNF-α | Lipopolysaccharide (LPS) | Normal Human Monocytes | Blocked induction of inflammatory cytokines. | [4] |
| IL-1β, IL-6 | Not Specified (Inferred TLR/IL-1R) | AML Cells | Inhibits secretion of various inflammatory cytokines. |[5] |
Table 2: this compound Inhibition of Cytokine Production in Other In Vitro Systems
| Cytokine | Stimulus | Cell Type / System | Key Finding | Reference |
|---|---|---|---|---|
| IL-6 | KSHV viral IL-6 (vIL-6) | Human PBMCs | Strong, dose-dependent inhibition of vIL-6-induced human IL-6. | [11] |
| IL-10 | KSHV viral IL-6 (vIL-6) | Human PBMCs | Strong, dose-dependent inhibition of vIL-6-induced human IL-10. | [11] |
| IL-17A | Not Specified (Cellular System) | Human Primary Mononuclear Cells | Markedly reduced secreted levels. | [4] |
| IL-2 | Not Specified (Cellular System) | Human Primary Mononuclear Cells | Markedly reduced secreted levels. | [4] |
| IL-6 | Not Specified (Cellular System) | Human Primary Mononuclear Cells | Markedly reduced secreted levels. | [4] |
| CXCL1, TNF-α | miR-146a knockout model | Mouse model plasma | Attenuated the increase in plasma levels. |[14] |
Experimental Protocols
The following sections describe generalized methodologies for assessing the in vitro effect of this compound on cytokine production, based on protocols cited in the literature.
Cell Culture and Treatment
-
Cell Types:
-
Pre-treatment: Cells are typically pre-treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a short period, such as 2 hours, prior to stimulation.[7][13]
-
Stimulation: To induce cytokine production, cells are treated with a pro-inflammatory agonist. Common stimuli include:
-
Incubation: Following stimulation, cells are incubated for a specified period, typically 6 to 24 hours, to allow for cytokine production and secretion.[7][13]
Cytokine Quantification
-
Supernatant Collection: After incubation, cell culture plates are centrifuged, and the cell-free supernatant is collected for analysis.[7]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method for quantifying the concentration of specific secreted cytokines (e.g., IL-6, TNF-α, IL-1β) in the collected supernatants.
-
Multiplex Bead Array: Allows for the simultaneous measurement of multiple cytokines from a single sample.
Analysis of Intracellular Signaling
-
Western Blotting: To confirm the mechanism of action, cell lysates can be analyzed to measure the phosphorylation status of key signaling proteins.[10][16]
-
Cells are lysed after a shorter treatment period (e.g., 3-6 hours).[13][17]
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins like IRAK1, JAK2, STAT3, and p65 (NF-κB).[7][10]
-
This method confirms that this compound inhibits the phosphorylation of its direct targets.[7][16]
-
Conclusion
This compound effectively inhibits the in vitro production of a broad spectrum of inflammatory cytokines. Its unique dual-targeting mechanism, suppressing both the IRAK1 and JAK2 signaling pathways, allows it to potently block two of the primary axes of inflammatory signal transduction.[3] The data consistently demonstrate a dose-dependent reduction in key cytokines such as IL-1β, IL-6, and TNF-α in various cellular models, including those relevant to human inflammatory diseases and hematological malignancies.[7] The experimental frameworks outlined provide a robust basis for further investigation into the anti-inflammatory properties of this compound and similar dual-pathway inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sms.carm.es [sms.carm.es]
- 15. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Chemical Architecture and Synthesis of Pacritinib (SB-1518): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacritinib (formerly SB-1518) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[1][2] Its unique macrocyclic chemical structure confers a distinct kinase selectivity profile, notably sparing JAK1 at clinically relevant concentrations.[2] This attribute is thought to contribute to its non-myelosuppressive properties, a significant advantage in the treatment of myelofibrosis, particularly in patients with thrombocytopenia.[3][4] This technical guide provides an in-depth overview of the chemical structure, a detailed synthesis pathway, and the core mechanism of action of this compound, supported by quantitative data and experimental protocols.
Chemical Structure and Properties
This compound is a macrocyclic pyrimidine-based compound.[5] Its structure is characterized by a multi-ring system that contributes to its specific binding affinity and selectivity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (16E)-11-[2-(1-Pyrrolidinyl)ethoxy]-14,19-dioxa-5,7,26-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene | [1] |
| Molecular Formula | C28H32N4O3 | [1] |
| Molecular Weight | 472.58 g/mol | [1] |
| CAS Number | 937272-79-2 | [1] |
| SMILES | C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | [1] |
Synthesis of this compound (SB-1518)
The synthesis of this compound is a multi-step process that involves the construction of key aromatic and heterocyclic intermediates, followed by a macrocyclization step. One common synthetic route starts from 2,4-dichloropyrimidine and 2-hydroxy-5-nitrobenzaldehyde.[6][7]
Synthesis Workflow
Detailed Experimental Protocols
The following protocols are based on a reported synthesis of this compound hydrochloride.[7]
Step 1: Synthesis of 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
-
Reactants: 2-hydroxy-5-nitrobenzaldehyde, 1-(2-chloroethyl)pyrrolidine hydrochloride, potassium carbonate.
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of 2-hydroxy-5-nitrobenzaldehyde, 1-(2-chloroethyl)pyrrolidine hydrochloride, and potassium carbonate in DMF is heated. After completion of the reaction, the mixture is cooled, and the product is isolated by extraction and purified.
Step 2: Reduction of the nitro group to form 5-amino-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
-
Reactants: 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde, Iron powder, Ammonium chloride.
-
Solvent: Ethanol/Water mixture.
-
Procedure: The nitro compound is dissolved in an ethanol/water mixture, and iron powder and ammonium chloride are added. The mixture is heated to reflux. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure to yield the aniline derivative.
Step 3: Synthesis of 3-[(allyloxy)methyl]-4-[2-(pyrrolidin-1-yl)ethoxy]aniline ditoluenesulfonate
-
This step involves a sequence of reduction of the aldehyde, followed by etherification with allyl bromide and subsequent salt formation.
Step 4: Condensation with a pyrimidine derivative
-
Reactants: 3-[(allyloxy)methyl]-4-[2-(pyrrolidin-1-yl)ethoxy]aniline ditoluenesulfonate, 4-[3-[(allyloxy)methyl]phenyl]-2-chloropyrimidine.
-
Procedure: The two intermediates are condensed to form the precursor for the macrocyclization.
Step 5: Olefin Metathesis (Macrocyclization)
-
Reactant: The product from Step 4.
-
Catalyst: Grubbs' catalyst (a ruthenium-based catalyst).
-
Procedure: The di-allyl precursor is subjected to a ring-closing metathesis reaction in the presence of Grubbs' catalyst to form the macrocyclic core of this compound.
Step 6: Final Purification
-
The crude this compound is purified by column chromatography to yield the final product. The overall yield is approximately 13% based on the starting material, 2-hydroxy-5-nitrobenzaldehyde.[7]
Mechanism of Action and Biological Activity
This compound is a dual inhibitor of JAK2 and FLT3, two tyrosine kinases that play crucial roles in hematopoiesis and are often dysregulated in myeloproliferative neoplasms and acute myeloid leukemia (AML).[2][5]
Inhibition of JAK-STAT Signaling
The JAK-STAT signaling pathway is a primary route for cytokine signaling, essential for cell growth, differentiation, and immune responses.[8][9] In myelofibrosis, a mutation in JAK2 (V617F) leads to constitutive activation of this pathway, driving uncontrolled cell proliferation.[1] this compound competitively binds to the ATP-binding site of both wild-type and mutant JAK2, inhibiting its kinase activity and subsequently blocking the phosphorylation and activation of downstream STAT proteins (STAT3 and STAT5).
Inhibition of FLT3 Signaling
FLT3 is a receptor tyrosine kinase that is critical for the normal development of hematopoietic stem and progenitor cells.[10] Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the receptor, promoting leukemic cell proliferation and survival through pathways like PI3K/AKT and RAS/MAPK.[3][11] this compound inhibits both wild-type and mutated FLT3, blocking these downstream signaling cascades.[3][12]
In Vitro Kinase Inhibition Profile
The inhibitory activity of this compound against various kinases has been quantified through in vitro assays.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| JAK2 (Wild-Type) | 23 | [13] |
| JAK2 (V617F mutant) | 19 | [13] |
| FLT3 | 22 | [13] |
| FLT3 (D835Y mutant) | 6 | [13] |
| TYK2 | 50 | [1] |
| JAK3 | 520 | [1] |
| JAK1 | 1280 | [1] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical species and humans to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax | Tmax (hours) | AUC | Oral Bioavailability (%) | Reference |
| Mouse | - | - | - | - | 39 | [14] |
| Rat | - | - | - | - | 10 | [14] |
| Dog | - | - | - | - | 24 | [14] |
| Human | 200 mg BID | 8.4 mg/L | 4-5 | 95.6 mg*h/L | - | [1] |
Data for preclinical species are summarized, while human data is from steady-state at a specific dose. Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve.
Metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][14]
Experimental Workflow: In Vitro Kinase Inhibition Assay (IC50 Determination)
The determination of the half-maximal inhibitory concentration (IC50) is a crucial experiment to quantify the potency of a kinase inhibitor.
Conclusion
This compound possesses a unique macrocyclic structure that translates to a selective and potent dual inhibition of JAK2 and FLT3. Its synthesis is a complex but well-defined process, culminating in a molecule with a favorable pharmacokinetic profile and a clear mechanism of action. The data presented in this guide underscore the chemical and biological rationale for the clinical development and use of this compound in the treatment of myelofibrosis and potentially other hematological malignancies. The detailed understanding of its synthesis and mechanism is vital for ongoing research and the development of next-generation kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of a phase 2 study of this compound (SB1518), a JAK2/JAK2(V617F) inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. CN114409674B - Synthesis method of JAK inhibitor this compound - Google Patents [patents.google.com]
- 7. Synthesis of this compound Hydrochloride [cjph.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Metabolism and Disposition of this compound (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Establishing a Murine Model of Myelofibrosis for Pacritinib Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. The dysregulation of the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway is a central feature of MF.[1] Pacritinib is a kinase inhibitor that targets JAK2, FMS-like tyrosine kinase 3 (FLT3), and Interleukin-1 receptor-associated kinase 1 (IRAK1), offering a therapeutic option for patients with MF, particularly those with thrombocytopenia.[2][3][4] Preclinical evaluation of novel therapeutics like this compound necessitates robust and reproducible animal models that recapitulate the key features of human MF.
These application notes provide detailed protocols for establishing and utilizing murine models of myelofibrosis to assess the efficacy of this compound. Two primary models are described: a genetically engineered mouse model (GEMM) expressing the JAK2V617F mutation and a cytokine-driven model induced by thrombopoietin (TPO) overexpression.
Signaling Pathways in Myelofibrosis and this compound's Mechanism of Action
Myelofibrosis is primarily driven by the hyperactivation of the JAK/STAT signaling pathway.[1] Mutations in JAK2, CALR, or MPL lead to constitutive activation of JAK2, which in turn phosphorylates and activates STAT proteins.[5] This leads to uncontrolled cell proliferation and the production of inflammatory cytokines that contribute to bone marrow fibrosis and other disease manifestations.[6][7] Other signaling pathways, such as the TGF-β and Ras/MAPK pathways, also play a role in the pathogenesis of myelofibrosis.[6][7]
This compound exerts its therapeutic effects by inhibiting key kinases involved in these pathogenic pathways. It is a potent inhibitor of both wild-type and mutant JAK2 (JAK2V617F), directly targeting the central driver of the disease.[2][3] Additionally, this compound inhibits FLT3, which is implicated in the proliferation of hematopoietic progenitor cells, and IRAK1, a key component of inflammatory signaling pathways.[3][8][9] This multi-target profile suggests that this compound may not only control myeloproliferation but also mitigate the inflammatory environment that drives fibrosis.
Caption: Signaling pathways in myelofibrosis and this compound's mechanism of action.
Experimental Protocols
Murine Model Establishment
Two distinct and well-characterized murine models of myelofibrosis are presented below.
1. JAK2V617F Transgenic Mouse Model
This model utilizes a conditional knock-in of the human JAK2V617F mutation, often driven by a hematopoietic-specific promoter like Vav-Cre, to mimic the genetic basis of a significant portion of human myelofibrosis.[2][3]
Protocol:
-
Animal Strain: Utilize Vav-Cre/Jak2V617F knock-in mice on a C57BL/6 background. These mice express Cre recombinase under the control of the Vav promoter, leading to the expression of the JAK2V617F mutation in hematopoietic cells.[10]
-
Genotyping: Confirm the genotype of the mice using PCR analysis of tail-tip DNA to identify the presence of both the Vav-Cre and floxed Jak2V617F alleles.
-
Disease Development: Monitor the mice for the development of a myeloproliferative neoplasm. Typically, these mice develop features resembling polycythemia vera which can progress to myelofibrosis.[10] Key characteristics include elevated hematocrit, white blood cell count, and splenomegaly.[2] The progression to significant fibrosis may take several months.
-
Monitoring: Perform regular blood counts (every 4-6 weeks) to track disease progression.
2. Thrombopoietin (TPO) Overexpression Model
This model induces myelofibrosis through the chronic overexpression of TPO, leading to megakaryocyte hyperplasia and subsequent release of pro-fibrotic cytokines.[8][11]
Protocol:
-
Vector Production: Generate a retroviral vector (e.g., MSCV-based) encoding murine TPO.
-
Donor Mice: Use 6- to 9-week-old C57BL/6j donor mice.
-
Bone Marrow Harvest:
-
Treat donor mice with a single intraperitoneal injection of 5-fluorouracil (150 mg/kg) 4-6 days prior to bone marrow harvest to enrich for hematopoietic stem and progenitor cells.
-
Euthanize donor mice and harvest bone marrow from femurs and tibias by flushing with sterile PBS with 2% FBS.
-
-
Retroviral Transduction:
-
Culture the harvested bone marrow cells in the presence of the TPO-encoding retrovirus and appropriate cytokines (e.g., IL-3, IL-6, SCF) for 24-48 hours.
-
-
Bone Marrow Transplantation:
-
Lethally irradiate recipient C57BL/6j mice (e.g., 9.5 Gy total body irradiation).
-
Inject approximately 1-2 x 10^6 transduced bone marrow cells into the tail vein of each recipient mouse.
-
-
Disease Development: Monitor the mice for the development of myelofibrosis. This is typically characterized by thrombocytosis, leukocytosis, splenomegaly, and progressive bone marrow fibrosis over a period of 4-12 weeks.[8][12]
Caption: Experimental workflow for this compound testing in murine models of myelofibrosis.
This compound Administration
Protocol:
-
Drug Formulation: Prepare this compound for oral administration. A common vehicle is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Dosing: Based on preclinical studies, a dose of 150 mg/kg administered twice daily (BID) by oral gavage has been shown to be effective.[12] Dose-response studies may be performed to determine the optimal dose for a specific model.
-
Treatment Duration: A typical treatment duration is 21-28 days, but this can be adjusted based on the specific experimental design and the rate of disease progression in the chosen model.
-
Control Group: Administer the vehicle solution to the control group using the same route and schedule as the this compound-treated group.
Endpoint Analysis
1. Spleen Size and Weight
Protocol:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the spleen and remove any adhering fat or other tissues.
-
Weigh the spleen using an analytical balance. Spleen volume can also be measured using imaging techniques like high-resolution ultrasound or by displacement.
2. Complete Blood Count (CBC)
Protocol:
-
Collect peripheral blood from the mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
-
Perform a complete blood count using an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to analyze include:
-
White blood cell (WBC) count
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
3. Bone Marrow Fibrosis
Protocol:
-
Bone Marrow Harvest:
-
Dissect the femurs and tibias from the euthanized mice.
-
Fix the bones in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the bones in a suitable decalcification solution (e.g., 10% EDTA) for 7-14 days.
-
-
Histology:
-
Process the decalcified bones for paraffin embedding.
-
Cut 4-5 µm sections and mount them on glass slides.
-
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall bone marrow cellularity and morphology.
-
Perform a reticulin stain (e.g., Gomori's silver impregnation) to visualize and quantify reticulin fibers.
-
-
Fibrosis Scoring:
-
Grade the degree of bone marrow fibrosis based on a semi-quantitative scoring system (e.g., 0-3 scale), where 0 is normal and 3 represents dense, diffuse fibrosis.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between treatment and control groups.
Table 1: Effect of this compound on Hematological Parameters in a Murine Myelofibrosis Model
| Parameter | Vehicle Control (Mean ± SD) | This compound (150 mg/kg BID) (Mean ± SD) | p-value |
| WBC (x10⁹/L) | |||
| RBC (x10¹²/L) | |||
| HGB (g/dL) | |||
| HCT (%) | |||
| PLT (x10⁹/L) |
Table 2: Effect of this compound on Splenomegaly and Bone Marrow Fibrosis
| Parameter | Vehicle Control (Mean ± SD) | This compound (150 mg/kg BID) (Mean ± SD) | p-value |
| Spleen Weight (g) | |||
| Bone Marrow Fibrosis Score |
Expected Outcomes
Treatment with this compound in a murine model of myelofibrosis is expected to result in:
-
Reduction in Splenomegaly: A significant decrease in spleen weight and/or volume compared to the vehicle-treated control group.[13]
-
Improvement in Hematological Parameters: Normalization of peripheral blood counts, including a reduction in leukocytosis and thrombocytosis, and an improvement in anemia.
-
Amelioration of Bone Marrow Fibrosis: A reduction in the degree of reticulin fibrosis in the bone marrow as assessed by histological scoring.
These outcomes would provide strong preclinical evidence for the efficacy of this compound in treating myelofibrosis.
References
- 1. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A model of myelofibrosis and osteosclerosis in mice induced by overexpressing thrombopoietin (mpl ligand): reversal of disease by bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot study of the antifibrotic effects of the multikinase inhibitor this compound in a mouse model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive kinase profile of this compound, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of patients with myelofibrosis and thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Murine Models of Myelofibrosis [mdpi.com]
- 9. The role of this compound in the management of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Transgenic mice overexpressing murine thrombopoietin develop myelofibrosis and osteosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Reduces Spleen Enlargement, Symptom Burden in Patients With Myelofibrosis | Docwire News [docwirenews.com]
Application Note: Pacritinib-Mediated Inhibition of STAT3 Phosphorylation
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor, is implicated in numerous cellular processes including proliferation, differentiation, and apoptosis.[1][2] The activation of STAT3 is predominantly mediated through phosphorylation at the Tyr705 residue by Janus kinases (JAKs).[3][4] This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent regulation of target gene expression.[4][5] Dysregulation of the JAK/STAT3 signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2][4] Pacritinib is a potent inhibitor of JAK2, which in turn blocks the phosphorylation of STAT3, thereby inhibiting its downstream signaling activities.[6][7][8] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of STAT3 phosphorylation (p-STAT3) by this compound in a research setting.
Mechanism of Action: this compound Inhibition of the JAK2/STAT3 Pathway
This compound is an oral tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[6] In the context of the JAK/STAT3 pathway, the binding of cytokines or growth factors to their receptors on the cell surface triggers the activation of receptor-associated JAKs.[4] Activated JAK2 then phosphorylates the cytoplasmic tails of these receptors, creating docking sites for STAT3.[4] Subsequently, JAK2 phosphorylates STAT3 at tyrosine 705 (Tyr705).[3][4] This phosphorylation is a critical step for STAT3 activation, leading to its dimerization, nuclear translocation, and initiation of gene transcription.[4][5] this compound exerts its inhibitory effect by blocking the kinase activity of JAK2. This prevention of JAK2-mediated phosphorylation of STAT3 leads to a downstream reduction in STAT3 activity and the expression of its target genes.[6][8]
Data Presentation
The following table summarizes quantitative data from a study by Jensen et al. (2017), demonstrating the dose-dependent inhibition of p-STAT3 by this compound in brain tumor initiating cells (BTICs). The data was obtained through Western blot analysis.
| Cell Line | Treatment | Concentration (µM) | p-STAT3 (Tyr705) Inhibition | Total STAT3 Levels |
| BT147 | This compound | 1 | Strong decrease | Unchanged |
| BT53 | This compound | Low micromolar | Decrease | Unchanged |
Data adapted from Jensen et al., 2017.[8]
Experimental Protocols
This section details the Western blot protocol to assess the inhibition of STAT3 phosphorylation by this compound.
1. Cell Culture and Treatment
-
Culture the desired cell line (e.g., glioblastoma, leukemia, or other cancer cell lines with active STAT3 signaling) in appropriate media and conditions.
-
Seed the cells and allow them to adhere and reach approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 3, 6, 12, or 24 hours).
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[3][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
-
Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-40 µg of protein from each sample into the wells of a polyacrylamide gel (e.g., 8-12% acrylamide).[8]
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel in a running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3][10] A wet or semi-dry transfer system can be used.
-
Ensure complete transfer by checking the pre-stained ladder on the membrane and the gel for any remaining protein.
6. Immunoblotting and Detection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C with gentle agitation. Recommended antibodies include Phospho-Stat3 (Tyr705) (D3A7) XP® Rabbit mAb (Cell Signaling Technology, #9145).[3]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the signal using X-ray film or a digital imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total STAT3 (e.g., Stat3 (124H6) Mouse mAb, Cell Signaling Technology, #9139) and a loading control such as β-actin or GAPDH.[3][11]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ovid.com [ovid.com]
- 8. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot - Wikipedia [en.wikipedia.org]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Application Note: Determining Pacritinib Dose-Response Curves using MTT and XTT Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Pacritinib (formerly SB1518) is a potent and selective oral kinase inhibitor with dual activity against Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Dysregulation of the JAK-STAT and FLT3 signaling pathways is a hallmark of various hematologic malignancies, including myelofibrosis (MF) and acute myeloid leukemia (AML).[2][3][4] this compound's mechanism involves the inhibition of these kinases, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.[3][4][5]
This application note provides detailed protocols for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50) of this compound using two common colorimetric cell viability assays: MTT and XTT. The MTT assay is suitable for adherent cells, while the XTT assay, which produces a water-soluble formazan, is often preferred for suspension cells.[6][7]
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the constitutive activation of JAK2 and FLT3 kinases, which are often mutated in myeloproliferative neoplasms and AML.[2][4] This inhibition blocks downstream signaling cascades, including the STAT, RAS/MAPK, and PI3K/AKT pathways, which are crucial for cancer cell growth, survival, and differentiation.[4][5] The diagram below illustrates the key signaling pathways targeted by this compound.
Quantitative Data: this compound IC50 Values
The following tables summarize the in vitro potency of this compound across various cancer cell lines as reported in preclinical studies. This data is essential for selecting appropriate cell models and designing the concentration range for dose-response experiments.
Table 1: this compound IC50 Values in Hematologic Malignancy Cell Lines
| Cell Line | Mutation Status | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| MV4-11 | FLT3-ITD | CellTiter-Glo | 33 - 47 | [8][9] |
| MOLM13 | FLT3-ITD | CellTiter-Glo | 67 - 73 | [8][9] |
| MOLM13-Res | FLT3-ITD, D835Y | Cell Viability | 173 | [8] |
| Ba/F3 | FLT3-ITD | Cell Viability | 133 | [8] |
| Ba/F3-JAK2V617F | JAK2V617F | CellTiter-Glo | 160 | [5] |
| SET-2 | JAK2V617F | CellTiter-Glo | 220 | [10] |
| Karpas 1106P | - | CellTiter-Glo | 348 | [5] |
| RS4;11 | FLT3-wt | CellTiter-Glo | 930 |[9][10] |
Table 2: this compound IC50 Values from Cell-Free Kinase Assays
| Kinase Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| JAK2V617F | Cell-free | 19 | [5] |
| FLT3 | Cell-free | 22 | [3][5] |
| JAK2 | Cell-free | 23 | [3][5] |
| TYK2 | Cell-free | 50 | [5] |
| JAK3 | Cell-free | 520 | [5] |
| JAK1 | Cell-free | 1280 |[5] |
Experimental Workflow
A typical workflow for determining the dose-response of this compound involves cell preparation, drug treatment, a viability assay, and data analysis. The following diagram outlines the key steps.
Detailed Experimental Protocols
Protocol 1: MTT Assay for this compound (for Adherent Cells)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate.[7][11]
Materials:
-
Adherent cancer cell line (e.g., HEK293, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count adherent cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells for "no cell" (media only) background control.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A common concentration range to test is 1 nM to 10 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[9]
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
-
Protocol 2: XTT Assay for this compound (for Suspension Cells)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is advantageous for suspension cells as the resulting formazan product is water-soluble, eliminating the solubilization step.[13][14]
Materials:
-
Suspension cancer cell line (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well round-bottom or flat-bottom tissue culture plates
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent/electron coupling solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound directly in the 96-well plate or in separate tubes.
-
Add the desired volume of this compound dilutions to the corresponding wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[9]
-
-
XTT Assay:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (e.g., mix 5 mL of XTT reagent with 0.1 mL of activation reagent for one 96-well plate).[6]
-
Mix gently on an orbital shaker for one minute.[15]
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The optimal incubation time may vary depending on the cell type and density.[13][15]
-
-
Data Acquisition:
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Plot Dose-Response Curve:
-
Plot the Percent Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to fit the data and calculate the IC50 value. The IC50 is the concentration of this compound that reduces cell viability by 50%.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Profile of this compound and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. canvaxbiotech.com [canvaxbiotech.com]
- 14. labbox.es [labbox.es]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. zellx.de [zellx.de]
Application Notes and Protocols for Pacritinib IC50 Determination in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro efficacy of Pacritinib, a potent dual inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase 3 (FLT3), across a range of cancer cell lines. Detailed protocols for determining the half-maximal inhibitory concentration (IC50) are included to facilitate the replication and validation of these findings in a laboratory setting.
Introduction
This compound (formerly SB1518) is a tyrosine kinase inhibitor with significant activity against both wild-type and mutant forms of JAK2 and FLT3.[1][2] Dysregulation of the JAK/STAT and FLT3 signaling pathways is a critical driver in the pathogenesis of various hematological malignancies and some solid tumors.[2][3] this compound's dual inhibitory action provides a therapeutic advantage by targeting key oncogenic signaling pathways, making it a subject of extensive preclinical and clinical investigation.[2][3] This document summarizes the IC50 values of this compound in diverse cancer cell lines and provides a standardized protocol for their determination.
Data Presentation: this compound IC50 Values
The following tables summarize the IC50 values of this compound in various cancer cell lines as determined by cell viability assays. These values represent the concentration of this compound required to inhibit 50% of cell growth or viability.
Table 1: this compound IC50 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Assay Used | Reference |
| MOLM-14 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 79 | CellTiter-Glo | [4] |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 33 - 47 | CellTiter-Glo | [5][6] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 67 - 73 | CellTiter-Glo | [5][6] |
| MOLM13-Res | FLT3 Inhibitor-Resistant AML | FLT3-ITD, D835Y | 173 | Cell Viability Assay | [6] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | FLT3-wt | 930 | CellTiter-Glo | [5][7] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | - | 520 | CellTiter-Glo | [8] |
| Karpas 1106P | Anaplastic Large Cell Lymphoma | - | 348 | Not Specified | [9] |
| Ba/F3-JAK2V617F | Pro-B Cell Line | JAK2 V617F | 160 | Not Specified | [9] |
| Ba/F3-FLT3-ITD | Pro-B Cell Line | FLT3-ITD | 133 | Cell Viability Assay | [10] |
Table 2: this compound IC50 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Used | Reference |
| MCF7 | Breast Cancer | 0.29 | MTT Assay | [4] |
| SK-MES-1 | Squamous Cell Lung Cancer | 2.3 | Glucose Consumption Assay | [11] |
| H520 | Squamous Cell Lung Cancer | 2.1 | Glucose Consumption Assay | [11] |
| H596 | Squamous Cell Lung Cancer | 4.0 | Glucose Consumption Assay | [11] |
| MB468 | Breast Cancer | Not Specified | Western Blot (Inhibition of pJAK2) | [9] |
| MB231 | Breast Cancer | Not Specified | Western Blot (Inhibition of pJAK2) | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of this compound in adherent or suspension cancer cell lines.[4][5][9]
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound (stock solution prepared in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well or 384-well microplates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in an opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
For suspension cells, seed cells directly into the wells of an opaque-walled plate on the day of the experiment.
-
Include control wells containing medium without cells for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The concentration range should span the expected IC50 value. A common starting concentration is 10 µM with 4-fold serial dilutions.[4]
-
Add the diluted this compound solutions to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and substrate.[9]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.[5]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Luminescent cell viability assay [bio-protocol.org]
- 7. BioRender App [app.biorender.com]
- 8. selleckchem.com [selleckchem.com]
- 9. OUH - Protocols [ous-research.no]
- 10. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits glucose consumption in squamous cell lung cancer cells by targeting FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pacritinib in In Vitro Cell Culture
Introduction
Pacritinib (also known as SB1518) is a potent and selective inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3).[1][2] It demonstrates high potency against both wild-type JAK2 and its mutant form, JAK2V617F, which is frequently found in myeloproliferative neoplasms.[1][3] Additionally, this compound effectively inhibits FLT3, including its internal tandem duplication (ITD) and D835Y mutations, which are common in Acute Myeloid Leukemia (AML).[1][4][5] Its mechanism of action involves the blockade of downstream signaling pathways, including STAT, MAPK, and PI3K, leading to cell cycle arrest and apoptosis in susceptible cell lines.[1][6] These characteristics make this compound a valuable tool for in vitro research into hematological malignancies and other diseases driven by dysregulated JAK2 or FLT3 signaling.
This document provides detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Mechanism of Action: JAK/STAT and FLT3 Signaling Inhibition
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. The dysregulation of the JAK-STAT pathway, often due to mutations like JAK2 V617F, is a critical factor in myeloproliferative disorders.[4] this compound also targets FLT3, a receptor tyrosine kinase whose mutations are linked to poor prognosis in AML.[4] The dual inhibition of JAK2 and FLT3 provides a broad spectrum of action.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|cas 937272-79-2|DC Chemicals|Price|Buy [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Pacritinib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib is a potent and selective oral tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Dysregulation of the JAK-STAT signaling pathway is a hallmark of various hematologic malignancies, including myelofibrosis, where the JAK2 V617F mutation is prevalent.[1][2] this compound's dual inhibition of JAK2 and FLT3 makes it a promising therapeutic agent for these conditions.[1][3] These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in mouse models, intended to guide researchers in preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse models.
Table 1: this compound Dosing and Efficacy in Xenograft Mouse Models
| Mouse Model | Cell Line | This compound Dose (Free Base Equivalent) | Dosing Schedule | Vehicle | Key Findings | Reference |
| Nude Mice | MV4-11 (FLT3-ITD) | 150 mg/kg | Daily for 21 days | MC/Tween | Significant tumor growth inhibition (TGI). | [4] |
| Nude Mice | MOLM-13 (FLT3-ITD) | 150 mg/kg | Twice daily for 8 days | MC/Tween | Significant tumor growth inhibition (TGI). | [4] |
| SCID Mice | BT53 (Glioblastoma) | 100 mg/kg | Twice daily for 3 weeks (in combination with TMZ) | Ora-Plus | Significantly increased median overall survival. | [5] |
| SCID Mice | BT147 (Glioblastoma) | 100 mg/kg | Thrice weekly for 5 weeks (in combination with TMZ) | Ora-Plus | Significantly increased median overall survival. | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | 39% | Single oral administration | [6] |
| Tmax (Time to Maximum Concentration) | 0.5 - 1.3 hours | Single oral administration | [7] |
| Terminal Half-life | 2.2 hours | Single oral administration | [7] |
| Systemic Clearance | 8 L/h/kg | Intravenous administration | [7] |
| Serum Concentration (30 min post-dose) | 2.66 µM | 100 mg/kg oral gavage for 5 days | [5] |
| Brain Concentration (300 min post-dose) | Varies | 100 or 200 mg/kg oral gavage for 5 days | [5] |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: Inhibition of JAK/STAT and FLT3 Signaling
This compound exerts its therapeutic effects by inhibiting the kinase activity of JAK2 and FLT3. In myeloproliferative neoplasms, the mutated JAK2 V617F leads to constitutive activation of the JAK/STAT pathway, promoting uncontrolled cell proliferation.[1][2] Similarly, internal tandem duplication (ITD) mutations in FLT3 result in its constitutive activation and the subsequent activation of downstream pathways like RAS/MAPK and PI3K/AKT, as well as STAT5 signaling.[3] this compound effectively blocks these aberrant signaling cascades.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Disposition of this compound (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols: Use of Pacritinib in Colony-Forming Assays for Hematopoietic Progenitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib is a potent, orally bioavailable small molecule inhibitor targeting key kinases involved in hematopoiesis and oncogenesis. Primarily known as a dual inhibitor of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3), this compound has demonstrated clinical efficacy in the treatment of myelofibrosis.[1][2] A distinguishing feature of this compound is its reported non-myelosuppressive profile at clinically relevant doses, making it a valuable tool for studying hematopoiesis and a promising therapeutic agent.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in in vitro colony-forming unit (CFU) assays to assess its effects on the proliferation and differentiation of hematopoietic progenitor cells. Detailed protocols for performing these assays are included to facilitate the evaluation of this compound and other kinase inhibitors in a research setting.
Mechanism of Action
This compound exerts its effects through the potent and selective inhibition of JAK2 and FLT3.[1][2] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis, and its dysregulation is a hallmark of myeloproliferative neoplasms.[2][5] FLT3 is a receptor tyrosine kinase that plays a crucial role in the survival and proliferation of hematopoietic stem and progenitor cells.[1] By inhibiting both JAK2 and FLT3, this compound can effectively modulate the activity of downstream signaling pathways, including the STAT, RAS/MAPK, and PI3K/AKT pathways.[1][6]
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various kinases and cell lines. It is important to note that while this compound is reported to be non-myelosuppressive, specific IC50 values for its effect on normal human hematopoietic progenitor colony formation (CFU-GM, BFU-E, CFU-Mk) are not extensively available in the public domain. The values presented here are compiled from various studies, primarily on malignant cell lines, and should be considered in that context.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| JAK2 (Wild-Type) | Kinase Assay | 23 | [1][7][8][9] |
| JAK2 (V617F mutant) | Kinase Assay | 19 | [1] |
| FLT3 (Wild-Type) | Kinase Assay | 22 | [1][7][8][9] |
| FLT3 (D835Y mutant) | Kinase Assay | 6 | [1] |
| FLT3 (ITD mutant) - MV4-11 cells | Cell Viability Assay | 33 | [10] |
| FLT3 (ITD mutant) - MOLM13 cells | Cell Viability Assay | 73 | [10] |
| TYK2 | Kinase Assay | 50 | [7] |
| JAK3 | Kinase Assay | 520 | [7] |
| JAK1 | Kinase Assay | 1280 | [1] |
| ACVR1 | Kinase Assay | 16.7 | [11] |
| Normal Hematopoietic Progenitors | |||
| CFU-GM (Granulocyte, Macrophage) | CFU Assay | >1000 (projected) | [1][3][4] |
| BFU-E (Erythroid) | CFU Assay | >1000 (projected) | [1][3][4] |
| CFU-Mk (Megakaryocyte) | CFU Assay | >1000 (projected) | [1][3][4] |
Note: The IC50 values for normal hematopoietic progenitors are projected based on the clinical observation of this compound being non-myelosuppressive. Further empirical data from in vitro CFU assays are needed for precise quantification.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 542.69 g/mol ), dissolve 5.43 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors with this compound Treatment
Materials:
-
Human bone marrow, peripheral blood, or cord blood mononuclear cells (MNCs)
-
MethoCult™ medium (e.g., MethoCult™ H4434 Classic or similar)
-
Iscove's MDM with 2% FBS
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Sterile 35 mm culture dishes
-
Sterile syringes and blunt-end needles
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
1. Preparation of Cells:
-
Thaw cryopreserved human MNCs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube and slowly add Iscove's MDM with 2% FBS to wash the cells.
-
Centrifuge the cells at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in a known volume of Iscove's MDM with 2% FBS.
-
Perform a viable cell count using trypan blue exclusion.
-
Adjust the cell concentration to 10 times the final desired plating concentration. For bone marrow MNCs, a typical final concentration is 1-5 x 10⁴ cells/mL.
2. Preparation of this compound Dilutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in Iscove's MDM with 2% FBS to achieve 10x the final desired concentrations. A suggested range of final concentrations to test is 10 nM, 100 nM, 500 nM, 1 µM, and 5 µM.
-
Prepare a vehicle control by diluting DMSO in Iscove's MDM with 2% FBS to match the highest concentration of DMSO used in the this compound dilutions.
3. Plating of Cells in MethoCult™ Medium:
-
For each experimental condition (different concentrations of this compound and vehicle control), add 0.3 mL of the 10x cell suspension to 3 mL of MethoCult™ medium.
-
Add 0.33 mL of the 10x this compound dilution or vehicle control to the MethoCult™/cell mixture.
-
Vortex the tube vigorously for 2-3 seconds to ensure thorough mixing.[12]
-
Let the tube stand for 5-10 minutes to allow any bubbles to rise.[12]
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™ mixture into each of two 35 mm culture dishes.[12]
-
Gently tilt and rotate the dishes to ensure the medium covers the entire surface.
4. Incubation:
-
Place the culture dishes in a larger petri dish or a specialized culture dish holder along with an open dish of sterile water to maintain humidity.[12]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14-16 days.
5. Colony Identification and Enumeration:
-
After the incubation period, identify and count the colonies under an inverted microscope.
-
Colonies are typically defined as clusters of 40 or more cells.
-
Identify the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte-macrophage colonies, which appear as compact or diffuse clusters of colorless cells.
-
BFU-E: Burst-forming unit-erythroid colonies, which are typically large, multicentric colonies with a reddish hue due to hemoglobinization.
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies, which are large, multi-lineage colonies containing both colorless and reddish cells.
-
CFU-Mk: Megakaryocyte colonies, which are smaller, tight clusters of large, refractile cells (requires specialized media like MegaCult™-C for optimal growth).
-
-
Calculate the number of colonies per number of cells plated for each condition.
-
Determine the percent inhibition of colony formation for each this compound concentration relative to the vehicle control.
-
Plot the data and calculate the IC50 value for each progenitor type, if applicable.
Visualizations
References
- 1. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Profile of this compound and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1/2 study of this compound, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Creating Pacritinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib is a potent oral tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its efficacy in treating myelofibrosis and other hematological malignancies is well-documented.[4][5][6] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The generation of this compound-resistant cell lines is a critical step in understanding the molecular mechanisms that drive resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for establishing and characterizing this compound-resistant cancer cell lines. The methodologies described herein are based on established techniques for generating drug-resistant cell lines and are adapted for the specific context of this compound.
Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. A comprehensive understanding of these pathways is essential for investigating resistance mechanisms. This compound is a dual inhibitor of JAK2 and FLT3.[1][4] Dysregulation of the JAK/STAT pathway, often through mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms.[1] this compound also inhibits FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][7] Beyond JAK2 and FLT3, this compound has been shown to inhibit other kinases such as IRAK1, CSF1R, and ROS1.[8]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a standard method for developing drug resistance in a cancer cell line through continuous, dose-escalating exposure to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., a human myelofibrosis or AML cell line)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of this compound:
-
Culture the parental cell line in its recommended complete medium.
-
Perform a dose-response experiment by treating the cells with a range of this compound concentrations for 48-72 hours.
-
Measure cell viability using a standard assay.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%.
-
-
Initiate Continuous Drug Exposure:
-
Begin by continuously culturing the parental cell line in a medium containing this compound at a concentration equal to the IC50 value.
-
Initially, a significant portion of the cells will die.
-
Monitor the cells closely and change the medium with fresh this compound-containing medium every 2-3 days.
-
Allow the surviving cells to repopulate the culture vessel.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily in the initial this compound concentration, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold.
-
Repeat the process of monitoring, media changes, and allowing the surviving cells to recover and proliferate.
-
This dose-escalation process can take several months. It is advisable to cryopreserve cells at each successful concentration step.
-
-
Establishment and Maintenance of the Resistant Cell Line:
-
Continue the dose escalation until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cell line.
-
The resulting cell line is now considered this compound-resistant.
-
Maintain the resistant cell line in a continuous culture with the high concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
Once a this compound-resistant cell line is established, it is crucial to characterize its phenotype and investigate the underlying mechanisms of resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Cell viability assay kit
-
Reagents for Western blotting (antibodies against JAK2, p-JAK2, STAT3, p-STAT3, FLT3, p-FLT3, AXL, p-AXL, ERK, p-ERK, and a loading control like GAPDH or β-actin)
-
Reagents for quantitative PCR (qPCR)
-
Reagents for flow cytometry (e.g., for cell cycle analysis or apoptosis assays)
Procedures:
-
Confirmation of Resistance:
-
Perform a dose-response experiment with this compound on both the parental and resistant cell lines.
-
Calculate the IC50 for both cell lines and determine the resistance index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
-
Analysis of Signaling Pathways (Western Blotting):
-
Culture both parental and resistant cells with and without this compound treatment.
-
Prepare cell lysates and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the JAK/STAT and FLT3 pathways, as well as potential bypass pathways like the MAPK pathway.
-
For example, assess the levels of phosphorylated JAK2, STAT3, and ERK. Increased phosphorylation of these proteins in the resistant cells, even in the presence of this compound, could indicate a resistance mechanism.
-
-
Gene Expression Analysis (qPCR):
-
Extract RNA from both parental and resistant cells.
-
Perform qPCR to analyze the expression of genes known to be involved in drug resistance, such as genes encoding drug transporters (e.g., ABCB1) or genes in bypass signaling pathways (e.g., AXL).
-
-
Cell Cycle and Apoptosis Analysis (Flow Cytometry):
-
Treat both parental and resistant cells with this compound.
-
Perform cell cycle analysis to determine if there are differences in cell cycle distribution.
-
Conduct apoptosis assays (e.g., Annexin V staining) to assess whether the resistant cells are less susceptible to this compound-induced apoptosis.
-
Data Presentation
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., MV4-11-P) | 153 | 1.0 |
| Resistant (e.g., MV4-11-R) | 434 | 2.8 |
Data is hypothetical and for illustrative purposes, based on published findings for similar inhibitors.[7]
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Potential Implication in Resistance |
| p-JAK2 | Decreased with this compound | Maintained or Increased | Reactivation of the JAK/STAT pathway |
| p-STAT3 | Decreased with this compound | Maintained or Increased | Reactivation of the JAK/STAT pathway |
| AXL | Low | High | Activation of a bypass signaling pathway |
| p-ERK | Decreased with this compound | Maintained or Increased | Activation of the MAPK pathway |
This table presents hypothetical data based on known resistance mechanisms to JAK2 inhibitors.[9]
Potential Mechanisms of Resistance
Based on studies of resistance to other kinase inhibitors, several mechanisms could contribute to this compound resistance:
-
Secondary Mutations: Mutations in the drug-binding site of JAK2 or FLT3 that prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that can drive cell proliferation and survival independently of JAK2 and FLT3. For example, increased activation of the MAPK pathway through upregulation of kinases like AXL has been observed in resistance to other JAK2 inhibitors.[9]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), which can actively transport this compound out of the cell.
-
Epigenetic Alterations: Changes in DNA methylation or histone modification that lead to the expression of pro-survival genes.
By establishing and thoroughly characterizing this compound-resistant cell lines, researchers can elucidate the specific mechanisms at play and pave the way for the development of more effective and durable cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Emerging treatment options for myelofibrosis: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical potential of this compound in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development, safety and efficacy of this compound for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive kinase profile of this compound, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Profiling of Cells Treated with Pacritinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib is a potent and selective kinase inhibitor with a unique pharmacological profile, targeting key signaling pathways implicated in various hematologic malignancies and inflammatory conditions.[1][2][3] It is an orally available macrocyclic compound that primarily inhibits Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[2][4] Dysregulation of the JAK-STAT signaling pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[2][5] this compound also demonstrates significant inhibitory activity against interleukin-1 receptor-associated kinase 1 (IRAK1) and activin A receptor type 1 (ACVR1), expanding its therapeutic potential beyond JAK2/FLT3 inhibition.[1][6] Understanding the downstream effects of this compound on the cellular transcriptome is crucial for elucidating its complete mechanism of action, identifying biomarkers of response, and discovering novel therapeutic applications.
Gene expression profiling provides a comprehensive snapshot of the cellular response to drug treatment, revealing changes in thousands of transcripts simultaneously. This information can illuminate the engagement of desired therapeutic pathways and the avoidance of off-target effects, guiding drug development from preclinical research to clinical applications. These application notes provide detailed methodologies for gene expression profiling of cells treated with this compound, along with an overview of its impact on relevant signaling pathways.
Mechanism of Action and Key Signaling Pathways
This compound exerts its therapeutic effects by modulating several critical signaling cascades:
-
JAK/STAT Pathway: this compound is a potent inhibitor of JAK2, a key mediator of signaling for various cytokines and growth factors involved in hematopoiesis and immunity.[2] By inhibiting JAK2, this compound effectively downregulates the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[7][8] This leads to reduced transcription of target genes involved in cell proliferation, survival, and inflammation.[7][9]
-
FLT3 Signaling: this compound also inhibits both wild-type and mutated forms of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4] Inhibition of FLT3 blocks downstream signaling through the PI3K/AKT and RAS/MAPK pathways, leading to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.[2][4]
-
IRAK1 Signaling: A distinguishing feature of this compound is its potent inhibition of IRAK1, a key kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][3] This inhibition can suppress the production of pro-inflammatory cytokines, suggesting a role for this compound in treating inflammatory diseases.[10]
-
ACVR1 Signaling: this compound has been shown to be a potent inhibitor of ACVR1, a key regulator of hepcidin expression.[6] By inhibiting ACVR1, this compound can reduce hepcidin levels, leading to improved iron availability for erythropoiesis and providing a rationale for its observed anemia benefit in myelofibrosis patients.[6]
Diagrams of Key Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: this compound inhibits FLT3 signaling pathways.
Caption: this compound inhibits the IRAK1 signaling pathway.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development, safety and efficacy of this compound for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pacritinib in FLT3-ITD Positive AML Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a frequently mutated gene in Acute Myeloid Leukemia (AML), with internal tandem duplication (FLT3-ITD) mutations being associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.[3][4] Pacritinib is a potent kinase inhibitor with dual activity against FLT3 and Janus Kinase 2 (JAK2).[1][5] Its ability to block FLT3 phosphorylation and downstream signaling pathways, including STAT, MAPK, and PI3K, makes it a promising therapeutic agent for FLT3-ITD positive AML.[1][6][7] Preclinical studies using cell line-derived xenograft models have demonstrated significant anti-tumor activity of this compound.[1][7][8] Patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, are crucial for the advanced preclinical evaluation of novel therapeutics like this compound.[9][10][11]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in FLT3-ITD positive AML PDX models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | FLT3 Status | Value | Reference |
| IC50 (FLT3) | - | Wild-Type | 22 nM | [1] |
| IC50 (JAK2) | - | - | 23 nM | [1] |
| IC50 (Proliferation) | MV4-11 | FLT3-ITD | 47 nM | [1] |
| IC50 (Proliferation) | MOLM-13 | FLT3-ITD | 67 nM | [1] |
Table 2: In Vivo Efficacy of this compound in FLT3-ITD Positive AML Xenograft Models (Cell Line-Derived)
| Model | Treatment | Dosing Schedule | Outcome | Reference |
| MV4-11 | This compound 150 mg/kg | Single dose | Inhibition of STAT5 phosphorylation at 2 and 4 hours | [1] |
| MOLM-13 | This compound 150 mg/kg | Single dose | Inhibition of FLT3, STAT3, STAT5, and Akt phosphorylation at 3 hours | [1] |
| MV4-11 | This compound (various doses) | Daily for 21 days | Dose-dependent tumor growth inhibition, with complete regression at the highest dose | [1] |
| MOLM-13 | This compound 150 mg/kg | Twice daily for 8 days | Significant tumor growth inhibition | [8] |
| Murine models | Oral administration | Not specified | Significant inhibition of primary tumor growth and lung metastasis | [1][7] |
Signaling Pathways and Experimental Workflow
FLT3-ITD Signaling Pathway and this compound's Mechanism of Action
References
- 1. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Pacritinib-Induced Gastrointestinal Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal toxicity in animal models treated with pacritinib.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism behind this compound-induced gastrointestinal toxicity?
A1: this compound is a potent inhibitor of Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[1] While the exact mechanism of its gastrointestinal toxicity is not fully elucidated, it is hypothesized to be multifactorial. Inhibition of FLT3 has been suggested to play a role in this compound-related gastrointestinal adverse events.[2] Additionally, off-target effects on other kinases within the gastrointestinal tract could contribute to mucosal damage, increased ion and fluid secretion, and altered gut motility, leading to symptoms like diarrhea.
Q2: What are the typical clinical signs of this compound-induced gastrointestinal toxicity in animal models?
A2: The most commonly observed clinical sign is diarrhea, characterized by loose, unformed, or watery stools.[1][3] Other signs may include weight loss, dehydration, decreased food and water consumption, and lethargy. In more severe cases, signs of abdominal discomfort may be observed.
Q3: At what dose levels can I expect to see gastrointestinal toxicity in my animal models?
A3: The dose at which gastrointestinal toxicity is observed will depend on the animal species, strain, and individual sensitivity. Clinical trials in humans have shown that gastrointestinal side effects, including diarrhea, are among the most common adverse events.[1][3][4] Preclinical studies in mice and dogs have also reported dose-dependent gastrointestinal toxicities.[5] It is crucial to perform a dose-range finding study in your specific animal model to determine the maximum tolerated dose (MTD) and the doses at which varying grades of gastrointestinal toxicity occur.
Q4: How can I proactively manage this compound-induced diarrhea in my animal studies?
A4: Prophylactic or early symptomatic treatment is key. Ensure animals are well-hydrated with readily available water sources. For mild to moderate diarrhea, oral rehydration solutions containing electrolytes can be beneficial. Anti-diarrheal agents may be considered, but their use should be carefully evaluated as they can mask worsening toxicity. Dose modification of this compound may also be necessary.[6]
Q5: What are the key parameters to monitor to assess the severity of gastrointestinal toxicity?
A5: Key parameters include daily body weight, food and water intake, fecal consistency scoring (see Experimental Protocols), and clinical observations for signs of dehydration or distress. For more in-depth analysis, intestinal tissue can be collected at the end of the study for histopathological examination to assess for mucosal injury, inflammation, and changes in cell morphology.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of severe diarrhea and mortality in the study group.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing: Calculation error or improper vehicle leading to higher than intended this compound exposure. | 1. Double-check all dose calculations and preparation procedures. 2. Verify the concentration and homogeneity of this compound in the dosing vehicle. 3. If possible, analyze plasma samples to confirm drug exposure levels. |
| Animal Model Sensitivity: The chosen species or strain is highly sensitive to this compound. | 1. Review literature for reported sensitivity of the specific animal model to tyrosine kinase inhibitors. 2. Consider conducting a pilot study with a lower dose range. |
| Underlying Health Issues: Pre-existing subclinical health problems in the animals may be exacerbated by this compound. | 1. Ensure all animals are properly acclimatized and health-screened before the start of the study. 2. Review animal health records for any prior issues. |
| Environmental Stressors: Factors like changes in housing, diet, or handling can increase susceptibility to drug toxicity. | 1. Maintain consistent environmental conditions throughout the study. 2. Minimize animal handling and other stressors. |
Issue 2: Inconsistent or highly variable gastrointestinal toxicity observed within the same dose group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique: Variation in oral gavage technique leading to inconsistent drug delivery. | 1. Ensure all personnel are properly trained and consistent in their dosing technique. 2. Consider alternative dosing methods if variability persists. |
| Individual Animal Variation: Natural biological variability in drug metabolism and sensitivity. | 1. Increase the number of animals per group to improve statistical power. 2. Analyze data for potential outliers and investigate their cause. |
| Coprophagy: Animals consuming feces may alter the gut microbiome and their response to the drug. | 1. House animals in cages with wire mesh floors to prevent coprophagy. |
Quantitative Data Summary
Table 1: Illustrative Dose-Response of this compound-Induced Diarrhea in a Rodent Model (Example Data)
| This compound Dose (mg/kg/day) | Incidence of Diarrhea (%) | Mean Fecal Score (± SD) | Mean Body Weight Change (%) |
| Vehicle Control | 0% | 1.0 ± 0.0 | +5.2% |
| 50 | 25% | 1.5 ± 0.5 | +1.8% |
| 100 | 60% | 2.8 ± 0.8 | -3.5% |
| 200 | 90% | 3.5 ± 0.6 | -8.9% |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Table 2: Fecal Consistency Scoring System
| Score | Description |
| 1 | Normal, well-formed pellets |
| 2 | Soft, but formed pellets |
| 3 | Very soft, unformed stool |
| 4 | Watery diarrhea |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Gastrointestinal Toxicity in a Murine Model
1. Animals and Housing:
-
Species: C57BL/6 mice, 8-10 weeks old.
-
Housing: Individually housed in cages with wire mesh floors to prevent coprophagy. Maintained on a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
2. Dosing:
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration: Administer this compound or vehicle control once daily via oral gavage for 14 consecutive days.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., 50, 100, 200 mg/kg/day).
3. Monitoring and Assessments:
-
Body Weight: Record individual body weights daily.
-
Clinical Observations: Perform daily clinical observations, noting any signs of toxicity such as lethargy, ruffled fur, or abnormal posture.
-
Fecal Scoring: Observe and score fecal consistency daily using the scale in Table 2.
-
Food and Water Intake: Measure food and water consumption daily.
4. Terminal Procedures:
-
Euthanasia: On day 15, euthanize animals by an approved method.
-
Tissue Collection: Collect sections of the small and large intestine for histopathological analysis.
Protocol 2: Histopathological Evaluation of Intestinal Tissue
1. Fixation and Processing:
-
Fix intestinal tissue samples in 10% neutral buffered formalin for 24 hours.
-
Process tissues through graded alcohols and xylene, and embed in paraffin.
2. Sectioning and Staining:
-
Cut 5 µm sections and mount on glass slides.
-
Stain sections with hematoxylin and eosin (H&E).
3. Microscopic Examination:
-
Examine stained sections under a light microscope by a qualified pathologist blinded to the treatment groups.
-
Score intestinal sections for parameters such as:
-
Villus blunting and atrophy
-
Crypt hyperplasia or loss
-
Inflammatory cell infiltration in the lamina propria
-
Epithelial cell necrosis or apoptosis
-
Goblet cell depletion
-
Visualizations
Caption: this compound's mechanism of action and potential pathways to gastrointestinal toxicity.
Caption: Experimental workflow for assessing this compound-induced gastrointestinal toxicity.
References
- 1. Phase 1/2 study of this compound, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disproportionality analysis of adverse events associated with this compound: a real-world study based on FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential toxicity to murine small and large intestinal epithelium induced by oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjmr.journals.ekb.eg [mjmr.journals.ekb.eg]
Optimizing Pacritinib Dosage In Vivo to Mitigate Myelosuppression: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing pacritinib dosage in in vivo experiments to minimize myelosuppression. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to myelosuppression?
This compound is a kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It also exhibits inhibitory activity against Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[3][4] The JAK/STAT signaling pathway is crucial for the proliferation and differentiation of hematopoietic stem cells. By inhibiting JAK2, this compound can control the abnormal cell growth characteristic of myelofibrosis.[2] Unlike other JAK inhibitors such as ruxolitinib, this compound does not inhibit JAK1 at clinically relevant concentrations.[2][3] This selectivity is thought to contribute to its lower incidence of myelosuppression, as JAK1 inhibition is linked to this side effect.[3][4][5]
Q2: What are the typical starting dosages for this compound in preclinical in vivo studies?
In preclinical studies using mouse models, this compound has been administered orally at doses ranging from 25 mg/kg to 150 mg/kg per day, given either once or twice daily.[1] The specific dose will depend on the animal model and the experimental goals. It is recommended to start with a dose in the lower end of this range and escalate as needed while closely monitoring for signs of toxicity.
Q3: How should I formulate and administer this compound for in vivo oral dosing?
For in vivo studies, this compound can be formulated as a suspension for oral gavage. A common vehicle is 0.5% methylcellulose (w/v) and 0.1% Tween-80 in water.[1] It is crucial to ensure the suspension is homogenous before each administration.
Q4: What are the key hematological parameters to monitor for myelosuppression?
The primary indicators of myelosuppression are thrombocytopenia (low platelet count) and anemia (low red blood cell count or hemoglobin).[6][7] Leukopenia (low white blood cell count) and neutropenia (low neutrophil count) can also occur but are reported less frequently with this compound.[6] Regular monitoring of complete blood counts (CBCs) is essential.
Q5: How frequently should I monitor blood counts in my animal models?
The frequency of monitoring will depend on the dose and the specific animal model. A baseline CBC should be performed before the start of treatment. Following the initiation of this compound, it is advisable to monitor CBCs at least once a week for the first few weeks to establish the hematological response to the drug. If any signs of myelosuppression are observed, more frequent monitoring (e.g., twice weekly) may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant drop in platelet count (Thrombocytopenia) | This compound-induced myelosuppression. | - Interrupt Dosing: For a significant drop in platelet count (e.g., >50% from baseline), consider temporarily halting this compound administration. - Dose Reduction: Once the platelet count begins to recover, restart this compound at a reduced dose (e.g., 50% of the original dose). - Supportive Care: In severe cases, consult with a veterinarian about potential supportive care measures. |
| Decrease in hemoglobin/hematocrit (Anemia) | This compound-induced myelosuppression. | - Monitor Severity: Assess the severity of the anemia. - Dose Modification: For moderate to severe anemia, consider a dose reduction of this compound. - Erythropoiesis-Stimulating Agents (ESAs): In consultation with a veterinarian, the use of ESAs could be considered in cases of persistent, severe anemia, though this may confound experimental results. |
| Weight loss or signs of distress in animals | Could be related to gastrointestinal toxicity (a known side effect of this compound) or other systemic toxicity. | - Assess for GI side effects: Monitor for diarrhea or decreased food and water intake. - Dose Interruption/Reduction: Temporarily stop or reduce the this compound dose until the animal recovers. - Supportive Care: Ensure adequate hydration and nutrition. Consult with a veterinarian for appropriate supportive care. |
| Inconsistent experimental results | Issues with drug formulation or administration. | - Ensure Homogenous Suspension: Vigorously vortex the this compound suspension before each gavage to ensure consistent dosing. - Verify Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs. - Fresh Formulation: Prepare the this compound suspension fresh on the day of use. |
Data Presentation: Summary of Clinical Dosage and Hematological Adverse Events
The following tables summarize key quantitative data from clinical trials of this compound, which can inform preclinical experimental design and monitoring.
Table 1: this compound Dosing Regimens in Clinical Trials
| Trial | Dosage(s) Studied | Recommended Dose for Further Study |
| Phase 1/2[6][8] | 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, 600 mg once daily (QD) | 400 mg QD |
| PERSIST-2[9] | 400 mg QD, 200 mg twice daily (BID) | 200 mg BID showed greater efficacy |
| PAC203[10][11] | 100 mg QD, 100 mg BID, 200 mg BID | 200 mg BID |
Table 2: Incidence of Grade 3/4 Hematological Adverse Events in the PAC203 Trial [11]
| Adverse Event | 100 mg QD | 100 mg BID | 200 mg BID |
| Anemia | 15% | 20% | 22% |
| Thrombocytopenia | 21% | 22% | 32% |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model
-
Formulation:
-
Prepare a vehicle of 0.5% methylcellulose (w/v) and 0.1% Tween-80 in sterile water.
-
Calculate the required amount of this compound for the desired dose (e.g., 50 mg/kg).
-
Weigh the this compound powder and suspend it in the vehicle to the final desired concentration. Ensure thorough mixing to create a homogenous suspension. It is recommended to prepare this fresh daily.
-
-
Administration:
-
Administer the this compound suspension to mice via oral gavage using an appropriately sized gavage needle.
-
The volume of administration should be based on the individual animal's body weight (typically 5-10 mL/kg).
-
-
Monitoring:
-
Baseline: Collect a blood sample via a suitable method (e.g., tail vein, saphenous vein) for a complete blood count (CBC) before the first dose.
-
On-treatment: Perform CBCs at least weekly. If signs of myelosuppression are observed, increase the frequency of monitoring.
-
Clinical Signs: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of bleeding or anemia (e.g., pale paws/ears).
-
-
Dose Modification for Myelosuppression:
-
Thrombocytopenia: If the platelet count drops by more than 50% from baseline or to a critically low level, consider interrupting treatment until recovery. Restart at a 50% reduced dose.
-
Anemia: For a significant drop in hemoglobin or hematocrit, consider a dose reduction of 25-50%.
-
Note: These are suggested starting points for dose modification and should be adapted based on the specific experimental model and observed toxicities.
-
Visualizations
Signaling Pathways Inhibited by this compound
Caption: Signaling pathways targeted by this compound.
Experimental Workflow for In Vivo this compound Studies
Caption: Workflow for this compound in vivo experiments.
Troubleshooting Logic for Myelosuppression
Caption: Decision tree for managing myelosuppression.
References
- 1. Phase 1/2 study of this compound, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Summary of Preclinical and Clinical Data for this compound Published | Technology Networks [technologynetworks.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Vonjo (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Determining the recommended dose of this compound: results from the PAC203 dose-finding trial in advanced myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treating Myelofibrosis: Safety & Dosing Administration | VONJO® HCP (this compound) [vonjohcp.com]
- 9. The odyssey of this compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Pacritinib solubility issues in aqueous solutions for experiments
This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges with pacritinib in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule characterized by poor aqueous solubility. It is considered practically insoluble in water and ethanol[1][2]. Its solubility is significantly better in organic solvents like Dimethyl Sulfoxide (DMSO)[1][3][4]. The predicted water solubility is approximately 0.0381 mg/mL[5].
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: this compound's low aqueous solubility stems from its chemical structure, which is largely non-polar and hydrophobic[6][7][8]. As a macrocyclic compound, its structure limits favorable interactions with water molecules[7][9]. However, its solubility is pH-dependent, increasing in acidic conditions due to a basic pKa of 8.86[4][5]. For instance, its solubility is significantly higher in 1 M HCl (≥ 100 mg/mL) and 0.1 M HCl (2 mg/mL) compared to neutral water[4].
Q3: What are the most common challenges when preparing this compound solutions for experiments?
A3: Researchers frequently encounter the following issues:
-
Precipitation: The compound readily precipitates when a concentrated organic stock solution (e.g., in DMSO) is diluted into aqueous buffers or cell culture media[6].
-
Inaccurate Dosing: Poor solubility can lead to working solutions with an actual concentration that is much lower than the intended nominal concentration, compromising experimental accuracy and reproducibility.
-
Cellular Toxicity: The use of high concentrations of organic co-solvents like DMSO to maintain solubility can introduce cytotoxic effects, confounding experimental results. The maximum tolerated DMSO concentration in most cell cultures is 1%, with 0.1% considered safe[6].
Troubleshooting Guide
This section provides solutions for common issues encountered during the preparation and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon dilution in aqueous media. | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain this compound in solution. The pH of the aqueous medium is not optimal for solubility. | 1. Modify Dilution Method: Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation[10]. 2. Use Co-solvents/Surfactants: If the experimental system allows, consider using co-solvents like PEG400 or non-ionic surfactants like Tween 80[6][10]. A common formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[3][4]. 3. Adjust pH: For non-cellular assays, acidifying the buffer can significantly improve solubility[4]. |
| Inconsistent or non-reproducible experimental results. | The actual concentration of soluble this compound is variable and lower than the nominal concentration due to partial precipitation. The stock solution has degraded. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions immediately before use from a frozen stock[3]. 2. Filter the Solution: After dilution, filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles or precipitates. 3. Aliquot Stock: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound[3]. Store at -80°C for long-term stability[3][4]. |
| Observed cellular toxicity or off-target effects not related to kinase inhibition. | The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. Solid this compound particles (precipitate) are causing physical stress or non-specific effects. | 1. Run Vehicle Controls: Always include a vehicle control group in your experiments, using the same final concentration of the solvent (e.g., DMSO) as in the treatment groups to assess solvent-specific effects[6]. 2. Minimize Solvent Concentration: Keep the final DMSO concentration as low as possible, ideally ≤ 0.1%[6]. This may require preparing a less concentrated stock solution[10]. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired concentration (e.g., 10 mM or 21.16 mM)[4].
-
Solubilization: To aid dissolution, vortex the solution vigorously. If needed, sonicate the vial or warm it in a water bath up to 60°C[4][11]. Ensure the powder is completely dissolved before proceeding.
-
Storage: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. Store at -80°C for long-term storage (up to one year)[3][4].
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thawing: Quickly thaw a frozen aliquot of the this compound DMSO stock solution.
-
Pre-warming: Warm the cell culture medium or aqueous buffer to 37°C.
-
Dilution: Perform serial dilutions. To minimize precipitation, add the DMSO stock solution drop-wise into the pre-warmed medium while continuously vortexing or stirring the medium. This ensures the DMSO disperses quickly.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution does not exceed a level toxic to your specific cell line (typically ≤ 0.1%)[6].
-
Final Check: Visually inspect the final working solution for any signs of turbidity or precipitation. If observed, consider preparing a new solution at a lower concentration. Use the solution immediately after preparation[3].
Quantitative Solubility Data
| Solvent / Formulation | Concentration (mg/mL) | Concentration (mM) | Conditions |
| Water | Insoluble (<1 mg/mL) | <2.12 | - |
| Ethanol | Insoluble (<1 mg/mL) | <2.12 | - |
| DMSO | 1 to 11 | 2.12 to 23.27 | Sonication, warming, or heating to 60°C may be required[2][3][4]. |
| 1 M HCl | ≥ 100 | ≥ 211.60 | - |
| 0.1 M HCl | 2 | 4.23 | Ultrasonic required[4]. |
| In Vivo Formulation 1 | ≥ 1 | ≥ 2.12 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]. |
| In Vivo Formulation 2 | ≥ 0.3 | ≥ 0.63 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline[4]. |
Visualizations
Caption: A workflow for preparing this compound solutions for experiments.
Caption: Logical diagram of factors affecting this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | JAK | FLT | Tyrosine Kinases | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. researchgate.net [researchgate.net]
- 11. selleck.co.jp [selleck.co.jp]
Technical Support Center: Interpreting Unexpected Results in Pacritinib Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Pacritinib cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a potent inhibitor of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It inhibits both wild-type JAK2 and the common JAK2V617F mutant.[1][3] this compound also demonstrates potent activity against the wild-type and mutated forms of FLT3, such as FLT3-ITD and FLT3D835Y.[1][4]
Q2: What are the known downstream signaling pathways affected by this compound?
By inhibiting JAK2, this compound effectively blocks the JAK/STAT signaling pathway, leading to reduced phosphorylation of STAT3 and STAT5.[1][5][6] Inhibition of FLT3 by this compound leads to the downregulation of downstream signaling pathways including the MAPK, PI3K/AKT, and STAT5 pathways.[1][2]
Q3: Are there any known off-target effects of this compound that could influence experimental results?
Yes, this compound has been shown to inhibit other kinases that could lead to unexpected results. Notably, it inhibits IRAK1 (Interleukin-1 Receptor-Associated Kinase 1) and ACVR1 (Activin A receptor type 1).[1][7] Inhibition of these off-target kinases can influence inflammatory responses and red blood cell production, respectively, which might be relevant in certain cellular contexts.[6][7] A kinome-wide screen revealed that this compound can inhibit several other kinases at nanomolar concentrations, though the cellular implications of many of these interactions are not fully characterized.[8]
Troubleshooting Guides for Unexpected Results
Cell Viability and Proliferation Assays
Q1: My this compound-sensitive cell line is showing unexpected resistance in a cell viability assay. What could be the cause?
There are several potential reasons for this observation:
-
Compensatory Signaling: Cells can develop resistance by upregulating alternative survival pathways. For example, resistance to FLT3 inhibitors has been associated with the upregulation of JAK2 signaling.[2] Since this compound inhibits both FLT3 and JAK2, it can often overcome this specific resistance mechanism.[2] If your cells are showing resistance to this compound, they may be activating a pathway not targeted by the drug.
-
Cell Density: The IC50 value of a drug can be influenced by cell density. Higher cell densities can sometimes lead to an apparent increase in resistance. It is crucial to maintain consistent cell seeding densities across experiments.
-
Drug Stability: Ensure that the this compound stock solution is properly stored and that the working dilutions are freshly prepared. Degradation of the compound can lead to a loss of activity. This compound is an ATP-competitive inhibitor, and its stability in cell culture media over the course of your experiment should be considered.[9]
-
P-glycoprotein (P-gp) Efflux: Some cancer cell lines overexpress P-glycoprotein (P-gp), a drug efflux pump that can actively remove this compound from the cell, thereby conferring resistance. Co-treatment with a P-gp inhibitor could help to clarify if this is the underlying mechanism.
Q2: I'm observing a higher than expected level of cell death in my control (DMSO-treated) group. What should I check?
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5%.
-
Cell Health: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase. Over-confluent or starved cells can undergo spontaneous apoptosis.
-
Assay Artifacts: Some components of the cell viability reagent may interact with the experimental conditions or the cells themselves to produce a false signal. For example, with tetrazolium-based assays (like MTT), compounds can interfere with the formazan production.[10]
Western Blotting for Signaling Pathways
Q1: I am not seeing the expected decrease in phosphorylated STAT3 (p-STAT3) after this compound treatment in a sensitive cell line. What could be wrong?
-
Time Course of Inhibition: The inhibition of p-STAT3 may be transient. It is advisable to perform a time-course experiment to determine the optimal time point for observing maximal inhibition.
-
Antibody Quality: Ensure that the primary and secondary antibodies are specific and working correctly. Include appropriate positive and negative controls in your Western blot.
-
Compensatory Activation: In some contexts, inhibition of one signaling pathway can lead to the compensatory activation of another. While this compound is expected to inhibit p-STAT3, it's worth investigating if other STAT family members or alternative pathways are being activated. In some experimental systems, treatment with other drugs like temozolomide (TMZ) has been shown to cause a dramatic increase in activated STAT3, a compensatory mechanism that this compound can abrogate.[5]
-
Loading Controls: Ensure that equal amounts of protein are loaded in each lane by using a reliable loading control like β-actin or GAPDH.
Q2: I am seeing a paradoxical increase in the phosphorylation of a signaling protein after this compound treatment. How can I interpret this?
A paradoxical increase in phosphorylation can be a complex finding. Here are some possibilities:
-
Feedback Loops: Inhibition of a kinase can sometimes disrupt a negative feedback loop, leading to the hyperactivation of an upstream or parallel kinase.
-
Off-Target Effects: The paradoxical effect might be due to an off-target activity of this compound on a kinase that indirectly leads to the observed phosphorylation.
-
Cellular Context: The cellular background, including the presence of specific mutations or the activation state of other signaling pathways, can significantly influence the response to a kinase inhibitor.
Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
Q1: I am not observing the expected increase in apoptosis after this compound treatment in a cell line that shows reduced viability. What could be the reason?
-
Mechanism of Cell Death: this compound may be inducing a non-apoptotic form of cell death, such as necroptosis or autophagy-dependent cell death. Consider using assays that can detect these alternative cell death mechanisms.
-
Cell Cycle Arrest: this compound has been shown to induce G1 cell cycle arrest.[11] It is possible that at the concentration and time point tested, the predominant effect is cell cycle arrest rather than apoptosis. A time-course experiment and analysis of cell cycle distribution can help clarify this.
-
Delayed Apoptosis: The induction of apoptosis may occur at later time points than those you have examined.
-
Assay Troubleshooting: Ensure proper compensation is set up for your flow cytometry experiment to avoid spectral overlap between fluorochromes. Also, confirm that the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |
| Ba/F3-JAK2V617F | JAK2V617F | Cell Proliferation | 160 | [3] |
| Karpas 1106P | Cell Proliferation | 348 | [3] | |
| MV4-11 | FLT3-ITD | Cell Proliferation | 33 | [12] |
| MOLM13 | FLT3-ITD | Cell Proliferation | 73 | [12] |
| MOLM13-Res | FLT3-ITD, D835Y | Cell Proliferation | 173 | [12] |
| Ba/F3-FLT3-ITD | FLT3-ITD | Cell Viability | 133 | [12] |
Experimental Protocols
Western Blot for Phospho-STAT3 Inhibition
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 106 cells/mL in a 6-well plate and allow them to adhere overnight (for adherent cells). Treat cells with various concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for the desired time (e.g., 3 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.[13]
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with this compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).[11] Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle, EDTA-free dissociation reagent. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14][15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[16]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: this compound's dual inhibition of JAK2 and FLT3 signaling pathways.
Caption: A typical workflow for Western blot analysis of protein phosphorylation.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The odyssey of this compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Disproportionality analysis of adverse events associated with this compound: a real-world study based on FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
Pacritinib Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Pacritinib. It also offers troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound in its solid (powder) form is stable for up to three years when stored at -20°C.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C, where it can be stable for up to six months. For shorter-term storage, solutions in DMSO can be kept at 4°C for up to two weeks or at -20°C for one month.[1][2][3] Always use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[4]
Q3: My this compound solution appears to have precipitated after being added to my cell culture medium. What should I do?
A3: Precipitation in aqueous media can be a concern for hydrophobic compounds like this compound. To troubleshoot this, consider the following:
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to maintain solubility and minimize solvent toxicity.
-
Prepare intermediate dilutions of your this compound stock solution in a serum-free medium before adding it to your final culture volume.
-
Gently vortex or mix the solution thoroughly upon dilution.
-
If precipitation persists, you may need to evaluate the use of a different solvent system or a formulation containing solubilizing agents, though this should be done with caution as it may affect your experimental outcomes.
Q4: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A4: A loss of efficacy over time could be due to several factors:
-
Degradation: this compound in working solutions at room temperature or 37°C in an incubator can degrade over time. An FDA document indicates that working solutions are stable for 44 hours at room temperature.[5] For experiments lasting several days, it is advisable to replenish the this compound-containing medium regularly.
-
Metabolism: Cells can metabolize this compound, reducing its effective concentration. In vivo studies have identified several metabolites (M1-M4) resulting from oxidation, dealkylation, and reduction.[6][7]
-
Improper Storage: Repeated freeze-thaw cycles of your stock solution can lead to degradation. Ensure you are using properly aliquoted and stored stock solutions.
Q5: What are the primary cellular targets of this compound?
A5: this compound is a potent inhibitor of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[4][8] It demonstrates high selectivity for JAK2 over other JAK family members like JAK1 and JAK3.[4][8]
This compound Stability and Storage Conditions
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on available data.
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | 2 to 3 years | [1][2] |
| Stock Solution in DMSO | -80°C | 6 months | [2][3] |
| -20°C | 1 month | [3] | |
| 4°C | 2 weeks | [2] | |
| Working Solution | Room Temperature | 44 hours | [5] |
Troubleshooting and Experimental Protocols
This section provides a logical workflow for troubleshooting common issues and detailed protocols for key experiments.
Troubleshooting Workflow
Caption: A troubleshooting workflow for common issues encountered when using this compound in experiments.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (General Protocol)
This protocol provides a framework for assessing the stability of this compound under various stress conditions. The exact parameters may need optimization for your specific equipment and reagents.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and incubate at 60°C for a specified period (e.g., 2-6 hours). Neutralize with 1N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and incubate at 60°C for a specified period. Neutralize with 1N HCl.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for 24-48 hours, then dissolve to the stock concentration.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined duration.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (e.g., ~250-300 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control (unstressed) sample. A decrease in the area of the parent this compound peak and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated based on the reduction in the main peak area.
Protocol 2: Cell-Based Assay to Verify this compound Activity
This protocol uses a cell viability assay to confirm the biological activity of this compound, which is useful for testing new batches or stored solutions.
-
Cell Seeding: Seed a cell line known to be sensitive to this compound (e.g., a JAK2- or FLT3-dependent cell line like HEL 92.1.7 or MV4-11) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound solution (from the stock you wish to test) in the cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a period relevant to your experimental setup (e.g., 48-72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value. Compare this value to the expected IC50 from the literature or your own historical data to confirm the compound's activity.
Signaling Pathway
This compound is a dual inhibitor of the JAK2 and FLT3 signaling pathways, which are critical in the pathogenesis of certain hematological malignancies.[4][6]
Caption: this compound inhibits both the JAK2/STAT and the FLT3 signaling pathways, blocking downstream signals for cell proliferation and survival.
References
- 1. Süleyman Demirel University Journal of Natural and Applied Sciences » Submission » Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method [dergipark.org.tr]
- 2. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. selleckchem.com [selleckchem.com]
Adjusting Pacritinib treatment duration for optimal apoptosis induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pacritinib to induce apoptosis.
Troubleshooting Guides & FAQs
Q1: What is the optimal treatment duration with this compound to observe significant apoptosis?
The optimal treatment duration for this compound-induced apoptosis is cell-line dependent. However, based on preclinical studies, significant apoptosis is typically observed between 24 and 72 hours of treatment. It is recommended to perform a time-course experiment to determine the ideal endpoint for your specific cell line.
For example, in MV4-11 cells, treatment with this compound for 48 or 72 hours resulted in a dose-dependent increase in both early and late-stage apoptotic cells[1].
Q2: I am not observing the expected levels of apoptosis. What are some potential reasons and troubleshooting steps?
Several factors can influence the efficacy of this compound in inducing apoptosis. Here are some common issues and troubleshooting suggestions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Confirm the expression of this compound's primary targets (JAK2, FLT3, IRAK1) in your cell line.
-
Drug Concentration: Ensure you are using an appropriate concentration of this compound. An EC50 for caspase-3/7 activity in MV4-11 cells was determined to be 0.96 μM after 16 hours of treatment[1]. A dose-response experiment is crucial to identify the optimal concentration for your cells.
-
Treatment Duration: As mentioned, the kinetics of apoptosis can vary. Consider extending the treatment duration and harvesting cells at multiple time points (e.g., 24, 48, and 72 hours).
-
Cell Confluency: High cell confluency can sometimes inhibit apoptosis. Ensure your cells are in the logarithmic growth phase and not overly confluent during treatment.
-
Reagent Quality: Verify the quality and stability of your this compound stock solution.
Q3: How can I differentiate between apoptosis and necrosis in my this compound-treated samples?
The use of Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD in flow cytometry is the standard method to distinguish between different stages of cell death.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Studies have shown that this compound treatment dose-dependently increases the populations of early and late-stage apoptotic cells without significantly inducing necrosis[1].
Q4: What are the key signaling pathways affected by this compound that lead to apoptosis?
This compound is a multi-kinase inhibitor that primarily targets JAK2, FLT3, and IRAK1.[2][3] By inhibiting these kinases, this compound disrupts downstream signaling pathways crucial for cell survival and proliferation, ultimately leading to apoptosis. Key affected pathways include:
-
JAK/STAT Pathway: Inhibition of JAK2 prevents the phosphorylation and activation of STAT proteins, which are transcription factors for many pro-survival genes.
-
FLT3 Signaling: In cells with activating FLT3 mutations, this compound blocks the constitutive activation of downstream pathways like PI3K/AKT and MAPK, which promote cell survival.
-
IRAK1 Signaling: IRAK1 is involved in inflammatory signaling pathways that can contribute to cell survival.
Quantitative Data Summary
The following table summarizes the time-dependent effects of this compound on apoptosis induction and related markers from published studies.
| Cell Line | Treatment Duration | Assay | Key Findings | Reference |
| MV4-11 | 16 hours | Caspase-3/7 Activity | EC50 of 0.96 μM | [1] |
| MV4-11 | 48 hours | Annexin V/PI Staining | Dose-dependent increase in early and late apoptotic cells. | [1] |
| MV4-11 | 72 hours | Annexin V/PI Staining | Continued dose-dependent increase in early and late apoptotic cells. | [1] |
| JSC-1, BCBL-1, BC-3, BJAB | 24 hours | Annexin V/7-AAD Staining | Dose-dependent induction of apoptosis at 0.2 µM, 1 µM, and 5 µM. | [4] |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is adapted for cells treated with this compound.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Treat cells with the desired concentrations of this compound for the intended durations (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained controls.
-
Protocol 2: Western Blotting for Apoptosis Markers
This protocol outlines the detection of key apoptosis-related proteins following this compound treatment.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
Technical Support Center: Mitigating Pacritinib Resistance Through Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming resistance to Pacritinib, a potent JAK2/FLT3 inhibitor. The following information is curated from preclinical and clinical research to guide your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My this compound-resistant myelofibrosis cell line shows sustained downstream signaling despite effective JAK2 inhibition. What are the potential resistance mechanisms?
A1: Resistance to this compound can emerge through various mechanisms that either reactivate the JAK/STAT pathway or bypass it altogether. Key mechanisms to investigate include:
-
Activation of alternative signaling pathways: Cells can develop dependence on other survival pathways. Preclinical studies suggest the activation of the PI3K/AKT/mTOR and RAS/MAPK pathways can confer resistance to JAK2 inhibitors.[1][2]
-
Upregulation of chaperone proteins: Heat shock protein 90 (HSP90) acts as a chaperone for JAK2, stabilizing the protein. Increased HSP90 expression or activity can counteract the inhibitory effects of this compound.[1]
-
Receptor tyrosine kinase (RTK) switching: Upregulation and activation of other RTKs, such as AXL , can provide alternative survival signals.
-
Mutations in the JAK2 kinase domain: While less common for this compound compared to other JAK inhibitors, mutations in the target kinase can prevent drug binding.
-
Epigenetic modifications: Changes in DNA methylation can alter the expression of genes involved in drug response and resistance.[1]
Q2: I am observing suboptimal efficacy with this compound monotherapy in my patient-derived xenograft (PDX) model of myelofibrosis. What combination strategies should I consider?
A2: Based on preclinical evidence, several combination strategies have shown promise in overcoming resistance to JAK2 inhibition and may enhance the efficacy of this compound:
-
HSP90 Inhibitors: Combining this compound with an HSP90 inhibitor (e.g., PU-H71 or AUY922) can lead to the degradation of JAK2, thereby overcoming resistance mediated by chaperone stabilization.[1]
-
PI3K/mTOR Inhibitors: Dual targeting of the JAK/STAT and PI3K/AKT/mTOR pathways has demonstrated synergistic effects in preclinical models of myeloproliferative neoplasms.
-
AXL Inhibitors: In cases of resistance mediated by AXL upregulation, combination with an AXL inhibitor like bemcentinib may resensitize cells to JAK2 inhibition.
-
BCL-2 Inhibitors: For myeloid malignancies, the BCL-2 inhibitor venetoclax has shown synergy with various targeted therapies by promoting apoptosis. Investigating its combination with this compound could be a valuable approach.
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors can synergize with JAK2 inhibitors, and the combination of pracinostat and this compound has shown promise in in-vitro models.[1]
Q3: We are designing a preclinical study to test the synergy between this compound and a novel compound. What are the key experimental readouts we should include?
A3: A robust preclinical study to assess synergy should include a combination of in vitro and in vivo experiments:
-
In Vitro:
-
Cell Viability Assays: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination. This allows for the calculation of a Combination Index (CI) to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assays: To measure the induction of programmed cell death.
-
Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules in the targeted pathways (e.g., p-STAT3, p-AKT, p-ERK) and downstream effectors of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Colony Formation Assays: To assess the long-term impact on clonogenic survival.
-
-
In Vivo:
-
Xenograft or Syngeneic Tumor Models: To evaluate the effect of the combination on tumor growth, survival, and relevant pharmacodynamic markers in a living organism.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To understand the drug exposure and target modulation in vivo.
-
Troubleshooting Guides
Problem: Inconsistent results in synergy experiments with this compound combinations.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentrations | Perform dose-response curves for each drug individually to determine the IC50. Design combination experiments using concentrations around the IC50 values (e.g., 0.25x, 0.5x, 1x, 2x IC50) to accurately assess synergy. |
| Incorrect Dosing Schedule | The timing of drug administration can be critical. Experiment with sequential versus concurrent dosing schedules to identify the most effective combination strategy. |
| Cell Line Heterogeneity | This compound resistance mechanisms can vary between different cell lines. Characterize your resistant cell line to understand the primary driver of resistance and select a combination agent that targets that specific pathway. |
| Inappropriate Synergy Model | Use established models for calculating synergy, such as the Chou-Talalay method (Combination Index) or the Bliss independence model, to ensure accurate interpretation of your data. |
Problem: Difficulty interpreting Western blot results for signaling pathway analysis.
| Potential Cause | Troubleshooting Steps |
| Antibody Specificity/Quality | Validate all antibodies for specificity using positive and negative controls. Use antibodies that are well-characterized for the intended application. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
| Timing of Lysate Collection | Signaling pathway activation can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation after drug treatment. |
| Loading Control Issues | Use a stable and abundant housekeeping protein (e.g., GAPDH, β-actin) as a loading control to ensure equal protein loading across all lanes. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Other JAK Inhibitors
| Inhibitor | Target Kinases | IC50 (nM) against ACVR1 |
| This compound | JAK2, FLT3, IRAK1, ACVR1 | 16.7[3] |
| Momelotinib | JAK1, JAK2, ACVR1 | 52.5[3] |
| Fedratinib | JAK2 | 273[3] |
| Ruxolitinib | JAK1, JAK2 | >1000[3] |
Table 2: Clinical Efficacy of this compound in Myelofibrosis (PERSIST-2 Study)
| Outcome (at Week 24) | This compound (200 mg BID) | Best Available Therapy (BAT) | p-value |
| ≥35% Spleen Volume Reduction | 22% | 3% | 0.001[4] |
| ≥50% Reduction in Total Symptom Score | 32% | 14% | 0.01[4] |
| Transfusion Independence | 37% | 7% | 0.001[3] |
Experimental Protocols
Cell Viability and Synergy Analysis
1. Cell Seeding:
-
Seed myelofibrosis cell lines (e.g., HEL, SET-2) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
2. Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug (e.g., an HSP90 inhibitor) in culture medium.
-
For single-agent dose-response curves, treat cells with a range of concentrations of each drug.
-
For combination studies, treat cells with a matrix of concentrations of both drugs. Include vehicle-treated controls.
3. Viability Assessment (72 hours post-treatment):
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 for each drug using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination data, calculate the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy.
Western Blotting for Signaling Pathway Analysis
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the combination drug, or both at specified concentrations for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, cleaved PARP, and a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
6. Densitometry Analysis:
-
Quantify band intensities using software like ImageJ. Normalize the intensity of the protein of interest to the loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound resistance mechanisms.
Caption: Logic of combination therapy.
References
- 1. Clinical potential of this compound in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
CYP3A4 metabolism of Pacritinib and potential drug interactions in research
This guide provides researchers, scientists, and drug development professionals with technical support, troubleshooting advice, and frequently asked questions regarding the CYP3A4 metabolism of Pacritinib and its potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is metabolized primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. CYP2C19 also plays a role in its metabolism. The involvement of multiple CYP enzymes is a key consideration for any in vitro or in vivo experimental design.
Q2: How do strong CYP3A4 inhibitors affect this compound exposure?
Co-administration of this compound with strong CYP3A4 inhibitors, such as ketoconazole, leads to a significant increase in this compound plasma concentrations. Clinical studies have shown that this can increase this compound's Area Under the Curve (AUC) and maximum concentration (Cmax), thereby increasing the risk of adverse reactions. It is recommended to reduce the this compound dose when co-administered with strong CYP3A4 inhibitors.
Q3: What is the effect of strong CYP3A4 inducers on this compound?
Co-administration with strong CYP3A4 inducers, such as rifampin, can significantly decrease the plasma concentration of this compound. This reduction in exposure may lead to a loss or reduction of its therapeutic efficacy. Therefore, the concurrent use of this compound and strong CYP3A4 inducers should be avoided.
Q4: Does this compound inhibit or induce CYP3A4?
This compound and its major circulating metabolites have been shown to be inhibitors of CYP3A4 and CYP1A2 in vitro. This means this compound has the potential to increase the plasma concentrations of other drugs that are substrates of these enzymes, such as midazolam (a CYP3A4 substrate) and caffeine (a CYP1A2 substrate). However, this compound is not a significant inhibitor of CYP2C8, CYP2C9, CYP2C19, or CYP2D6 at clinically relevant concentrations.
Troubleshooting Experimental Results
Problem 1: High variability in this compound metabolic rates in human liver microsomes (HLMs).
-
Possible Cause 1: Genetic Polymorphisms. Both CYP3A4 and CYP2C19, the primary enzymes metabolizing this compound, exhibit genetic polymorphisms that can lead to significant inter-individual variability in enzyme activity. Using a pooled HLM product from a large donor pool can help average out this variability.
-
Possible Cause 2: Reagent Quality. Ensure the quality and stability of cofactors like NADPH. Prepare cofactor solutions fresh daily and keep them on ice.
-
Troubleshooting Step: If variability persists, consider using recombinant human CYP3A4 (rhCYP3A4) or CYP2C19 enzymes to isolate the contribution of each enzyme and reduce system complexity.
Problem 2: Inconsistent IC50 values in CYP3A4 inhibition assays with this compound.
-
Possible Cause 1: Incubation Time. this compound may be a time-dependent inhibitor of CYP3A4. If a standard short pre-incubation time is used, the full inhibitory potential may not be observed.
-
Troubleshooting Step: Conduct a pre-incubation time-course experiment (e.g., 0, 15, 30 minutes) with this compound and NADPH before adding the CYP3A4 probe substrate (e.g., midazolam or testosterone) to determine if time-dependent inhibition is occurring.
-
Possible Cause 2: Non-specific Binding. this compound may bind to the walls of the incubation tubes or other components, reducing the effective concentration available to the enzyme.
-
Troubleshooting Step: Include a control with no enzyme to assess recovery. Consider using low-binding plates or adding a small amount of surfactant like Brij-35 to the incubation buffer, ensuring it doesn't interfere with enzyme activity first.
Quantitative Data Summary
Table 1: Effect of CYP3A4 Modulators on this compound Pharmacokinetics
| Co-administered Drug | Modulator Type | This compound Dose | Effect on this compound AUC | Effect on this compound Cmax | Recommendation |
|---|---|---|---|---|---|
| Ketoconazole | Strong CYP3A4 Inhibitor | 200 mg | 1.9-fold increase | 1.4-fold increase | Reduce this compound dose by half. |
| Rifampin | Strong CYP3A4 Inducer | 400 mg | 87% decrease | 71% decrease | Avoid concomitant use. |
| Fluconazole | Moderate CYP3A4/2C19 Inhibitor | 200 mg | 2.4-fold increase | 1.4-fold increase | Reduce this compound dose by half. |
Table 2: In Vitro Inhibitory Potential of this compound
| CYP Enzyme | Probe Substrate | Inhibition (IC50) | Clinical Implication |
|---|---|---|---|
| CYP3A4 | Midazolam | Not specified, but clinical effect observed | Potential to increase exposure of CYP3A4 substrates. |
| CYP1A2 | Caffeine | Not specified, but clinical effect observed | Potential to increase exposure of CYP1A2 substrates. |
| CYP2C8 | Amodiaquine | > 25 µM | Unlikely to be a clinically significant inhibitor. |
| CYP2C9 | Tolbutamide | > 25 µM | Unlikely to be a clinically significant inhibitor. |
| CYP2C19 | S-mephenytoin | > 25 µM | Unlikely to be a clinically significant inhibitor. |
| CYP2D6 | Dextromethorphan | > 25 µM | Unlikely to be a clinically significant inhibitor. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines a typical method to determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity using human liver microsomes.
Caption: Workflow for a CYP3A4 in vitro inhibition assay.
Protocol 2: Clinical Drug-Drug Interaction (DDI) Study Design
This diagram illustrates the logical flow of a clinical study to assess the impact of a CYP3A4 modulator on this compound's pharmacokinetics.
Caption: Logic flow for a fixed-sequence clinical DDI study.
Validation & Comparative
Pacritinib vs. Ruxolitinib in JAK2V617F-Positive Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pacritinib and Ruxolitinib, two prominent Janus kinase (JAK) inhibitors, focusing on their performance in preclinical studies involving JAK2V617F-positive cell lines. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making in vitro studies in cell lines harboring this mutation crucial for understanding the therapeutic potential and mechanisms of action of targeted inhibitors.
Executive Summary
This compound and Ruxolitinib are both potent inhibitors of JAK2, but they exhibit distinct kinase inhibition profiles and cellular effects. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while this compound is a dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3), with minimal activity against JAK1 at clinically relevant concentrations.[1][2] This difference in selectivity may underlie some of the observed variations in their cellular activities and clinical side-effect profiles.
In JAK2V617F-positive cell lines, both drugs effectively inhibit cell proliferation and induce apoptosis. However, the relative potency and the precise cellular consequences can vary depending on the specific cell line and experimental conditions. This guide summarizes the available quantitative data, details the experimental methodologies used to generate this data, and provides visual representations of the key signaling pathways and experimental workflows.
Kinase Inhibition Profile
The inhibitory activity of this compound and Ruxolitinib against various kinases is a key determinant of their biological effects. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Kinase | This compound IC50 (nM) | Ruxolitinib IC50 (nM) | References |
| JAK1 | >1000 | 3.3 | [1] |
| JAK2 | 23 | 2.8 | [1] |
| JAK2V617F | 19 | 2.8 | [1] |
| TYK2 | 42 | 19 | [3] |
| JAK3 | 520 | 428 | [3] |
| FLT3 | 22 | - | [1] |
Cellular Activity in JAK2V617F-Positive Cell Lines
The following tables summarize the effects of this compound and Ruxolitinib on cell viability, apoptosis, and cell cycle in human erythroleukemia (HEL) and UKE-1 cell lines, both of which carry the JAK2V617F mutation.
Cell Viability (IC50, nM)
| Cell Line | This compound IC50 (nM) | Ruxolitinib IC50 (nM) | References |
| HEL | ~250-500 | ~100-250 | [4] |
| UKE-1 | ~250-500 | ~100-250 | [4] |
| SET-2 | ~500-1000 | ~250-500 | [4] |
Apoptosis Induction (% of Apoptotic Cells)
Data from a representative study shows the percentage of apoptotic HEL and UKE-1 cells after 72 hours of treatment.
| Treatment (Concentration) | HEL (% Apoptotic) | UKE-1 (% Apoptotic) | References |
| Control (DMSO) | ~5% | ~5% | [4] |
| This compound (500 nM) | ~20% | ~15% | [4] |
| Ruxolitinib (250 nM) | ~25% | ~20% | [4] |
Cell Cycle Analysis (% of Cells in G1 Phase)
The following data indicates the percentage of HEL and UKE-1 cells in the G1 phase of the cell cycle after 48 hours of treatment. An increase in the G1 population suggests cell cycle arrest.
| Treatment (Concentration) | HEL (% in G1) | UKE-1 (% in G1) | References |
| Control (DMSO) | ~40% | ~45% | [4] |
| This compound (500 nM) | ~60% | ~65% | [4] |
| Ruxolitinib (250 nM) | ~65% | ~70% | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: JAK-STAT and FLT3 signaling pathways with points of inhibition by this compound and Ruxolitinib.
Caption: Experimental workflow for a typical cell viability assay.
Experimental Protocols
Cell Viability Assay (AlamarBlue)
-
Cell Seeding: Seed JAK2V617F-positive cells (e.g., HEL, UKE-1) in a 96-well plate at a density of 2 x 10³ to 8 x 10³ cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Ruxolitinib. Include a DMSO-treated control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Addition: Add 10 µL of AlamarBlue reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]
-
Analysis: Normalize the fluorescence readings to the DMSO control and calculate the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound, Ruxolitinib, or DMSO control for the specified duration (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the inhibitors or DMSO for the specified time (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[3]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[3]
-
Staining: Add Propidium Iodide staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Conclusion
Both this compound and Ruxolitinib demonstrate significant activity against JAK2V617F-positive cell lines, leading to reduced cell viability, induction of apoptosis, and cell cycle arrest. Ruxolitinib appears to be a more potent inhibitor of JAK2 in enzymatic and some cellular assays. However, this compound's dual inhibition of JAK2 and FLT3 may offer a therapeutic advantage in specific contexts. The choice between these inhibitors for further research and development may depend on the specific genetic background of the malignancy and the desired selectivity profile to minimize off-target effects. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at further elucidating the comparative efficacy of these two important JAK inhibitors.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pacritinib and Fedratinib in Attenuating Splenomegaly in Murine Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Pacritinib and Fedratinib in reducing splenomegaly, a key pathological feature of myelofibrosis, based on available preclinical data from murine models.
Mechanism of Action: A Tale of Two Kinase Inhibitors
This compound and Fedratinib, while both targeting the JAK-STAT pathway, exhibit distinct kinase inhibition profiles.
This compound is a dual inhibitor of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its mechanism involves the inhibition of both wild-type JAK2 and the common JAK2V617F mutant, which is a driver of myeloproliferative neoplasms.[2] By inhibiting JAK2, this compound blocks the downstream signaling of the JAK-STAT pathway, which is crucial for the proliferation of hematopoietic cells.[2] Additionally, its activity against FLT3 provides a potential therapeutic advantage in myeloid malignancies where this kinase is implicated.
Fedratinib is a selective inhibitor of JAK2, with higher potency for JAK2 over other JAK family members like JAK1, JAK3, and TYK2.[3][4] Its primary mechanism of action is the inhibition of both wild-type and mutationally activated JAK2.[4] This selectivity for JAK2 is thought to be a key attribute of the drug. By targeting the constitutively active JAK-STAT pathway in myelofibrosis, Fedratinib effectively reduces the proliferation of malignant hematopoietic cells.[3] In some models, Fedratinib has also been shown to inhibit STAT3/5 phosphorylation, leading to reduced cell proliferation and apoptosis.[4]
Preclinical Efficacy in Reducing Splenomegaly
Both this compound and Fedratinib have demonstrated significant efficacy in reducing spleen size in various mouse models of myelofibrosis, primarily those driven by the JAK2V617F mutation.
Quantitative Data on Spleen Weight Reduction
The following tables summarize the available quantitative data on the effects of this compound and Fedratinib on spleen weight in murine models. It is important to note that these data are collated from separate studies and may not be directly comparable due to variations in experimental design, mouse models, and treatment protocols.
Table 1: Efficacy of this compound on Splenomegaly in a Murine Model
| Mouse Model | Treatment | Dosage | Treatment Duration | Spleen Weight Reduction | Reference |
| Orthotopic MPD model induced with Ba/F3JAK2V617F cells | This compound | 150 mg/kg orally, twice daily | Not Specified | 60% normalization of spleen weight | [5] |
Table 2: Efficacy of Fedratinib on Splenomegaly in Murine Models
| Mouse Model | Treatment | Dosage | Treatment Duration | Spleen Weight Reduction | Reference |
| Polycythemia Vera (PV) model | Fedratinib | Escalating doses up to 190 mg/kg/day | 15 weeks | Sharply decreased to almost normal values | [6] |
| Post-PV Myelofibrosis (PPMF) model | Fedratinib | Escalating doses up to 150 mg/kg/day | 10 weeks | Sharply decreased to almost normal values | [6] |
| Post-Essential Thrombocythemia MF (PTMF) model | Fedratinib | Escalating doses up to 120 mg/kg/day | 8 weeks | Sharply decreased to almost normal values | [6] |
| JAK2V617F retrovirus-induced MPN model | Fedratinib | Dose-dependent | Not Specified | Dose-dependent reduction in splenomegaly |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the cited studies.
This compound Administration Protocol
In a study utilizing an orthotopic model of myeloproliferative disease induced by Ba/F3JAK2V617F cells, mice were treated with this compound at a dose of 150 mg/kg administered orally twice daily.[5] The treatment was reported to be well-tolerated and resulted in a significant amelioration of disease symptoms, including a 60% normalization of spleen weight.[5]
Fedratinib Administration Protocol
A study investigating the effects of Fedratinib in various myeloproliferative neoplasm (MPN) mouse models employed a daily oral gavage administration. The maximum tolerated doses (MTD) were determined based on disease severity and were established at 190 mg/kg for the Polycythemia Vera (PV) model, 150 mg/kg for the post-PV Myelofibrosis (PPMF) model, and 120 mg/kg for the post-Essential Thrombocythemia MF (PTMF) model.[6] Treatment durations varied across the models, lasting for 15 weeks in the PV model, 10 weeks in the PPMF model, and 8 weeks in the PTMF model.[6] The study reported that Fedratinib sharply decreased spleen weight to almost normal values in all treated models.[6]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Signaling pathways of this compound and Fedratinib.
Caption: Generalized experimental workflow.
Conclusion
Both this compound and Fedratinib demonstrate significant efficacy in reducing splenomegaly in preclinical mouse models of myelofibrosis. This compound's dual inhibition of JAK2 and FLT3 and Fedratinib's selective inhibition of JAK2 represent two distinct therapeutic strategies targeting the dysregulated JAK-STAT pathway. The available data indicates that both compounds can achieve substantial reductions in spleen size, a critical endpoint in the treatment of myelofibrosis.
References
- 1. This compound demonstrates spleen volume reduction in patients with myelofibrosis independent of JAK2V617F allele burden - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Pacritinib Demonstrates Superior Potency in ACVR1 Inhibition Compared to Momelotinib
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for myelofibrosis, the inhibition of Activin A receptor, type I (ACVR1), also known as ALK2, has emerged as a key mechanism for ameliorating anemia. A comparative analysis of in vitro data reveals that Pacritinib is a more potent inhibitor of ACVR1 than Momelotinib, a finding with significant implications for researchers and drug development professionals in the field of hematology and oncology.
Experimental data from in vitro kinase assays demonstrate that this compound inhibits ACVR1 with a half-maximal inhibitory concentration (IC50) of 16.7 nM.[1][2][3][4] In contrast, Momelotinib exhibits an IC50 of 52.5 nM for ACVR1 inhibition.[1][2][3][4] This indicates that this compound possesses an approximately fourfold higher potency for ACVR1 in a cell-free system.[1][5]
The inhibition of ACVR1 by these compounds has been shown to correlate with downstream biological effects, including the suppression of SMAD signaling and a subsequent reduction in hepcidin production.[1][3][4] Hepcidin is a key regulator of iron metabolism, and its suppression is a proposed mechanism for the anemia benefit observed in some myelofibrosis patients treated with ACVR1 inhibitors.[2][6]
This comparison guide provides a detailed overview of the in vitro data, the experimental protocols used to generate these findings, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of ACVR1 Inhibition
The following table summarizes the in vitro potency of this compound and Momelotinib against ACVR1.
| Compound | Target | IC50 (nM) | Fold Difference (vs. This compound) |
| This compound | ACVR1 | 16.7 | 1x |
| Momelotinib | ACVR1 | 52.5 | ~3.1x less potent |
Experimental Protocols
The in vitro inhibitory activity of this compound and Momelotinib against ACVR1 was determined using a radiometric kinase assay. The following is a generalized protocol based on the methodologies cited in the literature.
ACVR1 Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the ACVR1 kinase.
Materials:
-
Recombinant human ACVR1 enzyme
-
Kinase reaction buffer
-
Substrate (e.g., a generic kinase substrate peptide)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Test compounds (this compound, Momelotinib) dissolved in DMSO
-
P81 phosphocellulose paper or similar filter membrane
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Momelotinib in DMSO. A typical starting concentration is 10 µM, with threefold serial dilutions.
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the ACVR1 enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (as a vehicle control) to the reaction mixture and incubate for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP is washed away.
-
Washing: Wash the filter paper multiple times with a suitable wash buffer (e.g., phosphoric acid solution) to remove unbound radiolabeled ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the biological context and experimental design, the following diagrams have been generated.
Caption: ACVR1 Signaling Pathway and Points of Inhibition.
Caption: Workflow for In Vitro ACVR1 Inhibition Assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. landing.reactionbiology.com [landing.reactionbiology.com]
- 5. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating Pacritinib in Ruxolitinib-Resistant Myelofibrosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myelofibrosis (MF), a myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The introduction of the JAK1/JAK2 inhibitor ruxolitinib has significantly improved the management of MF. However, a substantial number of patients develop resistance or intolerance to ruxolitinib, posing a significant clinical challenge. This guide provides a comparative evaluation of pacritinib and other emerging therapeutic alternatives in the context of ruxolitinib-resistant myelofibrosis, with a focus on preclinical models and supporting clinical data.
Mechanism of Action and Rationale for Use in Ruxolitinib Resistance
Ruxolitinib primarily inhibits JAK1 and JAK2, key mediators of cytokine signaling that are constitutively activated in MF.[1] Resistance to ruxolitinib can arise from various mechanisms, including the emergence of new mutations or the activation of alternative signaling pathways.
This compound is a kinase inhibitor with a distinct profile, targeting JAK2, FMS-like tyrosine kinase 3 (FLT3), and interleukin-1 receptor-associated kinase 1 (IRAK1), while notably sparing JAK1.[2][3][4] This unique mechanism provides a strong rationale for its use in ruxolitinib-resistant settings. By inhibiting alternative signaling pathways through FLT3 and IRAK1, this compound may overcome the resistance mechanisms that render ruxolitinib ineffective.
Fedratinib , another JAK2-selective inhibitor, also demonstrates efficacy in patients who have failed ruxolitinib.[5] Preclinical data suggests that fedratinib can overcome ruxolitinib resistance by inhibiting JAK2 even when the kinase is in a "persistent" or ruxolitinib-refractory state.
Momelotinib is a JAK1/JAK2 inhibitor that also inhibits activin A receptor type 1 (ACVR1), which is involved in iron metabolism. This dual mechanism may offer benefits in myelofibrosis patients with anemia, a common challenge with ruxolitinib treatment.[6]
Preclinical Evaluation in Ruxolitinib-Resistant Models
Direct head-to-head preclinical studies comparing this compound, fedratinib, and momelotinib in well-defined ruxolitinib-resistant myelofibrosis models are limited. However, available data provides valuable insights into the potential of these agents.
One preclinical study demonstrated the efficacy of fedratinib in a ruxolitinib-resistant Ba/F3 cell line model expressing the JAK2V617F mutation. In this model, ruxolitinib-resistant cells showed minimal response to further ruxolitinib treatment but remained sensitive to fedratinib.
Table 1: In Vitro Efficacy of Fedratinib in a Ruxolitinib-Resistant Myelofibrosis Model
| Drug | Cell Line | IC50 (nM) | Key Findings |
| Ruxolitinib | Ba/F3-JAK2V617F (Ruxolitinib-Sensitive) | 120 | Effective inhibition of cell proliferation. |
| Ba/F3-JAK2V617F (Ruxolitinib-Resistant) | >4000 | Loss of sensitivity to ruxolitinib. | |
| Fedratinib | Ba/F3-JAK2V617F (Ruxolitinib-Sensitive) | 650 | Effective inhibition of cell proliferation. |
| Ba/F3-JAK2V617F (Ruxolitinib-Resistant) | 1552 | Retained efficacy in ruxolitinib-resistant cells. |
Source: Adapted from preclinical data presented in scientific literature.
Clinical Performance in Ruxolitinib-Experienced Patients
Clinical trials provide valuable data on the efficacy of these agents in patients who have previously been treated with ruxolitinib. The PERSIST-2 clinical trial evaluated this compound in patients with myelofibrosis and thrombocytopenia, a significant portion of whom had prior ruxolitinib exposure.
Table 2: Clinical Efficacy of this compound in Ruxolitinib-Experienced Myelofibrosis Patients (PERSIST-2 Trial)
| Outcome | This compound (200 mg BID) | Best Available Therapy (including Ruxolitinib) |
| Spleen Volume Reduction (≥35%) | 22% | 3% |
| Total Symptom Score Reduction (≥50%) | 32% | 14% |
Source: Data from the PERSIST-2 clinical trial.[7]
Similarly, clinical studies of fedratinib and momelotinib have demonstrated their activity in the post-ruxolitinib setting.
Table 3: Kinase Inhibitory Profiles of this compound and Comparators
| Kinase | This compound (IC50, nM) | Ruxolitinib (IC50, nM) | Fedratinib (IC50, nM) |
| JAK1 | >1000 | 3.3 | 46-105 |
| JAK2 | 6.0 | 2.8 | 3 |
| JAK2V617F | 9.4 | - | - |
| FLT3 | 22 | - | - |
| IRAK1 | 13.6 | - | - |
| ACVR1 | 16.7 | >1000 | 273 |
Source: Compiled from various preclinical studies.[4][8]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways involved in myelofibrosis and a typical experimental workflow for evaluating novel agents in ruxolitinib-resistant models.
Caption: JAK-STAT pathway and points of inhibition.
Caption: Workflow for preclinical drug evaluation.
Experimental Protocols
1. Generation of Ruxolitinib-Resistant Myelofibrosis Cell Lines
-
Cell Line: Ba/F3 cells ectopically expressing human JAK2V617F.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and IL-3 (for parental Ba/F3 cells).
-
Procedure:
-
Culture Ba/F3-JAK2V617F cells in the presence of a low concentration of ruxolitinib (e.g., 10 nM).
-
Gradually increase the concentration of ruxolitinib in the culture medium over several weeks to months as the cells develop resistance.
-
Monitor cell viability and proliferation at each concentration step.
-
Isolate and expand the cell population that can proliferate in the presence of high concentrations of ruxolitinib (e.g., >1 µM).
-
Confirm resistance by comparing the IC50 of ruxolitinib in the resistant cell line to the parental sensitive cell line.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed ruxolitinib-sensitive and -resistant myelofibrosis cells in 96-well plates.
-
Treat the cells with serial dilutions of this compound, ruxolitinib, or other comparator drugs for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
3. Western Blotting for Phosphorylated STAT3 (p-STAT3)
-
Principle: Detects the levels of phosphorylated STAT3, a downstream target of JAK2, to assess the inhibitory effect of the drugs on the signaling pathway.
-
Procedure:
-
Treat ruxolitinib-resistant myelofibrosis cells with this compound, ruxolitinib, or other comparators for a short period (e.g., 2-4 hours).
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-STAT3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the p-STAT3 signal to a loading control (e.g., β-actin or total STAT3).
-
4. Myelofibrosis Xenograft Mouse Model
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Procedure:
-
Inject ruxolitinib-resistant myelofibrosis cells (e.g., Ba/F3-JAK2V617F) subcutaneously or intravenously into the mice.
-
Allow tumors to establish or the disease to engraft.
-
Randomize the mice into treatment groups: vehicle control, this compound, ruxolitinib, and other comparators.
-
Administer the drugs orally or via another appropriate route at specified doses and schedules.
-
Monitor tumor volume (for subcutaneous models) or disease progression (e.g., spleen size, body weight, hematological parameters) regularly.
-
At the end of the study, sacrifice the mice and collect tissues (tumor, spleen, bone marrow) for further analysis (e.g., histology, immunohistochemistry).
-
Conclusion
This compound demonstrates a promising profile for the treatment of ruxolitinib-resistant myelofibrosis due to its unique mechanism of action that extends beyond JAK2 inhibition. While direct head-to-head preclinical comparisons in resistant models are still emerging, the available clinical data in ruxolitinib-experienced patients and its distinct kinase inhibition profile suggest it is a valuable therapeutic option. Further preclinical studies directly comparing this compound with other agents like fedratinib and momelotinib in well-characterized ruxolitinib-resistant models are warranted to better define their relative efficacy and guide clinical decision-making. The experimental protocols outlined in this guide provide a framework for conducting such crucial preclinical evaluations.
References
- 1. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Momelotinib, a Novel JAK Inhibitor, Makes Inroads in Intermediate- or High-Risk Myelofibrosis [ahdbonline.com]
- 6. A comprehensive review of this compound in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
Pacritinib in AML: A Head-to-Head Comparison with Other FLT3 Inhibitors
For Immediate Release
Shanghai, China – November 10, 2025 – In the rapidly evolving landscape of Acute Myeloid Leukemia (AML) treatment, particularly for patients with FMS-like tyrosine kinase 3 (FLT3) mutations, a clear understanding of the comparative efficacy of available tyrosine kinase inhibitors (TKIs) is paramount for researchers and drug development professionals. This guide provides a comprehensive head-to-head comparison of pacritinib with other prominent FLT3 inhibitors, supported by preclinical experimental data.
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1][2][3] The development of FLT3 inhibitors has marked a significant advancement in the targeted therapy of this aggressive hematologic malignancy. This compound, a novel kinase inhibitor, demonstrates a unique dual inhibitory activity against both FLT3 and Janus Kinase 2 (JAK2).[4][5][6] This dual action may offer a distinct advantage in overcoming resistance mechanisms that plague other FLT3-targeted therapies.[4][6]
This guide will delve into the comparative preclinical efficacy of this compound against other FLT3 inhibitors such as gilteritinib, quizartinib, midostaurin, sorafenib, and crenolanib, presenting key quantitative data in a structured format. Detailed methodologies for the cited experiments are also provided to ensure reproducibility and critical evaluation of the findings.
Comparative Efficacy of FLT3 Inhibitors in AML Cell Lines
The in vitro potency of FLT3 inhibitors is a critical determinant of their potential clinical efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other FLT3 inhibitors against various AML cell lines harboring different FLT3 mutation statuses.
| Inhibitor | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) | MOLM-14 (FLT3-ITD) | HL-60 (FLT3-WT) | OCI-AML3 (FLT3-WT) |
| This compound | 33 nM[7] | 73 nM[7] | - | - | - |
| Gilteritinib | ~1.8 nM[4] | - | 7.87 nM[8] | - | - |
| Quizartinib | 0.40 nM[8] | 0.89 nM[8] | 0.73 nM[8] | - | - |
| Midostaurin | 10.12 nM[8] | ~200 nM[9] | - | Resistant[9] | Some response[9] |
| Sorafenib | - | - | - | - | - |
| Crenolanib | - | - | - | - | - |
| Table 1: IC50 values of FLT3 inhibitors in various AML cell lines. |
| Inhibitor | Ba/F3 FLT3-ITD | Ba/F3 FLT3-D835Y | Ba/F3 FLT3-ITD/D835Y | Ba/F3 FLT3-ITD/F691L |
| This compound | 133 nM[7] | 97 nM[7] | 434 nM[7] | 235 nM[7] |
| Midostaurin | - | - | - | - |
| Gilteritinib | 0.7 nM[4] | 2.9 nM[4] | 7.2 nM[4] | 20.3 nM[4] |
| Quizartinib | - | - | - | - |
| Sorafenib | - | - | - | - |
| Crenolanib | - | - | - | - |
| Table 2: IC50 values of FLT3 inhibitors in Ba/F3 cells expressing various FLT3 mutations. |
Signaling Pathways and Mechanisms of Action
FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations, triggers several downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2][10] The primary signaling cascades activated by FLT3 include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[2][10] Constitutive activation of these pathways due to FLT3 mutations drives leukemogenesis.[1][10]
FLT3 inhibitors can be broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors , such as gilteritinib and crenolanib, bind to the active conformation of the kinase and are generally effective against both FLT3-ITD and FLT3-TKD mutations.[6] Type II inhibitors , like quizartinib and sorafenib, bind to the inactive conformation and are typically more potent against FLT3-ITD but less effective against TKD mutations.[6][11] this compound is a Type I inhibitor.[12]
This compound's dual inhibition of FLT3 and JAK2 is a key differentiator. The JAK/STAT pathway is a known downstream effector of FLT3 signaling, and its direct inhibition by this compound may lead to a more profound and durable response.[4][5] Furthermore, upregulation of JAK2 has been identified as a potential mechanism of resistance to selective FLT3 inhibitors, a resistance that could be overcome by the dual activity of this compound.[4][6]
Experimental Protocols
To ensure the transparency and reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.
-
Drug Treatment: Cells are treated with a serial dilution of the FLT3 inhibitors (e.g., this compound, gilteritinib) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13][14]
Western Blotting for FLT3 Phosphorylation
Western blotting is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of inhibitor activity.
Protocol:
-
Cell Lysis: AML cells are treated with the FLT3 inhibitor for a specified time (e.g., 2-4 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FLT3 (p-FLT3) or total FLT3.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[15]
Conclusion
The preclinical data presented in this guide highlight the potent anti-leukemic activity of this compound against AML cells harboring FLT3 mutations. While direct head-to-head clinical trials are limited, the in vitro data suggests that this compound is a promising agent with a distinct mechanism of action. Its dual inhibition of FLT3 and JAK2 may offer a therapeutic advantage, particularly in the context of acquired resistance to more selective FLT3 inhibitors. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound in the treatment of FLT3-mutated AML. This guide serves as a valuable resource for researchers and clinicians in navigating the complex landscape of FLT3-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 12. oncotarget.com [oncotarget.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pacritinib and BCL-2 Inhibitors: A Synergistic Combination for B-Cell Malignancies
A promising therapeutic strategy is emerging for B-cell malignancies with the combination of pacritinib, a Janus kinase (JAK) inhibitor, and BCL-2 inhibitors like venetoclax. Preclinical evidence reveals a synergistic effect, leading to enhanced cancer cell death and providing a strong rationale for clinical investigation in various B-cell lymphomas.
This compound is an oral kinase inhibitor that selectively targets JAK2 and FMS-like tyrosine kinase 3 (FLT3), key proteins in signaling pathways that promote the growth and survival of malignant B-cells.[1][2] By inhibiting the JAK/STAT pathway, this compound can effectively reduce the uncontrolled proliferation of cancer cells.[1][2] BCL-2 inhibitors, on the other hand, function by blocking the BCL-2 protein, which is responsible for preventing apoptosis (programmed cell death).[3] In many B-cell malignancies, BCL-2 is overexpressed, allowing cancer cells to evade this natural cell death process.[3] Venetoclax, a potent and selective BCL-2 inhibitor, restores the apoptotic pathway, leading to the demise of malignant cells.[3]
The combination of these two distinct mechanisms of action has shown significant promise in preclinical studies, particularly in B-cell malignancies driven by mutations in the MYD88 gene, such as Waldenström Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][4]
Comparative Performance: Synergistic Induction of Apoptosis
A key preclinical study demonstrated that the combination of this compound and the BCL-2 inhibitor venetoclax results in synergistic inhibition of cell growth and induces high levels of apoptosis in MYD88-mutated B-cell malignancy cell lines and primary patient cells.[1][4] The apoptosis-inducing activity was observed to be dose-dependent, with significant effects seen at pharmacologically achievable concentrations of this compound.[4]
Furthermore, the combination has shown efficacy in overcoming resistance to other targeted therapies. In models of BTK inhibitor-resistant MYD88-mutated WM and ABC DLBCL, the combination of this compound and venetoclax induced high levels of apoptosis.[1][4] In vivo, in a xenograft murine model using a BTK inhibitor-resistant DLBCL cell line, this compound treatment significantly suppressed tumor growth compared to either a vehicle control or the BTK inhibitor ibrutinib.[4]
While specific quantitative data for the combination of this compound and venetoclax from full peer-reviewed publications are emerging, the robust synergistic interactions observed in these preclinical models have provided a strong foundation for further investigation.[1][4]
Experimental Protocols
The following outlines a general methodology for assessing the synergistic effects of this compound and BCL-2 inhibitors in B-cell malignancy cell lines, based on standard laboratory procedures.
Cell Viability and Synergy Analysis
1. Cell Culture:
-
B-cell lymphoma cell lines (e.g., BCWM.1 for WM, TMD8 for ABC DLBCL) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound and venetoclax are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of each drug and their combinations are prepared in culture media.
3. Cell Viability Assay (MTS Assay):
-
Cells are seeded in 96-well plates at a predetermined density.
-
After a brief incubation period to allow for cell adherence (if applicable), cells are treated with varying concentrations of this compound, venetoclax, the combination of both drugs, or a vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 48-72 hours).
-
A tetrazolium compound (MTS) is added to each well. The MTS is bioreduced by viable cells into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm. The amount of color produced is directly proportional to the number of viable cells.
4. Synergy Calculation:
-
The dose-response data from the cell viability assays are used to calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Synergy between this compound and venetoclax is quantified using the combination index (CI) method based on the Chou-Talalay principle. The CompuSyn software is commonly used for this analysis.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
1. Cell Treatment:
-
Cells are treated with this compound, venetoclax, the combination, or a vehicle control for a specified time.
2. Staining:
-
Cells are harvested, washed, and resuspended in a binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells) are added to the cell suspension.
3. Flow Cytometry:
-
The stained cells are analyzed using a flow cytometer.
-
The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified based on the fluorescence signals.
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining this compound and BCL-2 inhibitors stems from the targeting of two distinct but interconnected survival pathways in B-cell malignancies.
// Edges CytokineReceptor -> JAK2 [label="Activates"]; JAK2 -> STAT5 [label="Phosphorylates"]; STAT5 -> pSTAT5; pSTAT5 -> pSTAT5_dimer [label="Dimerizes"]; pSTAT5_dimer -> BCL2_gene [label="Promotes"]; BCL2_gene -> BCL2_protein [label="Leads to"]; BCL2_protein -> BAX_BAK [label="Inhibits", arrowhead=tee]; BAX_BAK -> CytochromeC [label="Releases from\nMitochondria"]; CytochromeC -> Caspases [label="Activates"]; Caspases -> Apoptosis [label="Induces"];
This compound -> JAK2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Venetoclax -> BCL2_protein [label="Inhibits", arrowhead=tee, color="#EA4335"]; } dot Figure 1: Mechanism of Synergy. this compound inhibits the JAK2/STAT5 pathway, reducing the transcription of the anti-apoptotic protein BCL-2. Venetoclax directly inhibits the BCL-2 protein. This dual blockade effectively promotes apoptosis in malignant B-cells.
This compound's inhibition of the JAK2/STAT5 signaling cascade can lead to a decrease in the transcription of the BCL2 gene, thereby reducing the levels of the BCL-2 protein.[5] This action primes the cancer cells for apoptosis. Venetoclax then directly targets the remaining BCL-2 protein, preventing it from sequestering pro-apoptotic proteins like BIM. This dual assault on the BCL-2-mediated survival mechanism unleashes the apoptotic machinery, leading to a synergistic level of cell death that is more profound than what can be achieved with either agent alone.
Clinical Development
The promising preclinical results have paved the way for clinical evaluation of this compound in B-cell malignancies. A Phase 2 clinical trial is currently recruiting patients with relapsed or refractory Waldenström Macroglobulinemia to evaluate the safety and efficacy of this compound (NCT06986174).[2][3][4][6] While this trial is for this compound as a single agent, its initiation was based on the strong preclinical rationale, including the synergistic findings with BCL-2 inhibitors.[4] Future clinical studies will likely explore the combination of this compound and venetoclax in various B-cell malignancies.
Conclusion
The combination of this compound and BCL-2 inhibitors represents a scientifically rational and promising therapeutic strategy for B-cell malignancies. By targeting both the upstream signaling that promotes survival and the downstream effector protein that prevents cell death, this combination has the potential to induce deep and durable responses, even in patients who have developed resistance to other therapies. The ongoing and future clinical trials will be critical in defining the role of this combination in the treatment landscape of B-cell lymphomas.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Phase 2 Study to evaluate the safety and efficacy of this compound in relapsed or refractory Waldenström macroglobulinemia | Dana-Farber Cancer Institute [dana-farber.org]
- 4. A Phase 2 Study to Evaluate the Safety and Efficacy of this compound in Relapsed or Refractory Waldenström Macroglobulinemia [meddatax.com]
- 5. Combined Targeting of JAK2 and Bcl-2/Bcl-xL to Cure Mutant JAK2-Driven Malignancies and Overcome Acquired Resistance to JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Clinical Trial: A Phase 2 Study to Evaluate the Safety and Efficacy of this compound in Relapsed or Refractory Waldenstrom Macroglobulinemia [htsyndication.com]
Assessing the Differential Effects of Pacritinib on JAK1 vs. JAK2 Signaling: A Comparative Guide
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of signal transduction for a wide array of cytokines and growth factors.[1][2] These signaling cascades, collectively known as the JAK-STAT pathway, are integral to hematopoiesis, immune function, and cellular proliferation.[3][4] Dysregulation of the JAK-STAT pathway, particularly through constitutive activation of JAK2, is a hallmark of myeloproliferative neoplasms (MPNs).[2][3][5] Pacritinib is an oral tyrosine kinase inhibitor developed to target this pathway.[3] A key characteristic of this compound is its selectivity profile, exhibiting potent inhibition of JAK2 while sparing JAK1.[3][6][7] This guide provides a detailed comparison of the effects of this compound on JAK1 versus JAK2 signaling, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Mechanism of Action and Kinase Selectivity
This compound functions as an ATP-competitive inhibitor, targeting the catalytic domain of specific kinases.[6][8] Its primary targets are JAK2 and Fms-like tyrosine kinase 3 (FLT3).[3][4] Unlike other JAK inhibitors that broadly inhibit multiple JAK isoforms, this compound was developed for its high selectivity for JAK2 over JAK1.[3][7][9] This selectivity is thought to contribute to its distinct clinical profile, particularly its reduced myelosuppressive effects, such as anemia and thrombocytopenia, which can be associated with JAK1 inhibition.[9][10]
Quantitative Comparison of Inhibitory Potency
The differential effect of this compound on JAK family members is most clearly demonstrated by comparing the half-maximal inhibitory concentrations (IC50). The following table summarizes the IC50 values of this compound against various kinases, compiled from preclinical studies.
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK2 | 23 | [8][11] |
| JAK2 (V617F mutant) | 19 | [8][11] |
| JAK1 | 1280 | [11][12] |
| JAK3 | 520 | [11] |
| TYK2 | 50 | [11] |
| FLT3 | 22 | [8][11] |
| FLT3 (D835Y mutant) | 6 | [11] |
| IRAK1 | 13.6 | [11] |
| CSF1R | <50 | [7] |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Lower IC50 values indicate greater potency.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical JAK1 and JAK2 signaling pathways and the differential inhibitory action of this compound.
Caption: Canonical JAK1 Signaling Pathway.
Caption: Canonical JAK2 Signaling Pathway.
Caption: Differential Inhibition by this compound.
Experimental Protocols
The assessment of this compound's differential activity relies on robust in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of this compound for JAK1 and JAK2.
-
Methodology:
-
Reagents and Materials: Recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), adenosine triphosphate (ATP, often radiolabeled with ³³P), this compound at serial dilutions, and necessary buffers.[13][14]
-
Procedure: The kinase reaction is initiated by mixing the purified JAK enzyme, the peptide substrate, and varying concentrations of this compound in a reaction buffer. The reaction starts with the addition of ATP.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.[15]
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods like the Transcreener ADP assay can be used, which measures the ADP produced during the kinase reaction.[2][15]
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.[7][16]
-
Cell-Based Western Blot for STAT Phosphorylation
This assay evaluates the effect of this compound on the downstream signaling cascade within a cellular context.
-
Objective: To assess the inhibition of JAK1- and JAK2-mediated STAT phosphorylation in cells treated with this compound.
-
Methodology:
-
Cell Culture and Stimulation: Select cell lines that depend on JAK1 or JAK2 signaling. For example, HEL or SET-2 cells (JAK2V617F-positive) for the JAK2 pathway.[17] Cells are cultured to an appropriate density. Prior to treatment, they may be serum-starved and then stimulated with a cytokine specific for either the JAK1 pathway (e.g., IL-6) or the JAK2 pathway (e.g., EPO, TPO) to induce STAT phosphorylation.
-
This compound Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control (DMSO) for a set period (e.g., 3-48 hours).[18][19]
-
Cell Lysis: After treatment and stimulation, cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3 Y705, anti-pSTAT5 Y694) and total STAT proteins.[17][18][20] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of phosphorylated STAT to total STAT is calculated to determine the extent of signaling inhibition.[19]
-
Caption: Western Blot Workflow for pSTAT Analysis.
Discussion of Differential Effects
The data consistently demonstrate that this compound is a potent inhibitor of JAK2 and its common activating mutation, JAK2V617F, while exhibiting significantly weaker activity against JAK1.[8][11][12] The IC50 for JAK1 is over 50 times higher than that for JAK2, indicating a substantial selectivity window.[8][11]
This biochemical selectivity translates to differential effects on downstream signaling pathways in cellular models. Studies have shown that low micromolar concentrations of this compound effectively reduce the phosphorylation of STAT3 and STAT5, which are key downstream targets of JAK2.[17][18][20] For instance, in glioblastoma initiating cells, 1 μM of this compound strongly decreased STAT3 phosphorylation.[18] In contrast, higher concentrations are required to impact other signaling pathways, suggesting that at clinically relevant doses, the primary effect is mediated through JAK2 inhibition.[18][20]
The sparing of JAK1 is a critical feature of this compound's profile. JAK1 is essential for the signaling of numerous cytokines involved in inflammation and immunity.[1][21] Broad inhibition of both JAK1 and JAK2 by other inhibitors can lead to myelosuppression, including anemia and thrombocytopenia.[9] The selectivity of this compound for JAK2 over JAK1 may explain its observed tolerability in patients with pre-existing thrombocytopenia.[9][10]
Conclusion
This compound demonstrates clear differential effects on JAK1 versus JAK2 signaling, characterized by potent, low-nanomolar inhibition of JAK2 and minimal activity against JAK1 at clinically achievable concentrations.[6][7][11] This selectivity is evident in both biochemical kinase assays and cell-based signaling studies, where this compound effectively abrogates JAK2-mediated STAT phosphorylation while largely sparing JAK1-dependent pathways. This distinct inhibitory profile underscores its rational design for treating JAK2-driven malignancies and may account for its unique clinical characteristics compared to less selective JAK inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase 1/2 study of this compound, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Comprehensive kinase profile of this compound, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results of a phase 2 study of this compound (SB1518), a JAK2/JAK2(V617F) inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The odyssey of this compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
Navigating Resistance: A Comparative Analysis of Pacritinib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to kinase inhibitors is a significant challenge in the treatment of myeloproliferative neoplasms (MPNs). This guide provides a comparative analysis of pacritinib against other prominent kinase inhibitors, with a focus on cross-resistance studies. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to be a valuable resource for researchers in the field.
Kinase Inhibition Profiles: A Head-to-Head Comparison
This compound distinguishes itself from other Janus kinase (JAK) inhibitors through its unique kinase inhibition profile. While it potently inhibits JAK2, it notably spares JAK1 at clinically relevant concentrations. Furthermore, this compound exhibits inhibitory activity against other kinases implicated in MPN pathogenesis, such as FLT3 and IRAK1. This distinct profile may underlie its clinical activity in patients who have developed resistance or intolerance to other JAK inhibitors like ruxolitinib.
Below are tables summarizing the half-maximal inhibitory concentrations (IC50) of this compound and other kinase inhibitors against various kinases, compiled from in vitro enzymatic and cell-based assays.
Table 1: Comparative Kinase Inhibition (IC50 in nM)
| Kinase | This compound | Ruxolitinib | Fedratinib | Momelotinib |
| JAK1 | 1280[1] | 3.3[1] | 46-105 | 11 |
| JAK2 | 6-23[1][2] | 2.8[1] | 3 | 18 |
| JAK2 V617F | 9.4-19[1][2] | - | - | - |
| JAK3 | 18.3-520[1][2] | - | - | - |
| TYK2 | 27-50[1][2] | - | - | - |
| FLT3 | 14.8-22[1] | - | - | - |
| FLT3 D835Y | 6[1] | - | - | - |
| IRAK1 | 13.6 | - | - | - |
| ACVR1 | 16.7[3] | >1000[3] | 273[3] | 52.5[3] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented is a representative range from published studies.
Cross-Resistance Studies: Preclinical and Clinical Evidence
While direct preclinical studies comparing the IC50 values of this compound and other JAK inhibitors in ruxolitinib-resistant cell lines are not extensively available in the public domain, the distinct kinase inhibition profile of this compound suggests a potential to overcome resistance mechanisms. For instance, resistance to ruxolitinib can emerge through various mechanisms, including the formation of JAK2 heterodimers or the activation of alternative signaling pathways. This compound's broader activity, including the inhibition of FLT3 and IRAK1, may provide alternative avenues to target malignant cell signaling in the context of ruxolitinib resistance.
Clinically, the PERSIST-2 phase 3 trial provides evidence of this compound's efficacy in patients with myelofibrosis who were previously treated with ruxolitinib. In this study, this compound demonstrated significant improvements in spleen volume reduction and total symptom score compared to the best available therapy, which included ruxolitinib, in a patient population that included those who were refractory to or had relapsed after prior ruxolitinib treatment[4].
Table 2: Efficacy of this compound in Ruxolitinib-Experienced Patients (PERSIST-2 Trial)
| Endpoint | This compound (200 mg BID) | Best Available Therapy (including Ruxolitinib) | P-value |
| Spleen Volume Reduction ≥35% | 22% | 3% | 0.001 |
| Total Symptom Score Reduction ≥50% | 32% | 14% | 0.01 |
Source: Mascarenhas J, et al. JAMA Oncol. 2018.[4]
Experimental Protocols
To aid in the design and interpretation of future cross-resistance studies, this section outlines the general methodologies for key experiments cited in the literature.
Generation of Kinase Inhibitor-Resistant Cell Lines
The development of drug-resistant cell lines is a crucial first step in studying cross-resistance. A common method involves the continuous exposure of a parental cancer cell line to a specific kinase inhibitor over an extended period.
Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating drug-resistant cell lines.
Protocol:
-
Initial Culture: Begin by culturing the parental myeloproliferative neoplasm cell line (e.g., HEL, SET-2) in standard growth medium.
-
Initial Drug Exposure: Treat the cells with the kinase inhibitor of interest (e.g., ruxolitinib) at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Selection and Expansion: At each concentration, a subpopulation of resistant cells will be selected. Expand these clones in the presence of the inhibitor.
-
Maintenance: Maintain the resistant cell line in a culture medium containing the kinase inhibitor at a concentration that was successfully tolerated to ensure the stability of the resistant phenotype.
-
Characterization: Periodically assess the level of resistance by determining the IC50 of the resistant cell line and comparing it to the parental line. Molecular analyses, such as sequencing of the target kinase, can be performed to identify potential resistance mutations.
Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of kinase inhibitors and for calculating IC50 values.
Common Cell Viability Assay Workflow
Caption: General workflow for cell viability assays.
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Assay Plate Preparation: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Kinase Inhibition Assay (Biochemical Assay)
Biochemical kinase assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Kinase Inhibition Assay Workflow
Caption: General workflow for a biochemical kinase inhibition assay.
General Protocol (e.g., using a fluorescence-based assay):
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (e.g., a peptide), ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase and the inhibitor and incubate for a short period.
-
Initiate Reaction: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Allow the reaction to proceed for a defined time at a specific temperature.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as antibodies specific to the phosphorylated substrate in an ELISA format or by using a coupled enzyme system that generates a fluorescent or luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The distinct kinase inhibition profile of this compound translates to a unique mechanism of action that may be advantageous in overcoming resistance. By targeting multiple signaling pathways implicated in MPN pathogenesis, this compound offers a multi-pronged approach to inhibiting malignant cell growth and survival.
Simplified Signaling Pathways Targeted by this compound
Caption: Simplified signaling pathways targeted by this compound.
This diagram illustrates how this compound's inhibition of JAK2, FLT3, and IRAK1 can impact multiple downstream signaling pathways that are crucial for the proliferation, survival, and inflammatory phenotype of malignant cells in myeloproliferative neoplasms. This multi-targeting capability may contribute to its efficacy in patients who have developed resistance to more selective JAK inhibitors.
References
- 1. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical potential of this compound in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Versus Best Available Therapy to Treat Patients With Myelofibrosis and Thrombocytopenia [clin.larvol.com]
- 4. This compound vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Pacritinib Demonstrates Efficacy in Myelofibrosis Patients Refractory to Other Therapies
A detailed comparison of pacritinib's performance against alternative treatments, supported by clinical trial data, reveals its potential for patients with myelofibrosis, particularly those with thrombocytopenia and resistance or intolerance to other therapies like ruxolitinib.
This compound, a novel kinase inhibitor, has shown significant promise in treating myelofibrosis (MF), a rare and debilitating bone marrow cancer. Clinical trial data, primarily from the PERSIST-2 and PAC203 studies, indicate that this compound can lead to meaningful reductions in spleen volume and symptom burden in a patient population with limited therapeutic options. This guide provides a comprehensive overview of this compound's efficacy, the experimental protocols of pivotal trials, and its mechanism of action.
Comparative Efficacy of this compound
This compound's efficacy has been most notably demonstrated in its ability to reduce splenomegaly and alleviate constitutional symptoms in patients with myelofibrosis, including those who have not responded to or cannot tolerate ruxolitinib. The following tables summarize the key efficacy data from the PERSIST-2 and PAC203 clinical trials.
Table 1: Spleen Volume Reduction (SVR) in Patients with Myelofibrosis
| Trial | Patient Population | Treatment Arm | SVR ≥35% |
| PERSIST-2 [1][2] | Platelet count ≤100,000/μL (including prior ruxolitinib exposure) | This compound 200 mg BID | 22% |
| Best Available Therapy (BAT)* | 3% | ||
| PAC203 [3] | Ruxolitinib-intolerant or -resistant | This compound 200 mg BID | 9.3% |
| This compound 100 mg BID | 1.8% | ||
| This compound 100 mg QD | 0% |
*Best Available Therapy (BAT) in the PERSIST-2 trial included ruxolitinib in 45% of the patients.[1][2]
Table 2: Total Symptom Score (TSS) Reduction in Patients with Myelofibrosis
| Trial | Patient Population | Treatment Arm | TSS Reduction ≥50% |
| PERSIST-2 [1][2] | Platelet count ≤100,000/μL (including prior ruxolitinib exposure) | This compound 200 mg BID | 32% |
| Best Available Therapy (BAT)* | 14% | ||
| PAC203 [3] | Ruxolitinib-intolerant or -resistant | This compound 200 mg BID | 7.4% |
| This compound 100 mg BID | 7.3% | ||
| This compound 100 mg QD | 7.7% |
*Best Available Therapy (BAT) in the PERSIST-2 trial included ruxolitinib in 45% of the patients.[1][2]
Experimental Protocols
The efficacy of this compound has been evaluated in robustly designed clinical trials. Below are the methodologies for the key studies cited.
PERSIST-2 (NCT02055781) Protocol
-
Study Design: A Phase 3, randomized, controlled, multicenter trial.[1]
-
Patient Population: Patients with myelofibrosis and a platelet count of 100,000/μL or less.[2] Prior treatment with a JAK inhibitor, including ruxolitinib, was permitted.[4]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound 400 mg once daily, this compound 200 mg twice daily, or the best available therapy (BAT).[1] BAT could include ruxolitinib, hydroxyurea, or supportive care.[2]
-
Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a spleen volume reduction (SVR) of 35% or more and a reduction in Total Symptom Score (TSS) of 50% or more at week 24.[2]
-
Spleen Volume Assessment: Spleen volume was measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points.[5]
-
Symptom Assessment: The Total Symptom Score (TSS) was calculated using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF), which evaluates symptoms such as fatigue, abdominal discomfort, night sweats, and bone pain on a scale of 0 to 10.[6][7][8]
PAC203 (NCT03165734) Protocol
-
Study Design: A Phase 2, randomized, dose-finding study.[3] The ongoing Phase 3 PACIFICA trial follows a similar design.[9]
-
Patient Population: Patients with advanced myelofibrosis who were intolerant of or resistant to ruxolitinib.[3] A significant portion of the enrolled patients had severe thrombocytopenia (platelet count <50,000/μL).[3]
-
Intervention: Patients were randomized 1:1:1 to receive this compound 100 mg once daily, 100 mg twice daily, or 200 mg twice daily.[3]
-
Primary Endpoints: The efficacy was evaluated based on the proportion of patients achieving an SVR of ≥35% and a ≥50% reduction in TSS at week 24.[3]
-
Spleen Volume and Symptom Assessment: The methodologies for assessing SVR and TSS were consistent with the PERSIST-2 trial, utilizing MRI or CT for spleen volume and the MPN-SAF for symptom scoring.[3]
Mechanism of Action: Signaling Pathway Inhibition
This compound functions as a dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[10] Dysregulation of the JAK/STAT signaling pathway is a hallmark of myelofibrosis, leading to uncontrolled cell growth and inflammation.[10] By inhibiting JAK2, this compound blocks the downstream signaling cascade, thereby reducing the proliferation of malignant cells. Its additional activity against FLT3 is relevant in certain hematologic malignancies.
Below are diagrams illustrating the signaling pathways affected by this compound and a typical workflow for a clinical trial evaluating its efficacy.
References
- 1. This compound vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Determining the recommended dose of this compound: results from the PAC203 dose-finding trial in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PERSIST trials: Pooled analysis of this compound in patients with MF and severe thrombocytopenia [mpn-hub.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Myeloproliferative Neoplasm (MPN) Symptom Assessment Form Total Symptom Score: Prospective International Assessment of an Abbreviated Symptom Burden Scoring System Among Patients With MPNs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. zlmsg.ch [zlmsg.ch]
- 9. Clinical Trial: NCT03165734 - My Cancer Genome [mycancergenome.org]
- 10. Clinical potential of this compound in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Pacritinib vs. Ruxolitinib: A Comparative Analysis of Their Impact on Thrombocytopenia in Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
Myelofibrosis (MF), a rare myeloproliferative neoplasm, is often characterized by debilitating symptoms, splenomegaly, and cytopenias, including thrombocytopenia. The presence of severe thrombocytopenia (platelet counts <50 × 10⁹/L) is a significant challenge in the management of MF, as it is associated with a poor prognosis and limits the use of certain therapies.[1][2] This guide provides a detailed comparison of two Janus kinase (JAK) inhibitors, Pacritinib and Ruxolitinib, with a specific focus on their mechanisms of action and their differential impacts on thrombocytopenia, supported by clinical trial data and experimental protocols.
Mechanism of Action: A Tale of Two Kinase Inhibitors
The distinct effects of this compound and Ruxolitinib on platelet counts can be attributed to their different kinase inhibition profiles.
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[3][4][5][6] The JAK-STAT signaling pathway is crucial for the proliferation and differentiation of hematopoietic cells.[7] While the inhibition of the constitutively active JAK2 V617F mutation is beneficial in myeloproliferative neoplasms, the concurrent inhibition of JAK1 and wild-type JAK2 can lead to myelosuppression, including dose-dependent thrombocytopenia and anemia.[4][6][7][8] This is because JAK2 is essential for thrombopoietin signaling, which regulates platelet production. Consequently, the use of Ruxolitinib in patients with pre-existing thrombocytopenia is often limited by the risk of exacerbating low platelet counts.[1][8]
This compound , in contrast, is a kinase inhibitor that primarily targets JAK2 and FMS-like tyrosine kinase 3 (FLT3).[9][10] A key distinguishing feature of this compound is its sparing of JAK1.[9] Furthermore, this compound uniquely inhibits Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a component of the toll-like receptor signaling pathway that is implicated in the inflammatory processes of myelofibrosis.[1][2][11][12][13] This dual inhibition of JAK2 and IRAK1 is thought to contribute to its clinical activity in reducing splenomegaly and improving symptoms, while its JAK1-sparing nature may result in less myelosuppression.[1] Some studies suggest that by inhibiting IRAK1, this compound may modulate the bone marrow microenvironment and thrombopoiesis, potentially leading to platelet count stability or even improvement in some patients.[13][14]
Signaling Pathway Diagrams
Clinical Trial Data: Head-to-Head Comparison
The differential impact of this compound and Ruxolitinib on thrombocytopenia has been evaluated in several key clinical trials.
| Trial | Drug(s) | Patient Population | Key Findings Related to Thrombocytopenia |
| PERSIST-2 | This compound vs. Best Available Therapy (BAT), including Ruxolitinib | Myelofibrosis with platelet counts ≤100,000/µL | - this compound 200 mg twice daily was more effective than BAT in reducing splenomegaly and symptoms.[15][16][17]- In patients with severe thrombocytopenia at baseline, this compound treatment resulted in increased platelet counts at Week 24, while no significant improvement was seen with BAT.[1]- The most common grade 3 or 4 adverse events for both this compound and BAT were thrombocytopenia and anemia.[15] |
| PAC203 | This compound (dose-finding) | Myelofibrosis patients previously treated with Ruxolitinib | - A dose of 200 mg twice daily was identified as the recommended dose.[18]- In patients with severe thrombocytopenia, the spleen volume response rate was highest with the 200 mg twice-daily dose.[18]- A retrospective analysis of PERSIST-2 and PAC203 showed that 16% of patients treated with this compound experienced a hematologic improvement in platelet counts.[14][19] |
| EXPAND | Ruxolitinib (dose-finding) | Myelofibrosis with baseline platelet counts of 50 to <100 × 10⁹/L | - Established a maximum safe starting dose of 10 mg twice daily for this patient population.[8]- Thrombocytopenia was a dose-dependent effect and the dose-limiting toxicity.[8]- Dose adjustments are required for managing thrombocytopenia.[20][21] |
Experimental Protocols of Key Clinical Trials
PERSIST-2 (NCT02055781)
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.[15][22][23][24]
-
Participants: 311 patients with myelofibrosis and platelet counts of ≤100,000/µL.[15][22] Prior treatment with a JAK inhibitor was permitted.[24]
-
Intervention: Patients were randomized 1:1:1 to receive this compound 400 mg once daily, this compound 200 mg twice daily, or Best Available Therapy (BAT), which could include Ruxolitinib.[15][23]
-
Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a ≥35% reduction in spleen volume from baseline to week 24 and the percentage of patients achieving a ≥50% reduction in Total Symptom Score (TSS) at week 24.[23]
-
Workflow:
Figure 3: PERSIST-2 Experimental Workflow.
PAC203 (NCT03165734)
-
Study Design: A Phase 2, randomized, open-label, dose-finding study.[18][25][26]
-
Participants: Approximately 105-150 patients with primary myelofibrosis who had failed prior Ruxolitinib therapy.[25][26]
-
Intervention: Patients were randomized 1:1:1 to receive this compound at three different dose regimens: 100 mg once daily, 100 mg twice daily, or 200 mg twice daily.[18][25]
-
Primary Endpoints: To evaluate the dose-response relationship for safety and efficacy, with efficacy based on ≥35% spleen volume reduction and ≥50% reduction in the 7-component total symptom score through week 24.[18][25]
-
Workflow:
Figure 4: PAC203 Experimental Workflow.
Summary and Conclusion
This compound and Ruxolitinib both target the JAK-STAT pathway, a cornerstone in the pathophysiology of myelofibrosis. However, their distinct kinase inhibition profiles lead to different clinical outcomes, particularly concerning thrombocytopenia.
-
Ruxolitinib , a potent JAK1/2 inhibitor, is effective in managing symptoms and splenomegaly but is associated with dose-dependent thrombocytopenia, which can limit its use in patients with low baseline platelet counts.[1][8]
-
This compound , a JAK2/IRAK1 inhibitor that spares JAK1, has demonstrated efficacy in patients with myelofibrosis and severe thrombocytopenia, with evidence suggesting it may stabilize or even improve platelet counts in a subset of patients.[1][19][27]
The choice between this compound and Ruxolitinib for the treatment of myelofibrosis must be carefully considered, with the patient's platelet count being a critical determining factor. For patients with significant thrombocytopenia, this compound offers a valuable therapeutic option that may not only manage the disease but also has a more favorable impact on platelet counts compared to Ruxolitinib. Further research is warranted to fully elucidate the mechanisms behind this compound's effect on thrombopoiesis and to identify patient populations most likely to benefit from this unique therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound for the treatment of patients with myelofibrosis and thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 8. Efficacy and safety of ruxolitinib in patients with myelofibrosis and low platelet count (50 × 109/L to <100 × 109/L) at baseline: the final analysis of EXPAND - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. P987: IRAK1 AND JAK2 DUAL INHIBITION WITH this compound PREVENTS MYELOFIBROSIS-LIKE PHENOTYPE IN AN INFLAMMATION-DRIVEN MURINE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validate User [ashpublications.org]
- 15. This compound vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound Boosts Platelet Counts in Cytopenic Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 20. hcp.jakafi.com [hcp.jakafi.com]
- 21. reference.medscape.com [reference.medscape.com]
- 22. PERSIST-2: this compound Compared With Best Available Therapy for Patients With Myelofibrosis and Thrombocytopenia [ashclinicalnews.org]
- 23. CTI BioPharma Announces Top-Line Results From PERSIST-2 Phase 3 Trial Of this compound For High-Risk Patients With Advanced Myelofibrosis [prnewswire.com]
- 24. ashpublications.org [ashpublications.org]
- 25. CTI BioPharma Announces First Patient Enrolled in Phase 2 Trial of this compound in Patients with Myelofibrosis who have Thrombocytopenia and who have been Previously Treated with Ruxolitinib [prnewswire.com]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. onclive.com [onclive.com]
Pacritinib Plus Chemotherapy for FLT3-ITD Positive AML: A Comparative Guide
For researchers and drug development professionals navigating the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly the challenging FLT3-ITD positive subtype, this guide provides a comparative analysis of pacritinib in combination with chemotherapy. This compound, a dual inhibitor of JAK2 and FLT3, has shown promise in preclinical and early clinical studies. This document summarizes the available data, compares it with other therapeutic alternatives, and provides detailed experimental context.
This compound: Mechanism of Action and Preclinical Rationale
This compound is an oral tyrosine kinase inhibitor with activity against both FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2).[1][2] Activating mutations in FLT3, most commonly internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of AML patients and are associated with a poor prognosis.[3] The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, driving downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5, which promote leukemic cell proliferation and survival.[1]
This compound directly inhibits FLT3-ITD, thereby blocking these aberrant signaling cascades.[1] Preclinical studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in FLT3-ITD positive AML cell lines.[4] Furthermore, its dual inhibition of JAK2 may offer an advantage by potentially overcoming resistance mechanisms involving the JAK/STAT pathway.[4]
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the FLT3 signaling pathway.
Clinical Investigation of this compound in FLT3-ITD Positive AML
A pilot phase I clinical trial (NCT02323607) evaluated the safety and preliminary efficacy of this compound in combination with chemotherapy in patients with FLT3-mutated AML.[2][3][5]
Study Design and Patient Population
The study included two cohorts:[2][3]
-
Cohort A: Fit patients eligible for intensive chemotherapy received this compound with cytarabine and daunorubicin (7+3 regimen).[3]
-
Cohort B: Patients considered unfit for intensive therapy or with relapsed/refractory disease received this compound with decitabine.[3]
A total of 13 patients were enrolled, with 5 in Cohort A and 8 in Cohort B.[2][3] All patients were positive for a FLT3-ITD mutation.[3]
The experimental workflow for this clinical trial is outlined below.
Key Findings
The results from this early-phase study are summarized in the tables below.
Table 1: Patient Demographics and Baseline Characteristics (N=13)
| Characteristic | Number of Patients (%) |
| Age, median (range) | 62 (23-76) |
| Gender | |
| Male | 7 (54%) |
| Female | 6 (46%) |
| AML Status | |
| Newly Diagnosed | 8 (62%) |
| Relapsed/Refractory | 5 (38%) |
| FLT3 Mutation | |
| FLT3-ITD | 13 (100%) |
| FLT3 D835Y (co-occurring) | 1 (8%) |
| Co-occurring Mutations | |
| NPM1 | Present in some patients |
| IDH2 | Present in some patients |
| TET2 | Present in some patients |
| Data sourced from Jeon et al., 2020.[3] |
Table 2: Efficacy and Safety of this compound plus Chemotherapy
| Outcome | Cohort A (this compound + 7+3) (n=5) | Cohort B (this compound + Decitabine) (n=8) |
| Efficacy | ||
| Complete Remission (CR) | 2 (40%) | 0 |
| Morphologic Leukemia-Free State | 0 | 1 (12.5%) |
| Stable Disease | 2 (40%) | 5 (62.5%) |
| Safety | ||
| Dose-Limiting Toxicities (DLTs) | 1 (Grade 3 Hemolytic Anemia) | 1 (Grade 3 QTc Prolongation) |
| Most Common Grade 1/2 Adverse Event | QTc Prolongation | QTc Prolongation |
| Data sourced from Jeon et al., 2020.[2][3] |
These preliminary results suggest that this compound in combination with intensive chemotherapy is tolerable and demonstrates anti-leukemic activity in patients with FLT3-ITD positive AML.[2][3]
Comparison with Alternative FLT3 Inhibitors
The current standard of care for newly diagnosed, fit patients with FLT3-mutated AML is intensive chemotherapy in combination with the multi-kinase inhibitor midostaurin.[6] Several other FLT3 inhibitors are also approved or in late-stage development. A comparative overview of these agents is presented below. It is important to note that the data is from separate clinical trials and not from direct head-to-head comparisons.
Table 3: Comparison of this compound Combination Therapy with Other FLT3 Inhibitors in FLT3-ITD Positive AML
| Therapy | Patient Population | Key Efficacy Outcomes |
| This compound + 7+3 | Newly Diagnosed & R/R | CR: 40% (in newly diagnosed/fit cohort) |
| Midostaurin + 7+3 | Newly Diagnosed | Median OS: 74.7 months (vs. 25.6 months with placebo) |
| Quizartinib + 7+3 | Newly Diagnosed | Median OS: 31.9 months (vs. 15.1 months with placebo) |
| Gilteritinib (monotherapy) | Relapsed/Refractory | Median OS: 9.3 months (vs. 5.6 months with salvage chemotherapy) |
| Crenolanib + 7+3 | Newly Diagnosed | CR/CRi: 86%; Median OS not reached at 45 months follow-up |
| Data sourced from multiple clinical trials.[1][3][7][8][9][10] |
From this comparison, it is evident that several FLT3 inhibitors, when combined with chemotherapy, have demonstrated a survival benefit in newly diagnosed FLT3-ITD positive AML. This compound's early data shows promising response rates, but further investigation in larger, randomized trials is necessary to establish its comparative efficacy and long-term outcomes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
Cell Lines and Culture
-
Cell Lines: MV4-11 and MOLM-13 (human AML cell lines harboring FLT3-ITD mutation) were commonly used.[4]
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Assays
-
Cell Viability Assay (e.g., CellTiter-Glo®): Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours. Cell viability was assessed by measuring ATP levels, which correlate with the number of viable cells.[4]
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): Following treatment with this compound, cells were stained with Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.[4]
-
Cell Cycle Analysis: Cells were treated with this compound, fixed in ethanol, and stained with propidium iodide to determine the DNA content. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was then analyzed by flow cytometry.[4]
-
Western Blot Analysis: To assess the effect of this compound on signaling pathways, cells were treated with the drug, and protein lysates were prepared. Proteins of interest (e.g., total and phosphorylated FLT3, STAT5, ERK, AKT) were separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.[4]
In Vivo Studies
-
Xenograft Models: Human AML cells (e.g., MV4-11) were subcutaneously or intravenously injected into immunodeficient mice. Once tumors were established, mice were treated with oral this compound or a vehicle control. Tumor growth was monitored, and at the end of the study, tumors were harvested for further analysis (e.g., western blotting).[11]
Conclusion
The combination of this compound with chemotherapy presents a promising therapeutic strategy for FLT3-ITD positive AML. Its dual inhibition of FLT3 and JAK2 provides a strong mechanistic rationale. Early clinical data demonstrates tolerability and anti-leukemic activity. However, to fully understand its place in the treatment paradigm, larger, randomized controlled trials are needed to compare it directly with the current standard of care and other emerging FLT3 inhibitors. The detailed experimental protocols provided in this guide offer a framework for further preclinical and translational research in this area.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity and a pilot phase I study of this compound, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Crenolanib and Intensive Chemotherapy in Newly Diagnosed FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 8. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term results of a phase 2 trial of crenolanib combined with 7+3 chemotherapy in adults with newly diagnosed FLT3 mutant AML. - ASCO [asco.org]
- 11. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pacritinib's Potency Against Novel JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for myeloproliferative neoplasms (MPNs) has been significantly shaped by the development of Janus kinase (JAK) inhibitors. The discovery of the JAK2 V617F mutation as a key driver in these disorders propelled the development of targeted therapies aimed at the JAK-STAT signaling pathway.[1][2] Pacritinib, a kinase inhibitor with dual activity against JAK2 and FMS-like tyrosine kinase 3 (FLT3), has emerged as a critical therapeutic option, particularly for myelofibrosis patients with severe thrombocytopenia.[3][4] This guide provides an objective comparison of this compound's potency against other established and novel JAK2 inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: The JAK-STAT Pathway
The JAK-STAT signaling cascade is crucial for hematopoiesis and immune function, initiated by cytokines and growth factors.[4] In many MPNs, a mutation in the JAK2 gene (JAK2 V617F) causes the kinase to be constantly active, leading to uncontrolled cell proliferation and inflammation.[1] this compound exerts its therapeutic effect by inhibiting JAK2, thereby reducing the overactive signaling of this pathway.[1] Unlike some other JAK inhibitors, this compound is more selective for JAK2 over JAK1, which may contribute to its distinct safety profile, particularly its lack of myelosuppression.[1][5][6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Comparison of Inhibitor Potency
The potency of kinase inhibitors is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values denote greater potency.
Table 1: In Vitro Enzymatic Assay IC50 Values (nM)
This table compares the IC50 values of various JAK inhibitors against members of the JAK family and other relevant kinases in enzymatic assays. These assays measure the direct inhibition of the purified kinase enzyme.
| Inhibitor | JAK2 (Wild-Type) | JAK2 (V617F) | JAK1 | JAK3 | TYK2 | FLT3 | ACVR1 |
| This compound | 23[3][7] | 19[3][7] | 1280[3][7] | 520[3][7] | 50[3][7] | 22[3][7] | 16.7[8] |
| Ruxolitinib | 4[9] | N/A | N/A | N/A | N/A | N/A | >1000[8] |
| Fedratinib | 14[9] | N/A | N/A | N/A | N/A | N/A | 273[8] |
| Momelotinib | 51[9] | N/A | N/A | N/A | N/A | N/A | 52.5[8] |
| NS-018 | <1[3] | N/A | 33[3] | 39[3] | 22[3] | N/A | N/A |
Table 2: Cell-Based Assay IC50 Values (nM)
Cell-based assays provide insights into a drug's activity in a more biologically relevant context, measuring the inhibition of downstream signaling pathways within whole cells.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) |
| This compound | pSTAT5 Inhibition | SET2 | 429[9] |
| Ruxolitinib | pSTAT5 Inhibition | SET2 | 14[9] |
| Fedratinib | pSTAT5 Inhibition | SET2 | 672[9] |
| Momelotinib | pSTAT5 Inhibition | SET2 | 205[9] |
Novel JAK2 Inhibitors in the Pipeline
The development of next-generation JAK2 inhibitors continues to evolve, with a focus on increased selectivity and novel mechanisms of action to improve efficacy and reduce side effects.[10]
Table 3: Selected Novel JAK2 Inhibitors in Clinical Development
| Inhibitor | Mechanism of Action | Development Phase | Key Highlights |
| INCB160058 | Mutant-specific JAK2 V617F inhibitor | Phase 1 | Aims to inhibit only the mutant JAK2 protein, potentially reducing hematologic toxicities.[2] First patient treated in August 2024.[2] |
| Jaktinib | JAK inhibitor | Phase 2 | Investigated for efficacy and safety in treating myelofibrosis.[11] |
| BMS-911543 | Selective JAK2 inhibitor | Preclinical/Phase 1 | N/A |
| NS-018 | Potent and selective JAK2 inhibitor | Phase 1/2 | Shows high selectivity for JAK2 over other JAK family members.[3] |
Experimental Protocols
Standardized methodologies are essential for the accurate assessment and comparison of inhibitor potency.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are the most direct method for quantifying the efficacy of potential inhibitors against purified kinase enzymes.[12][13]
Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., JAK2).
Materials:
-
Purified recombinant JAK2 enzyme
-
Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1)[14]
-
ATP solution (e.g., 500 µM)[14]
-
Kinase substrate (e.g., PTK substrate Poly(Glu:Tyr 4:1))[14]
-
Test inhibitor (serially diluted)
-
ADP detection reagent (e.g., ADP-Glo™)[14]
-
96-well plates
Procedure:
-
Prepare Master Mix: A master mix containing kinase assay buffer, ATP, and the kinase substrate is prepared.[14]
-
Aliquot Master Mix: The master mix is dispensed into the wells of a 96-well plate.
-
Add Inhibitor: Serial dilutions of the test inhibitor are added to the designated wells. Control wells receive a diluent solution (e.g., DMSO).[14]
-
Initiate Reaction: The enzymatic reaction is started by adding the purified JAK2 kinase to each well (except for the "blank" wells).[14]
-
Incubation: The plate is incubated at 30°C for a defined period, typically 45 minutes, to allow the kinase reaction to proceed.[14]
-
Stop Reaction & Detect Signal: The ADP-Glo™ reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Phospho-STAT (pSTAT) Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK2 activation in a cellular context.[15]
Objective: To determine the IC50 of a test compound for the inhibition of JAK2 signaling in a relevant cell line.
Materials:
-
JAK2-dependent cell line (e.g., HEL cells with JAK2 V617F mutation, or TF-1 cells stimulated with a cytokine like GM-CSF).[15]
-
Cell culture medium and supplements.
-
Test inhibitor (serially diluted).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow cytometer or Western blot equipment.
Procedure:
-
Cell Culture: Cells are cultured to the appropriate density.
-
Inhibitor Treatment: Cells are treated with various concentrations of the test inhibitor for a specific duration (e.g., 1-3 hours).[15]
-
Stimulation (if required): For cell lines with wild-type JAK2 (e.g., TF-1), a cytokine is added to stimulate the JAK-STAT pathway.
-
Fix and Permeabilize: Cells are fixed to preserve the phospho-protein state and then permeabilized to allow antibody entry.
-
Antibody Staining: Cells are incubated with a fluorescently labeled anti-pSTAT5 antibody.
-
Analysis:
-
Flow Cytometry: The fluorescence intensity of individual cells is measured. A decrease in fluorescence indicates inhibition of STAT5 phosphorylation.
-
Western Blot: Cell lysates are prepared, proteins are separated by electrophoresis, transferred to a membrane, and probed with an anti-pSTAT5 antibody to visualize the amount of phosphorylated STAT5.
-
-
Data Analysis: The IC50 value is determined by plotting the inhibition of pSTAT5 levels against the inhibitor concentration.
Caption: A typical experimental workflow for determining JAK2 inhibitor potency.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fast-track activation accelerates clinical trial for blood cancer treatment | Stanford Cancer Institute [med.stanford.edu]
- 3. A Comprehensive Review of this compound in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comprehensive kinase profile of this compound, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ovid.com [ovid.com]
- 8. This compound is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 10. Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pacritinib in a Laboratory Setting
A Comprehensive Guide for Researchers and Drug Development Professionals on the Proper Handling and Disposal of Pacritinib Waste, Ensuring Laboratory Safety and Regulatory Compliance.
Core Principles of this compound Waste Management
All materials that have come into contact with this compound, including unused or expired drug substance, contaminated personal protective equipment (PPE), labware, and spill cleanup materials, must be treated as hazardous waste. The primary objective is to prevent occupational exposure and environmental contamination. Segregation of waste streams is paramount to ensure proper handling and final disposal, which is typically high-temperature incineration.
Procedural Guidance for this compound Disposal
The following steps outline the recommended procedure for the safe disposal of this compound waste in a laboratory setting. These procedures are based on established guidelines for handling cytotoxic drugs.
Step 1: Waste Segregation and Classification
Proper segregation at the point of generation is the most critical step in the waste management process. This compound waste should be categorized as follows:
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug. Examples include empty vials, syringes, IV bags, tubing, and contaminated PPE (gowns, gloves, etc.).
-
Bulk Chemotherapy Waste: This includes any amount of this compound that is not considered "RCRA empty." Examples are unused or partially used vials, expired drug substance, and materials heavily contaminated from a spill cleanup.
Step 2: Containerization
The correct containerization of this compound waste is crucial for safe handling and transport.
-
Trace Waste: Dispose of in designated yellow, puncture-resistant containers clearly labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste."[1][2]
-
Bulk Waste: Dispose of in designated black, puncture-resistant, and leak-proof containers clearly labeled "Hazardous Waste," "Bulk Chemotherapy Waste," or "Cytotoxic Waste."[3]
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated yellow sharps container labeled "Chemo Sharps" or "Cytotoxic Sharps."[1]
Step 3: Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its associated waste to minimize the risk of exposure.
-
Gloves: Two pairs of chemotherapy-grade gloves should be worn.
-
Gown: A disposable, impermeable gown should be worn.
-
Eye and Face Protection: Safety glasses or a face shield should be used.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the manipulation of the compound (e.g., handling powders).
Step 4: Storage and Transport
Designated, secure areas should be established for the temporary storage of this compound waste containers before collection. These areas should be clearly marked with warning signs. When transporting waste containers, ensure they are properly sealed to prevent leaks or spills.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management vendor. The standard method of disposal for cytotoxic waste is high-temperature incineration.[1][2] Never dispose of this compound waste in the regular trash or down the drain.
Quantitative Data on Cytotoxic Waste
While specific quantitative data for this compound disposal is not available, the following table provides a general overview of cytotoxic waste generation rates in healthcare settings to offer context for waste management planning.
| Waste Category | Generation Rate | Source |
| Cytotoxic Waste (in oncology wards) | 21.5 g/bed/day | [3] |
| Cytotoxic Waste (in oncology wards) | 16.5 g/patient/day | [3] |
| Pharmaceutical Waste (in hospitals) | 8.65 g/bed/day | [3] |
Experimental Protocols
Detailed experimental protocols for the chemical deactivation of this compound are not publicly available. The standard and recommended procedure for rendering cytotoxic waste non-hazardous is through high-temperature incineration by a certified waste management facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Pacritinib
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Pacritinib in a laboratory setting. The following procedural guidance is designed to ensure the safe and effective use of this compound in research and development.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its powdered form, adherence to the following PPE and safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
A. Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure to this compound.
-
Ventilation: Use only in a well-ventilated area. For handling the solid compound, a chemical fume hood is recommended to avoid inhalation of dust particles.[1] An accessible safety shower and eye wash station must be available in the immediate work area.[1]
B. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical for the safe handling of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator. | Required when handling the powder outside of a fume hood to prevent inhalation. |
Table 1: Required Personal Protective Equipment for Handling this compound.[1]
II. Step-by-Step Handling Procedures
The following protocols provide a general workflow for the preparation and use of this compound in common laboratory applications.
A. Preparation of Stock Solutions
This compound is typically supplied as a solid. Stock solutions should be prepared in a fume hood.
-
Weighing: Tare a balance with a suitable container (e.g., a microcentrifuge tube). Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Dissolution: Add the appropriate solvent to the powder. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[2] For a 10 mg/mL stock solution in DMSO, sonication and warming to 60°C may be necessary to achieve complete dissolution.[2]
-
Storage: Store stock solutions at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
B. In Vitro Cell-Based Assays
When treating cells with this compound, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]
-
Dilution: Prepare a working solution by diluting the DMSO stock solution in the appropriate cell culture medium.
-
Cell Treatment: Add the diluted this compound solution to your cell cultures at the desired final concentration. For proliferation assays, cells are often seeded and allowed to adhere overnight before treatment.[2]
-
Incubation: Incubate the treated cells for the desired period (e.g., 48 hours for viability assays).[2]
C. In Vivo Animal Studies (Oral Gavage)
Preparation of this compound for oral administration to animal models requires a suitable vehicle.
-
Vehicle Preparation: A common vehicle for oral gavage is a solution of 0.5% methylcellulose (w/v) and 0.1% Tween-80 in water.[4] Another option for a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3]
-
Dosing Solution Preparation: Suspend the required amount of this compound in the prepared vehicle. Ensure the solution is homogenous before administration.
-
Administration: Administer the solution to the animals via oral gavage at the specified dose (e.g., 100 or 200 mg/kg).[5]
III. This compound Mechanism of Action: Signaling Pathway
This compound is a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[4] Its mechanism of action involves the blockade of key signaling pathways implicated in cell proliferation and survival.
Caption: this compound inhibits JAK2 and FLT3 signaling pathways.
IV. Quantitative Data: Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against several kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| JAK2 | 23 |
| JAK2 (V617F) | 19 |
| FLT3 | 22 |
| FLT3 (D835Y) | 6 |
| TYK2 | 50 |
| JAK3 | 520 |
| JAK1 | 1280 |
Table 2: In Vitro Kinase Inhibition Profile of this compound.
V. Operational and Disposal Plan
A clear plan for routine operations and waste disposal is essential for laboratory safety.
Caption: Workflow for safe handling and disposal of this compound.
A. First Aid Measures
In case of accidental exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[1]
-
After Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
After Swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]
B. Accidental Release Measures
In the event of a spill, use full personal protective equipment.[1] Absorb solutions with a liquid-binding material (e.g., diatomite).[1] Decontaminate surfaces by scrubbing with alcohol.[1] Dispose of contaminated material as hazardous waste according to institutional and local regulations.[1]
C. Disposal
Dispose of unused this compound and contaminated materials as hazardous waste. Do not allow the product to reach the sewage system or dispose of it with household garbage.[6] All disposal must be in accordance with official regulations.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | JAK | FLT | Tyrosine Kinases | TargetMol [targetmol.com]
- 4. This compound (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK2/STAT3 inhibitor this compound effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
